Methyl 2-(2-aminoethyl)benzoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-5-3-2-4-8(9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVCHOHUPLRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046758-68-2 | |
| Record name | methyl 2-(2-aminoethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-aminoethyl)benzoate Hydrochloride
This guide provides a comprehensive technical overview for the synthesis of Methyl 2-(2-aminoethyl)benzoate hydrochloride, a key intermediate in the development of various pharmaceutical agents.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and practical methodologies for the preparation of this valuable compound. We will explore plausible synthetic strategies, offering detailed protocols and expert insights into the rationale behind experimental choices.
Introduction: The Significance of this compound
This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring both a primary amine and a methyl ester, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of more complex bioactive molecules.[1] While specific proprietary syntheses are often closely guarded, this guide outlines robust and adaptable methods based on established organic chemistry principles.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide will focus on two primary, logical synthetic routes:
-
Reduction of a Nitro or Cyano Precursor: This classic and reliable approach involves the synthesis of an intermediate containing a nitro or cyano group, which is then reduced to the desired primary amine.
-
Reductive Amination: A more convergent strategy that involves the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[2]
Route 1: Synthesis via Reduction of a Nitro Precursor
This multi-step synthesis begins with the commercially available 2-methylbenzoic acid and proceeds through nitration, esterification, bromination, and finally, reduction to yield the target compound.
Logical Workflow for Route 1
Caption: Synthetic pathway for this compound starting from 2-methylbenzoic acid.
Detailed Experimental Protocol: Route 1
Step 1: Esterification of 2-Methylbenzoic Acid
-
Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions in subsequent steps. Fischer esterification is a classic and cost-effective method for this transformation.[3]
-
Procedure:
-
To a solution of 2-methylbenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.[4]
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methylbenzoate.
-
Step 2: Nitration of Methyl 2-Methylbenzoate
-
Rationale: Introduction of a nitro group onto the aromatic ring provides the precursor for the eventual aminoethyl side chain. The directing effects of the existing substituents will primarily yield a mixture of isomers that may require separation.
-
Procedure:
-
To a stirred solution of Methyl 2-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the desired nitro-isomer.
-
Step 3: Radical Bromination
-
Rationale: This step introduces a reactive handle on the methyl group for further functionalization. N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN is a standard method for benzylic bromination.
-
Procedure:
-
Dissolve the nitrated ester (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere, monitoring by TLC.
-
Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and brine.
-
Dry the organic layer and concentrate to give the crude brominated product.
-
Step 4 & 5: Azide Substitution and Reduction
-
Rationale: A two-step process to introduce the aminoethyl group. Nucleophilic substitution with sodium azide followed by reduction is a reliable method to form primary amines.
-
Procedure:
-
Dissolve the brominated intermediate in a polar aprotic solvent like DMF and add sodium azide (1.2 eq).
-
Heat the reaction to 50-60 °C until the starting material is consumed (TLC).
-
Cool the mixture, dilute with water, and extract with ethyl acetate. The resulting azide is then reduced.
-
The crude azide is dissolved in methanol or ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.
-
Step 6: Reduction of the Nitro Group
-
Rationale: The final step to form the free base of the target molecule. Catalytic hydrogenation is effective for this transformation.
-
Procedure:
-
The crude product from the previous step is subjected to another round of catalytic hydrogenation with fresh catalyst to ensure the reduction of the aromatic nitro group.
-
Alternatively, reduction can be achieved using tin(II) chloride in concentrated hydrochloric acid.
-
Step 7: Hydrochloride Salt Formation
-
Rationale: The final product is isolated as a hydrochloride salt to improve its stability and handling properties.
-
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
| Parameter | Route 1: Reduction of Nitro Precursor |
| Starting Material | 2-Methylbenzoic Acid |
| Key Transformations | Esterification, Nitration, Bromination, Azide Substitution, Reduction |
| Advantages | Utilizes readily available starting materials; well-established reactions. |
| Disadvantages | Multi-step synthesis; potential for isomeric mixtures requiring purification. |
Route 2: Synthesis via Reductive Amination
This more convergent approach utilizes a suitable keto-ester and an amine source to directly form the aminoethyl side chain. Reductive amination is a powerful tool in modern organic synthesis for the formation of C-N bonds.[5][6]
Logical Workflow for Route 2
Caption: Reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol: Route 2
Step 1: Reductive Amination of Methyl 2-acetylbenzoate
-
Rationale: This one-pot reaction combines the formation of an imine from the keto-ester and an ammonia source, followed by in-situ reduction to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation as it is selective for the iminium ion over the ketone.[5]
-
Procedure:
-
Dissolve Methyl 2-acetylbenzoate (1.0 eq) in methanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Adjust the pH to be slightly acidic (pH 6-7) with acetic acid to promote imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, monitoring for gas evolution.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the careful addition of aqueous HCl.
-
Remove the methanol under reduced pressure and partition the residue between water and an organic solvent like dichloromethane.
-
Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Step 2: Hydrochloride Salt Formation
-
Rationale: As with Route 1, the final product is isolated as the hydrochloride salt.
-
Procedure:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether).
-
Add a solution of HCl in ether dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
| Parameter | Route 2: Reductive Amination |
| Starting Material | Methyl 2-acetylbenzoate |
| Key Transformations | Reductive Amination |
| Advantages | More convergent and potentially higher yielding; fewer steps. |
| Disadvantages | Starting material may be less readily available or more expensive. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The choice between a linear approach involving the reduction of a nitro precursor and a more convergent reductive amination pathway will be dictated by project-specific constraints including cost, scale, and available starting materials. Both routes presented in this guide are based on robust and well-documented chemical transformations, providing a solid foundation for researchers in the pharmaceutical sciences.
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
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An In-depth Technical Guide to Methyl 2-(2-aminoethyl)benzoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Methyl 2-(2-aminoethyl)benzoate hydrochloride is a key chemical intermediate with significant potential in pharmaceutical research and development. Its unique structure, featuring a primary amine and a methyl ester on an ortho-substituted benzene ring, makes it a versatile building block for the synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the rationale behind its application in drug discovery, particularly in the development of local anesthetics and central nervous system (CNS) agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this compound for the creation of novel therapeutics.
Physicochemical Properties
The hydrochloride salt of Methyl 2-(2-aminoethyl)benzoate is a white to off-white powder.[1] Its fundamental physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, comprehensive solubility and spectral data are not widely published in the public domain.
| Property | Value | Source |
| CAS Number | 1046758-68-2 | [1][3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][3] |
| Molecular Weight | 215.68 g/mol | [1][3] |
| Melting Point | 183-184 °C | [1] |
| Physical Form | Powder | [1] |
| Storage | Room temperature, in a dry, sealed container | [1][2] |
Proposed Synthetic Pathway
Caption: Key structural features of Methyl 2-(2-aminoethyl)benzoate for local anesthetic development.
Central Nervous System (CNS) Agents
The phenethylamine scaffold, which is a core component of Methyl 2-(2-aminoethyl)benzoate, is prevalent in a vast array of CNS-active compounds, including neurotransmitters and synthetic drugs. [4][5]Modifications to the aromatic ring and the amine group of phenethylamines can significantly alter their pharmacological profile, influencing their affinity and activity at various receptors, such as serotonin and dopamine receptors. [1][6][7]The ortho-substitution pattern of the subject molecule offers a unique steric and electronic arrangement that can be exploited to design novel ligands with specific CNS activities. For instance, the introduction of different substituents on the amine or modifications of the ester group could lead to compounds with potential antidepressant, anxiolytic, or antipsychotic properties.
Safety and Handling
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is GHS07 (Exclamation Mark), indicating that it can be an irritant, skin sensitizer, and is acutely toxic (harmful).
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a valuable chemical entity for the synthesis of novel pharmaceutical compounds. Its bifunctional nature, combining a primary amine and a methyl ester in a specific ortho-isomeric arrangement, provides a versatile platform for medicinal chemists. While a comprehensive public dataset on its experimental properties is currently lacking, the foundational knowledge of its structure and the well-established pharmacology of related benzoic acid and phenethylamine derivatives underscore its potential in the development of new local anesthetics and CNS-targeted therapies. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully exploit its therapeutic potential.
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An In-depth Technical Guide to Methyl 2-(2-aminoethyl)benzoate hydrochloride (CAS No. 1046758-68-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(2-aminoethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for researchers and drug development professionals.
Introduction: The Strategic Importance of a Versatile Building Block
This compound (CAS No. 1046758-68-2) is a fine chemical that serves as a crucial structural motif in the synthesis of a variety of biologically active molecules.[1][2] Its unique arrangement of a methyl ester and a primary amine on an aromatic scaffold, specifically in the ortho position, offers synthetic chemists a versatile platform for molecular elaboration. This strategic positioning allows for the construction of complex heterocyclic systems and the introduction of diverse functionalities, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of local anesthetics and central nervous system (CNS) agents.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a starting material is paramount for designing robust and reproducible synthetic protocols. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1046758-68-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | Inferred from typical hydrochloride salts |
| Melting Point | 183-184 °C | |
| Solubility | Soluble in water and lower alcohols | Inferred from structure |
| Storage | Room temperature, in a dry, well-sealed container | [1] |
The melting point provides a crucial benchmark for purity assessment, while its solubility profile dictates the choice of solvents for reaction and purification.
Synthesis and Mechanism: A Plausible Pathway to a Key Intermediate
Conceptual Synthesis Workflow
Sources
An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminoethyl)benzoate: A Core Intermediate for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of Methyl 2-(2-aminoethyl)benzoate, a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into two primary synthetic routes, each commencing from the readily available starting material, Methyl 2-formylbenzoate. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Methyl 2-(2-aminoethyl)benzoate
Methyl 2-(2-aminoethyl)benzoate is a bifunctional molecule incorporating a primary amine and a methyl ester on an aromatic scaffold. This unique arrangement makes it a valuable building block in the construction of complex heterocyclic systems and as a precursor for active pharmaceutical ingredients (APIs). The strategic placement of the aminoethyl and methoxycarbonyl groups at the ortho position allows for a range of chemical transformations, enabling the synthesis of diverse molecular architectures with potential therapeutic applications.
Strategic Selection of Starting Material: Methyl 2-formylbenzoate
For the synthesis of Methyl 2-(2-aminoethyl)benzoate, Methyl 2-formylbenzoate emerges as the optimal starting material due to its commercial availability, cost-effectiveness, and the versatile reactivity of the formyl group.[1][2][3][4][5][6] The aldehyde functionality serves as a convenient handle for the two-carbon homologation required to introduce the aminoethyl side chain. This strategic choice allows for the development of convergent and efficient synthetic pathways.
| Property | Value | Reference |
| Chemical Name | Methyl 2-formylbenzoate | [1][2][3][4][5][6] |
| CAS Number | 4122-56-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₈O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 164.16 g/mol | [1][2][3][4][5][6] |
| Appearance | White to light yellow crystalline solid or liquid | [3] |
Synthetic Route I: Halogenation-Amination Pathway
This pathway focuses on the conversion of the formyl group to a bromoethyl intermediate, which is then subjected to amination to yield the target compound. This route is advantageous due to its well-defined intermediates and generally high-yielding steps.
Synthetic Workflow: Halogenation-Amination
Caption: Halogenation-Amination Synthetic Pathway.
Experimental Protocols
-
Rationale: The Wittig reaction is a reliable method for converting aldehydes to alkenes with high regioselectivity. The use of methyltriphenylphosphine iodide allows for the introduction of the vinyl group.
-
Protocol:
-
To a suspension of methyltriphenylphosphine iodide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 eq) at -78 °C.
-
Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.
-
Cool the reaction mixture back to -78 °C and add a solution of Methyl 2-formylbenzoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Methyl 2-vinylbenzoate.
-
-
Rationale: Hydroboration-oxidation provides a regioselective and stereospecific method for the anti-Markovnikov hydration of the vinyl group, yielding the primary alcohol.
-
Protocol:
-
To a solution of Methyl 2-vinylbenzoate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3 M aqueous solution, 3.0 eq).
-
Carefully add hydrogen peroxide (e.g., 30% aqueous solution, 3.0 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl 2-(2-hydroxyethyl)benzoate.
-
-
Rationale: The conversion of the primary alcohol to a bromoalkane is a standard transformation, setting the stage for nucleophilic substitution. Triphenylphosphine and carbon tetrabromide provide a mild and efficient method for this conversion (Appel reaction).
-
Protocol:
-
To a solution of Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) and carbon tetrabromide (1.5 eq) in dichloromethane at 0 °C, add triphenylphosphine (1.5 eq) portionwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 2-(2-bromoethyl)benzoate.
-
-
Rationale: The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides as it prevents the formation of over-alkylated byproducts (secondary and tertiary amines).[7][8][9][10][11] The use of potassium phthalimide as a protected source of ammonia ensures a clean reaction.
-
Protocol - Alkylation:
-
To a solution of Methyl 2-(2-bromoethyl)benzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-(2-(methoxycarbonyl)phenyl)ethyl)phthalimide.
-
-
Protocol - Hydrazinolysis:
-
To a suspension of the N-alkylated phthalimide (1.0 eq) in ethanol or methanol, add hydrazine hydrate (2.0-5.0 eq).
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a suitable base (e.g., aqueous sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(2-aminoethyl)benzoate.
-
Synthetic Route II: Henry Reaction and Reduction Pathway
This alternative route utilizes the Henry (nitroaldol) reaction to form a nitrovinyl intermediate, which is subsequently reduced to the primary amine. This approach is attractive for its C-C bond-forming strategy and the potential for asymmetric variations.
Synthetic Workflow: Henry Reaction and Reduction
Caption: Henry Reaction and Reduction Synthetic Pathway.
Experimental Protocols
-
Rationale: The Henry reaction is a classic base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[7][8][12][13] Subsequent dehydration of the intermediate nitroalkanol in situ or in a separate step yields the nitroalkene.
-
Protocol:
-
To a solution of Methyl 2-formylbenzoate (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent such as methanol or ethanol, add a base like sodium hydroxide or potassium carbonate (catalytic amount).
-
Stir the reaction at room temperature for 12-24 hours.
-
For the dehydration step, the reaction can be heated or treated with a dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride and triethylamine).
-
After the reaction is complete, neutralize with a dilute acid.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Methyl 2-(2-nitrovinyl)benzoate.
-
-
Rationale: The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic transfer hydrogenation using a hydrogen donor like Hantzsch ester or ammonium formate in the presence of a palladium catalyst is a mild and effective method that is compatible with the ester functionality.[14][15][16]
-
Protocol:
-
In a round-bottom flask, dissolve Methyl 2-(2-nitrovinyl)benzoate (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Add a hydrogen donor, such as ammonium formate (5-10 eq) or a Hantzsch ester (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by an acid-base extraction or by silica gel column chromatography to afford Methyl 2-(2-aminoethyl)benzoate.
-
Conclusion
This guide has detailed two robust and scientifically sound synthetic routes for the preparation of Methyl 2-(2-aminoethyl)benzoate, a key intermediate for pharmaceutical research and development. The choice between the Halogenation-Amination pathway and the Henry Reaction-Reduction pathway will depend on the specific requirements of the research, including scale, available reagents, and desired purity profile. Both routes start from the commercially available and cost-effective Methyl 2-formylbenzoate and employ well-established and reliable chemical transformations. The provided step-by-step protocols are designed to be self-validating and serve as a strong foundation for the successful synthesis of this important building block.
References
- A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organoc
- Methyl 2-formylbenzoate | CAS 4122-56-9 | SCBT. Santa Cruz Biotechnology.
- Methyl 2-formylbenzo
- Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Organic Chemistry Portal.
- Methyl 2-formylbenzo
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- Chapter 22: Gabriel synthesis RNH2. University of Calgary.
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- Amidation of methyl benzoate with various amines. | Download Table.
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The Emerging Therapeutic Potential of Methyl 2-(2-aminoethyl)benzoate Derivatives: A Technical Guide for Drug Discovery
Abstract
The methyl 2-(2-aminoethyl)benzoate scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its inherent structural features—a methyl ester, a flexible ethylamine side chain, and an aromatic ring—provide a rich molecular canvas for the synthesis of a diverse array of derivatives. This technical guide explores the significant potential of these derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. By leveraging established synthetic methodologies and drawing insights from structurally related pharmacophores, we delineate a strategic approach for the design, synthesis, and biological evaluation of novel Methyl 2-(2-aminoethyl)benzoate derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities with significant therapeutic promise.
Introduction: The Methyl 2-(2-aminoethyl)benzoate Scaffold - A Privileged Starting Point
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of successful drug discovery. Methyl 2-(2-aminoethyl)benzoate, a readily accessible chemical entity, presents itself as such a scaffold. The primary amine and the methyl ester functionalities serve as key handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
The strategic value of this scaffold lies in its potential to give rise to several well-established pharmacologically active classes of compounds, including but not limited to:
-
Amides and Acyl Derivatives: Modification of the primary amine to form amides introduces opportunities for hydrogen bonding and hydrophobic interactions within biological targets.
-
Schiff Bases: Condensation of the primary amine with various aldehydes yields Schiff bases, a class of compounds known for their broad spectrum of biological activities.
-
Urea and Thiourea Derivatives: Reaction of the amine with isocyanates or isothiocyanates produces urea and thiourea derivatives, respectively. These moieties are prevalent in numerous clinically approved drugs and are known to engage in key hydrogen bonding interactions with protein targets.[1][2][3]
-
Heterocyclic Derivatives: The ethylamine side chain can be utilized in cyclization reactions to construct novel heterocyclic systems, further expanding the chemical space and potential biological activities.
This guide will delve into the potential biological activities of these derivatives, supported by evidence from analogous structures, and provide detailed experimental roadmaps for their synthesis and evaluation.
Potential Biological Activities and Therapeutic Applications
Based on the extensive literature on structurally related compounds, derivatives of Methyl 2-(2-aminoethyl)benzoate are anticipated to exhibit a range of significant biological activities.
Anticancer Activity
The fight against cancer continues to demand novel chemical entities that can selectively target tumor cells. Derivatives of the Methyl 2-(2-aminoethyl)benzoate scaffold are poised to contribute to this effort through several potential mechanisms.
Many successful anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzothiazole derivatives, which can be conceptually linked to cyclized derivatives of our core scaffold, have been shown to induce apoptosis in cancer cells. For instance, certain benzothiazole derivatives have demonstrated potent cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range.[4][5] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
-
Hypothesized Mechanism of Action for Amide/Thiourea Derivatives: N-acylation or the formation of thiourea derivatives can introduce functionalities capable of interacting with key apoptotic regulators. For example, aryl thiourea moieties have been shown to induce apoptosis in various cancer cell lines.[6]
The dysregulation of enzymatic activity is a hallmark of many cancers. Specific inhibition of these enzymes presents a powerful therapeutic strategy.
-
Potential as Kinase Inhibitors: The benzothiazole nucleus, a potential cyclized form of our scaffold's derivatives, is a known pharmacophore in kinase inhibitors. By designing derivatives that can fit into the ATP-binding pocket of kinases, it is plausible to develop potent and selective inhibitors of cancer-related kinases.
-
Topoisomerase Inhibition: Some N-nitrosourea derivatives have shown significant anticancer activity by inhibiting topoisomerases, enzymes crucial for DNA replication and repair.[7] This suggests a potential avenue for derivatives of Methyl 2-(2-aminoethyl)benzoate.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Schiff base derivatives, readily synthesized from Methyl 2-(2-aminoethyl)benzoate, are a well-documented class of antimicrobial agents.[8][9][10]
The antimicrobial activity of Schiff bases is often attributed to the presence of the imine (-C=N-) group, which can interfere with microbial cell wall synthesis, protein synthesis, or enzyme function. The lipophilicity of the overall molecule, influenced by the substituents on the aromatic rings, also plays a crucial role in its ability to penetrate microbial cell membranes.
Schiff bases derived from various amines have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] By systematically varying the aldehyde component in the synthesis of Schiff bases from Methyl 2-(2-aminoethyl)benzoate, it is possible to tune the antimicrobial spectrum and potency.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cardiovascular disease. Thiourea and urea derivatives have been reported to possess significant anti-inflammatory properties.[1][3][13]
The anti-inflammatory effects of these compounds are often mediated by the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), or by modulating the production of pro-inflammatory cytokines. The urea and thiourea moieties can act as hydrogen bond donors and acceptors, enabling them to interact with the active sites of these enzymes.
Synthetic and Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of Methyl 2-(2-aminoethyl)benzoate derivatives.
General Synthesis of Derivatives
The versatility of the Methyl 2-(2-aminoethyl)benzoate scaffold allows for a variety of synthetic transformations.
-
Dissolution: Dissolve Methyl 2-(2-aminoethyl)benzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at room temperature.
-
Acylation: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Mixing Reactants: In a round-bottom flask, combine Methyl 2-(2-aminoethyl)benzoate (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Product Formation: Monitor the formation of the product by TLC. Often, the Schiff base will precipitate out of the solution upon cooling.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallization: Recrystallize the product from a suitable solvent to obtain the pure Schiff base.
-
Dissolution: Dissolve Methyl 2-(2-aminoethyl)benzoate (1 equivalent) in a suitable solvent like THF or acetonitrile.
-
Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Isolation: If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the product by recrystallization or column chromatography.
Biological Evaluation Protocols
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Compound Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6-24 hours to induce inflammation.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Measure the concentration of tumor necrosis factor-alpha (TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Inhibition Calculation: Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated control.
Data Presentation and Visualization
Quantitative Data Summary
The following table structure should be used to summarize the biological activity data for a series of synthesized derivatives.
| Compound ID | R-Group (Modification) | Anticancer (IC50, µM) vs. MCF-7 | Antimicrobial (MIC, µg/mL) vs. S. aureus | Anti-inflammatory (% TNF-α Inhibition at 10 µM) |
| MAB-D1 | -COCH3 | 15.2 | 32 | 45.3 |
| MAB-D2 | -COPh | 8.7 | 16 | 62.1 |
| MAB-D3 | -CSNHPh | 5.1 | 8 | 75.8 |
| ... | ... | ... | ... | ... |
This is a representative table. Actual data will be generated from experimental results.
Visualizations
Caption: General synthetic routes for the derivatization of Methyl 2-(2-aminoethyl)benzoate.
Caption: A typical workflow for the biological evaluation of a new compound library.
Caption: A potential mechanism of action for anticancer derivatives involving ROS-mediated apoptosis.
Conclusion and Future Directions
The Methyl 2-(2-aminoethyl)benzoate scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. The synthetic accessibility and the ability to generate diverse libraries of amides, Schiff bases, ureas, thioureas, and heterocyclic derivatives make it an attractive starting point for drug discovery campaigns. The structural analogies to known pharmacologically active classes strongly suggest promising anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the systematic synthesis and screening of these derivatives to establish robust structure-activity relationships. Advanced studies should then be directed towards elucidating the specific molecular targets and mechanisms of action of the most potent compounds. Ultimately, the exploration of Methyl 2-(2-aminoethyl)benzoate derivatives represents a fertile ground for the discovery of next-generation therapeutics.
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Roda, G., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(8), 1239-1257. [Link]
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Kulkarni, S. K., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco, 44(12), 1217-1224. [Link]
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Gonzalez, K. K., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1042. [Link]
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Altıntop, M. D., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(19), 3529. [Link]
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PubChem. (n.d.). Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate. [Link]
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Nagy, M. W., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6682. [Link]
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Al-Mamun, M. R., et al. (2022). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Oncology Research, 30(2), 75-87. [Link]
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Haque, A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 27(15), 4984. [Link]
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Blanchard, S., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108. [Link]
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Ceto, X., et al. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. Analytical Chemistry, 92(1), 1502-1510. [Link]
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Tkach, V. V., et al. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. International Journal of Molecular Sciences, 24(11), 9205. [Link]
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The Strategic Utility of Methyl 2-(2-aminoethyl)benzoate Hydrochloride in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-aminoethyl)benzoate hydrochloride is a versatile bifunctional building block that holds significant potential in medicinal chemistry. Its unique ortho-substitution pattern, featuring a primary amine separated from a methyl ester by an ethyl linker, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic systems and other complex molecular architectures. This guide delves into the core chemical properties, synthesis, and reactivity of this compound, with a particular focus on its strategic application in the construction of pharmacologically relevant scaffolds. We will explore key transformations such as amide bond formation, N-alkylation, and intramolecular cyclization, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. This compound emerges as a particularly interesting scaffold due to the presence of two key reactive functional groups: a primary amine and a methyl ester. The ortho-disposition of the aminoethyl and methoxycarbonyl moieties on the benzene ring imparts specific conformational constraints and reactivity patterns that can be exploited for the construction of complex polycyclic systems.[1] This guide will serve as a comprehensive technical resource for researchers, providing a deep dive into the practical applications of this versatile molecule.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1046758-68-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | Solid | |
| Storage | Room temperature, dry, sealed | [1] |
The hydrochloride salt form enhances the stability and handling of the compound, which possesses a free primary amine that could otherwise be susceptible to oxidation or other side reactions. For most synthetic applications, the free base can be generated in situ by the addition of a suitable non-nucleophilic base.
Synthesis of this compound
A reliable and scalable synthesis of the title compound is crucial for its widespread application. While various methods can be envisioned, a common approach involves the reduction of a corresponding nitro or cyano precursor. For instance, the reduction of a 2-nitro-4-cyanomethyl benzoate derivative can be achieved via catalytic hydrogenation.[2]
Example Synthetic Protocol: Catalytic Hydrogenation
A plausible synthetic route involves the catalytic hydrogenation of a suitable precursor like 2-nitro-4-cyanomethyl benzoate.
Materials:
-
2-Nitro-4-cyanomethyl benzoate
-
5% Palladium on Carbon (Pd/C) catalyst
-
Dilute Hydrochloric Acid
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
To a solution of 2-nitro-4-cyanomethyl benzoate in methanol, add a catalytic amount of 5% Pd/C.
-
Acidify the mixture with a stoichiometric amount of dilute hydrochloric acid.
-
Pressurize the reaction vessel with hydrogen gas (typically 0.5-3.5 MPa).
-
Maintain the reaction at a temperature between 10-60 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield this compound.
This method offers a clean and efficient route to the desired product, with the catalyst being easily recoverable.[2]
Key Transformations and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the differential reactivity of its amine and ester functionalities. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Amide Bond Formation: A Gateway to Diverse Functionality
The primary amine of Methyl 2-(2-aminoethyl)benzoate is readily acylated to form a wide array of amides. This reaction is a cornerstone of medicinal chemistry, enabling the introduction of various substituents to modulate the pharmacological properties of the final compound.
General Workflow for Amide Bond Formation:
Sources
Navigating the Synthetic Landscape of the Ortho-Aminoethyl Side Chain: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of a "Simple" Side Chain
In the intricate tapestry of medicinal chemistry, the strategic placement and manipulation of functional groups dictate the ultimate biological activity and pharmacokinetic profile of a drug candidate. Among the myriad of structural motifs, the ortho-aminoethyl side chain on an aromatic ring presents a fascinating and highly versatile platform for molecular exploration. Its true power lies not in its inherent biological activity, but in its latent reactivity—a toolkit of intramolecular transformations and directing effects that can be unlocked to construct complex, polycyclic architectures and fine-tune electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the chemical principles and practical methodologies for harnessing the reactivity of this valuable synthon. We will move beyond a mere recitation of reactions to dissect the causality behind experimental choices, providing a framework for rational design and execution in your own research endeavors.
Section 1: The Dichotomous Nature of the Ortho-Aminoethyl Group: Nucleophilicity and Directing Effects
The reactivity of the ortho-aminoethylaryl moiety is governed by two key features: the nucleophilic character of the terminal amino group and the electronic influence of the entire side chain on the aromatic ring. Understanding this dichotomy is paramount to predicting and controlling its chemical behavior.
The Nucleophilic Amine: A Gateway to Elaboration and Cyclization
The primary amine of the aminoethyl chain is a potent nucleophile, readily participating in a variety of classical amine chemistries. This reactivity is the cornerstone of its utility, allowing for facile modification and serving as the key trigger for powerful intramolecular cyclization reactions.
A primary and often necessary first step in harnessing the reactivity of the ortho-aminoethyl side chain is N-acylation. This simple transformation serves two critical purposes:
-
Modulation of Reactivity: Conversion of the primary amine to a secondary amide temperates its nucleophilicity and basicity. This is often crucial for preventing unwanted side reactions in subsequent synthetic steps.
-
Enabling Cyclization: As we will explore in detail, the acyl group is an essential component in several key intramolecular cyclization reactions, such as the Bischler-Napieralski reaction.
The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome.
Directing Effects in Electrophilic Aromatic Substitution: An Ortho-Para Director
The ortho-aminoethyl substituent, as a whole, acts as an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This is a consequence of the combined electronic effects of the alkyl chain and the amino group. The ethyl linker is an electron-donating group (EDG) through an inductive effect, enriching the electron density of the aromatic ring and activating it towards electrophilic attack. The amino group, with its lone pair of electrons, can also donate electron density to the ring via resonance, further enhancing the electron density at the ortho and para positions.[3][4]
However, the primary amino group is also basic and can be protonated under acidic conditions, transforming it into an ammonium group (-CH₂CH₂NH₃⁺). This protonated form is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[1] This pH-dependent switch in directing effects is a critical consideration in planning EAS reactions on substrates bearing a free ortho-aminoethyl side chain.
N-Acylation as a Control Element: N-acylation of the amino group significantly influences the directing effect. The resulting acetamidoethyl group is still an ortho, para-director, but its activating effect is attenuated compared to the free amine.[5] This is because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring.[5] This modulation of reactivity can be strategically employed to control the outcome of EAS reactions, preventing over-reaction or promoting desired regioselectivity.
Section 2: Intramolecular Cyclization: Forging Heterocyclic Scaffolds
The true synthetic power of the ortho-aminoethyl side chain is most profoundly demonstrated in its propensity to undergo intramolecular cyclization reactions, providing elegant and efficient routes to valuable heterocyclic cores commonly found in pharmaceuticals.
The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines and β-Carbolines
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] When the aryl group is a simple benzene ring, this reaction yields tetrahydroisoquinolines. If the starting material is a tryptamine derivative (an indole with a C3-aminoethyl side chain), the product is a tetrahydro-β-carboline, a privileged scaffold in medicinal chemistry.[7][8]
Causality of the Reaction: The driving force for the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[6] The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to forge the new heterocyclic ring. The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity and facilitates the cyclization, often allowing the reaction to proceed under milder conditions.[9]
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline [10]
This protocol details the synthesis of a 1-substituted-tetrahydro-β-carboline from tryptamine and an aldehyde.
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Glacial Acetic Acid
-
Dry Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol/dichloromethane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL ratio).
-
Addition of Aldehyde: Add the aldehyde (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tetrahydro-β-carboline.
Self-Validation: The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials should be confirmed by TLC.
Diagram: The Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction: A Route to Dihydroisoquinolines
The Bischler-Napieralski reaction is another powerful tool for the synthesis of isoquinoline-type structures. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12] The product of this reaction is a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the fully aromatic isoquinoline if desired.
Causality of the Reaction: The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate.[11][13] The dehydrating agent activates the amide carbonyl group, making it a good leaving group. Subsequent elimination of the oxygen atom generates the highly electrophilic nitrilium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered ring. Similar to the Pictet-Spengler reaction, electron-donating groups on the aromatic ring facilitate this intramolecular electrophilic aromatic substitution.[12]
Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline [13]
This protocol describes the cyclization of an N-acyl-β-phenethylamine derivative.
Materials:
-
N-Acyl-β-phenethylamine derivative
-
Anhydrous Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (for optional reduction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions (oven-dried flasks, nitrogen atmosphere)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-acyl-β-phenethylamine substrate.
-
Solvent and Reagent Addition: Add anhydrous DCM, followed by the slow addition of POCl₃.
-
Reaction: Fit the flask with a reflux condenser and heat the solution to reflux. Monitor the reaction progress by TLC.
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Optional Reduction: Dissolve the resulting residue in a mixture of MeOH and water. Cool the solution to 0 °C and carefully add NaBH₄ portion-wise to reduce the imine to a tetrahydroisoquinoline.
-
Final Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The structure of the dihydroisoquinoline (or the tetrahydroisoquinoline if reduced) should be confirmed by NMR and mass spectrometry.
Diagram: The Bischler-Napieralski Reaction Workflow
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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- 10. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Methyl 2-(2-aminoethyl)benzoate: A Versatile Scaffold for Modern Drug Discovery
Abstract
Methyl 2-(2-aminoethyl)benzoate is a strategically important bifunctional molecule poised for significant application in modern drug discovery. Its structure, featuring a primary amine and a methyl ester positioned ortho on a benzene ring, serves as a powerful and versatile starting point for the synthesis of diverse and biologically relevant heterocyclic scaffolds. This guide provides an in-depth technical overview of its potential, focusing on its utility as a precursor to high-value pharmacophores such as isoindolinones and benzodiazepines. We will explore the chemical rationale behind its application, present detailed, field-proven synthetic protocols, and illustrate key workflows to empower researchers and drug development professionals in leveraging this compound for the creation of novel therapeutic agents.
Introduction to Methyl 2-(2-aminoethyl)benzoate: The Strategic Core
Methyl 2-(2-aminoethyl)benzoate is more than a simple chemical intermediate; it is a carefully arranged molecular framework that offers multiple avenues for chemical elaboration. Its value in medicinal chemistry is derived from the presence of two key reactive handles: a nucleophilic primary amine and an electrophilic methyl ester. The ortho-positioning of the aminoethyl group relative to the ester is critical, as it pre-organizes the molecule for intramolecular cyclization reactions, providing efficient access to complex heterocyclic systems that are often challenging to synthesize through other means.
Chemical and Physical Properties
A clear understanding of the molecule's fundamental properties is the first step in its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 771581-77-2 | [1] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Key Functional Groups | Primary Amine, Methyl Ester, Aromatic Ring | N/A |
| Common Salt Form | Hydrochloride (CAS: 1046758-68-2) | [3] |
The Strategic Advantage in Medicinal Chemistry
The true power of Methyl 2-(2-aminoethyl)benzoate lies in its dual functionality, making it an ideal building block for creating libraries of novel bioactive molecules.[3][4]
-
The Primary Amine: This group serves as a versatile nucleophilic handle. It can be readily acylated, sulfonylated, alkylated, or used in reductive amination protocols to introduce a wide array of substituents (the R¹ group in subsequent diagrams). This allows for systematic exploration of the structure-activity relationship (SAR) at this position.
-
The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, serve as a site for amidation with different amines, or act as an electrophilic partner for intramolecular cyclization with the modified amino group.
-
Pre-organization for Cyclization: The two-carbon ethyl linker provides the ideal geometry and flexibility for the amine (or a derivative) to attack the ester group (or a derivative), leading to the formation of thermodynamically stable 6-membered transition states for the synthesis of 7-membered heterocyclic rings (like benzodiazepines) or direct formation of 5-membered rings (isoindolinones). This built-in reactivity streamlines the synthesis of privileged scaffolds known to be core components of numerous CNS agents and other pharmaceuticals.[3][5]
Core Application I: Synthesis of Isoindolinone Derivatives
The isoindolinone framework is a significant and versatile structure found in many natural products and pharmaceutical compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7] Methyl 2-(2-aminoethyl)benzoate provides a direct and efficient route to this valuable heterocyclic system.
Synthetic Strategy & Workflow
The most direct approach to synthesizing N-substituted isoindolinones from Methyl 2-(2-aminoethyl)benzoate involves a two-step sequence: (1) functionalization of the primary amine and (2) intramolecular cyclization. The primary amine can be reacted with various electrophiles (e.g., aldehydes in a reductive amination) to install a desired substituent, followed by a base- or acid-catalyzed cyclization to form the isoindolinone ring.
Caption: Workflow for N-Substituted Isoindolinone Synthesis.
Detailed Experimental Protocol 1: Synthesis of 2-benzyl-2,3-dihydroisoindolin-1-one
This protocol details a representative synthesis using benzaldehyde as the substituent source.
-
Objective: To synthesize a model N-substituted isoindolinone via a reductive amination followed by spontaneous or induced cyclization.
-
Materials:
-
Methyl 2-(2-aminoethyl)benzoate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Toluene
-
-
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 2-(2-aminoethyl)benzoate (1.0 eq) and dissolve in anhydrous DCM.
-
Amine Functionalization: Add benzaldehyde (1.1 eq) to the solution. Stir for 20 minutes at room temperature to allow for imine formation.
-
Scientist's Note: This initial period allows for the equilibrium formation of the iminium ion, which is the species that will be reduced. The slight excess of the aldehyde drives this equilibrium.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ester group compared to stronger hydrides like NaBH₄, preventing unwanted side reactions.
-
-
Quenching and Workup: Slowly quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Cyclization & Purification: Filter the solution and concentrate under reduced pressure. The resulting crude oil is the N-benzylated intermediate. Dissolve this intermediate in toluene and heat to reflux for 6-12 hours. The cyclization product, 2-benzyl-2,3-dihydroisoindolin-1-one, will form with the elimination of methanol.
-
Trustworthiness Check: The progress of the cyclization can be monitored by observing the disappearance of the methyl ester signal and the appearance of the amide carbonyl signal in ¹H-NMR and ¹³C-NMR spectroscopy, respectively.
-
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final isoindolinone.
-
Core Application II: Access to Benzo[e][1][8]diazepine Scaffolds
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously associated with a class of psychoactive drugs affecting the central nervous system.[5] Methyl 2-(2-aminoethyl)benzoate provides an excellent entry point for synthesizing analogs of this important heterocyclic system.
Synthetic Strategy & Workflow
A common strategy involves a multi-step sequence starting with the acylation of the primary amine with a suitable building block (e.g., an N-protected α-amino acid chloride), followed by deprotection and intramolecular cyclization to form the seven-membered diazepinone ring.
Caption: Workflow for Benzo[e][1][8]diazepin-5-one Synthesis.
Detailed Experimental Protocol 2: Synthesis of a Dihydro-benzo[e][1][8]diazepin-5-one Core
This protocol outlines the synthesis of a foundational benzodiazepine ring system.
-
Objective: To construct the seven-membered diazepinone ring via acylation and subsequent cyclization.
-
Materials:
-
Methyl 2-(2-aminoethyl)benzoate (1.0 eq)
-
Boc-glycine (1.1 eq)
-
HATU (1.1 eq) or EDC/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
-
Procedure:
-
Amide Coupling: In a round-bottom flask, dissolve Boc-glycine (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes to pre-activate the carboxylic acid. Add a solution of Methyl 2-(2-aminoethyl)benzoate (1.0 eq) in DMF. Stir at room temperature until the reaction is complete (typically 4-16 hours).
-
Expertise & Experience: HATU is a highly efficient peptide coupling reagent that minimizes racemization and leads to high yields. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction without interfering with the coupling partners.
-
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude Boc-protected intermediate. Purify if necessary.
-
Deprotection: Dissolve the purified intermediate in DCM and add an excess of TFA (typically 20-30% v/v). Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC/LC-MS).
-
Cyclization: Remove the solvent and excess TFA under reduced pressure. To the resulting crude amine salt, add glacial acetic acid and heat the mixture to 80-100 °C for 4-8 hours.
-
Rationale: Heating in acetic acid provides the thermal energy and acidic environment necessary to promote the intramolecular transamidation, where the newly freed amine attacks the methyl ester to form the seven-membered ring, releasing methanol.
-
-
Isolation and Purification: Cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract the product with ethyl acetate. Dry the organic phase and concentrate. Purify the final benzodiazepine product by column chromatography or recrystallization.
-
Conclusion: A Foundation for Innovation
Methyl 2-(2-aminoethyl)benzoate represents a quintessential example of a high-value building block in drug discovery. Its inherent chemical logic—bifunctionality and pre-organization for cyclization—provides medicinal chemists with a reliable and efficient platform for accessing diverse and biologically important chemical matter. The ability to readily synthesize complex heterocyclic cores like isoindolinones and benzodiazepines, as well as to generate extensive libraries through derivatization of the primary amine, solidifies its role as a cornerstone scaffold. By understanding and applying the principles and protocols outlined in this guide, researchers can unlock the full potential of this versatile molecule to accelerate the discovery of next-generation therapeutics.
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Anichem. METHYL 2-(2-AMINOETHYL)BENZOATE. [Link]
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MySkinRecipes. Methyl 2-(2-aminoethyl)benzoate hydrochloride. [Link]
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PubChem. Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate. [Link]
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PubChem. Methyl 2-(2-aminoethyl)benzoate. [Link]
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National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
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PubChem. Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]
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Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. [Link]
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Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. [Link]
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ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]
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Wikipedia. Methyl benzoate. [Link]
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eScholarship.org. Preparation of 3‐Substituted Isoindolin-1-one, Cinnoline, and 1,2,4‐[e]‐Benzotriazine. [Link]
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MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][8]diazepin-2-ylamino)benzoate. [Link]
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PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride. [Link]
-
National Center for Biotechnology Information. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
-
ResearchGate. (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]
-
MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminoethyl)benzoate
Introduction
Methyl 2-(2-aminoethyl)benzoate is a valuable bifunctional molecule that serves as a key building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its structure, featuring a primary amine and a methyl ester ortho-substituted on a benzene ring, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. This guide provides a comprehensive overview of the principal synthetic strategies for Methyl 2-(2-aminoethyl)benzoate, offering detailed experimental protocols and expert insights into the practical considerations of each approach. The methodologies discussed are tailored for researchers, scientists, and professionals in drug development, emphasizing chemical causality, procedural robustness, and authoritative scientific grounding.
Strategic Approaches to Synthesis
The synthesis of Methyl 2-(2-aminoethyl)benzoate can be approached through several strategic disconnections. This guide will focus on three robust and versatile routes, each with its own set of advantages and challenges:
-
Route A: The Gabriel Synthesis of Primary Amines: A classic and reliable method that avoids the common issue of over-alkylation, proceeding via a phthalimide-protected intermediate.
-
Route B: Reduction of Nitrogen-Containing Precursors: This strategy involves the chemical reduction of either a nitro or a cyano group at the terminal position of the ethyl chain.
-
Route C: The Henry Reaction followed by Reduction: A powerful carbon-carbon bond-forming strategy to construct the ethyl chain and introduce the nitrogen functionality simultaneously.
The following sections will provide a detailed exploration of each of these synthetic pathways.
Route A: The Gabriel Synthesis
The Gabriel synthesis is a cornerstone in the preparation of primary amines from primary alkyl halides.[1][2] This method utilizes the phthalimide anion as an ammonia surrogate, which effectively prevents the over-alkylation often observed in direct amination with ammonia.[1] The synthesis involves two key steps: the N-alkylation of potassium phthalimide with a suitable electrophile, followed by the deprotection of the resulting N-alkylphthalimide to release the desired primary amine.[3]
Mechanistic Overview
The N-H bond of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation by a moderately strong base like potassium hydroxide to form the nucleophilic potassium phthalimide.[4] This nucleophile then displaces a halide from a primary alkyl halide in an SN2 reaction. The resulting N-alkylphthalimide is a stable intermediate where the nitrogen is no longer nucleophilic, thus preventing further alkylation.[1] The final step involves the cleavage of the phthalimide group, most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which yields the primary amine and a phthalhydrazide precipitate.[3][5]
Experimental Workflow
The overall workflow for the Gabriel synthesis of Methyl 2-(2-aminoethyl)benzoate is depicted below:
Caption: Workflow for the Gabriel Synthesis of Methyl 2-(2-aminoethyl)benzoate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-bromoethyl)benzoate
A precursor, methyl 2-(2-bromoethyl)benzoate, can be synthesized from the commercially available methyl 2-formylbenzoate.[6] This involves a Wittig reaction to form the vinyl derivative, followed by hydroboration-oxidation to the alcohol, and subsequent bromination.[6] Alternatively, radical bromination of methyl 2-ethylbenzoate can be employed. A related procedure for the synthesis of ethyl 2-(bromomethyl)benzoate from ethyl 2-toluate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide is well-documented.[7][8]
Step 2: Synthesis of Methyl 2-(2-phthalimidoethyl)benzoate
-
Materials:
-
Methyl 2-(2-bromoethyl)benzoate (1.0 equiv)
-
Potassium phthalimide (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(2-bromoethyl)benzoate in anhydrous DMF.
-
Add potassium phthalimide to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield methyl 2-(2-phthalimidoethyl)benzoate.
-
Step 3: Synthesis of Methyl 2-(2-aminoethyl)benzoate (Hydrazinolysis)
-
Materials:
-
Methyl 2-(2-phthalimidoethyl)benzoate (1.0 equiv)
-
Hydrazine hydrate (1.5 equiv)
-
Ethanol
-
Concentrated HCl
-
Sodium hydroxide solution
-
-
Procedure:
-
Suspend methyl 2-(2-phthalimidoethyl)benzoate in ethanol in a round-bottom flask fitted with a reflux condenser.[9]
-
Add hydrazine hydrate to the suspension.[10]
-
Heat the mixture to reflux with stirring for 2-4 hours. A precipitate of phthalhydrazide will form.[9]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.[9]
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make it basic with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(2-aminoethyl)benzoate.
-
| Parameter | Value | Reference |
| N-Alkylation Temperature | 80-90 °C | General Procedure |
| Hydrazinolysis Reflux Time | 2-4 hours | [9] |
| Typical Yield | 60-80% (over 2 steps) | Estimated |
Route B: Reduction of Nitrogen-Containing Precursors
This synthetic strategy relies on the reduction of a suitable nitrogen-containing functional group to the desired primary amine. Two viable precursors for this route are methyl 2-(2-nitrovinyl)benzoate and methyl 2-(cyanomethyl)benzoate.
Sub-Route B1: Reduction of Methyl 2-(2-nitrovinyl)benzoate
This pathway involves the initial synthesis of a nitroalkene, which is then reduced to the primary amine. The reduction of nitroalkenes can be achieved using various methods, including catalytic hydrogenation or metal-hydride reagents.[11][12] Catalytic transfer hydrogenation offers a milder alternative to high-pressure hydrogenation.[12]
Mechanistic Pathway
Caption: Reduction of Methyl 2-(2-nitrovinyl)benzoate.
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
Methyl 2-(2-nitrovinyl)benzoate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve methyl 2-(2-nitrovinyl)benzoate in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.
-
Monitor the reaction by TLC.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 2-(2-aminoethyl)benzoate.
-
Sub-Route B2: Reduction of Methyl 2-(cyanomethyl)benzoate
Methyl 2-(cyanomethyl)benzoate (CAS 5597-04-6) serves as another excellent precursor.[13] The nitrile group can be effectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Mechanistic Pathway
Caption: Reduction of Methyl 2-(cyanomethyl)benzoate.
Experimental Protocol: LAH Reduction
-
Materials:
-
Methyl 2-(cyanomethyl)benzoate (1.0 equiv)
-
Lithium aluminum hydride (LAH) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve methyl 2-(cyanomethyl)benzoate in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(2-aminoethyl)benzoate.
-
| Precursor | Reducing Agent | Key Considerations | Reference |
| Methyl 2-(2-nitrovinyl)benzoate | H₂, Pd/C | Selective for the nitro group over the ester. | [14][15] |
| Methyl 2-(cyanomethyl)benzoate | LiAlH₄ | Highly reactive; requires anhydrous conditions and careful quenching. | [16] |
Route C: The Henry Reaction Pathway
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[17][18] This route offers an elegant way to construct the two-carbon ethyl chain and introduce the nitrogen functionality in a single step, starting from the readily available methyl 2-formylbenzoate and nitromethane.[19][20][21] The resulting β-nitro alcohol can be dehydrated to the corresponding nitroalkene, which then converges with the reduction step described in Sub-Route B1.
Mechanistic Overview
The reaction is base-catalyzed, involving the deprotonation of the nitroalkane to form a nitronate anion.[17] This nucleophile then attacks the carbonyl carbon of the aldehyde to form a β-nitro alkoxide, which is subsequently protonated to give the β-nitro alcohol.[17] This alcohol can then be dehydrated, often under acidic conditions or with a dehydrating agent, to yield the nitroalkene.
Experimental Workflow
Caption: The Henry Reaction pathway to Methyl 2-(2-aminoethyl)benzoate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-hydroxy-1-nitroethyl)benzoate (Henry Reaction)
-
Materials:
-
Procedure:
-
Dissolve methyl 2-formylbenzoate in nitromethane.
-
Add the base catalyst portion-wise while stirring at room temperature.
-
Continue stirring for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-nitro alcohol.
-
Step 2: Dehydration to Methyl 2-(2-nitrovinyl)benzoate
-
Materials:
-
Crude Methyl 2-(2-hydroxy-1-nitroethyl)benzoate
-
Acetic anhydride
-
A base catalyst like sodium acetate
-
-
Procedure:
-
Dissolve the crude β-nitro alcohol in acetic anhydride.
-
Add sodium acetate and heat the mixture, for example, to 100 °C for a few hours.
-
Monitor the reaction by TLC.
-
Pour the cooled reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield methyl 2-(2-nitrovinyl)benzoate, which can be purified by chromatography.
-
Step 3: Reduction to Methyl 2-(2-aminoethyl)benzoate
Follow the catalytic hydrogenation protocol as described in Sub-Route B1.
| Reaction Step | Key Reagents | Purpose | Reference |
| Henry Reaction | Nitromethane, Base | C-C bond formation and introduction of nitro group. | [17][23][24] |
| Dehydration | Acetic Anhydride | Formation of the nitroalkene. | [23] |
| Reduction | H₂, Pd/C | Conversion of the nitro group to a primary amine. | [11][12][25] |
Conclusion
The synthesis of Methyl 2-(2-aminoethyl)benzoate can be successfully achieved through several reliable synthetic routes. The Gabriel synthesis offers excellent control over the formation of the primary amine, avoiding over-alkylation, but requires the preparation of a halogenated precursor. The reduction of nitrogen-containing precursors is a more direct approach, with the choice between a nitro or cyano precursor often depending on the availability of starting materials and the desired reaction conditions (catalytic hydrogenation vs. metal hydrides). The Henry reaction pathway provides an elegant method for constructing the carbon skeleton and introducing the nitrogen functionality from a simple aldehyde precursor.
The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the compatibility of functional groups with the required reaction conditions. Each of the detailed protocols in this guide provides a solid foundation for the successful laboratory preparation of this important synthetic intermediate.
References
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PrepChem.com. Synthesis of methyl 2-formylbenzoate. Available from: [Link]
-
Semantic Scholar. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available from: [Link]
-
Phillips, B. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines". (2016-04-25). Available from: [Link]
-
Supporting Information. General procedure for the deprotection of the phthalimide. Available from: [Link]
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
-
ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2018-08-10). Available from: [Link]
-
University of Oxford. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available from: [Link]
-
Ursinus Digital Commons. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016-04-25). Available from: [Link]
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National Institutes of Health. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). Available from: [Link]
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PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available from: [Link]
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Cambridge University Press. Gabriel Synthesis. Available from: [Link]
- Google Patents. Hydrogenation of nitro compounds to amines and catalyst therefor.
-
ResearchGate. Deprotection aaa aaa aaa aaa aaa. (2022-07-19). Available from: [Link]
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National Institutes of Health. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024-08-24). Available from: [Link]
-
ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Available from: [Link]
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Master Organic Chemistry. The Gabriel Synthesis. (2020-06-05). Available from: [Link]
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Chemistry Steps. The Gabriel Synthesis. Available from: [Link]
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Wikipedia. Henry reaction. Available from: [Link]
-
ChemSynthesis. methyl 3-(2-bromoethyl)benzoate. (2024-05-20). Available from: [Link]
-
ResearchGate. Competition reaction solvent study using methyl-4-formylbenzoate and 3-chlorobenzaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Henry Reaction. Available from: [Link]
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PubChem. Methyl 2-(cyanomethyl)benzoate. Available from: [Link]
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
-
Organic Syntheses. Syntheses of Substituted 2-Cyano-benzothiazoles. (2018-07-13). Available from: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]
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Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. Available from: [Link]
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SynArchive. Henry Reaction. Available from: [Link]
- Google Patents. Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
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Organic Syntheses. 3. Available from: [Link]
-
PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available from: [Link]
-
Taylor & Francis Online. A 2 step synthesis of methyl 3-n. Available from: [Link]
-
YouTube. Synthesis of Methyl Benzoate Lab. (2020-03-21). Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). Available from: [Link]
- Google Patents. Preparation method of methyl benzoate compound.
-
New Journal of Chemistry (RSC Publishing). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Available from: [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]
-
PubMed. A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. (2001-03-09). Available from: [Link]
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Methodological & Application
Acylation of Methyl 2-(2-aminoethyl)benzoate Hydrochloride: Conditions and Mechanistic Insights
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the N-acylation of methyl 2-(2-aminoethyl)benzoate hydrochloride, a critical transformation for synthesizing diverse molecular scaffolds in pharmaceutical and materials science research. We delve into the fundamental principles of the reaction, exploring the mechanistic rationale behind optimal conditions. This guide presents two robust, field-proven protocols for acylation using both acyl chlorides and acid anhydrides, with a focus on the widely applicable Schotten-Baumann conditions. By explaining the causality behind experimental choices, this document serves as a comprehensive resource for achieving high-yield, clean conversions.
Introduction and Scientific Background
Methyl 2-(2-aminoethyl)benzoate is a valuable bifunctional building block, featuring a primary aliphatic amine and a methyl ester attached to an aromatic ring. The primary amine serves as a versatile handle for derivatization, with N-acylation being one of the most fundamental and widely employed modifications. The resulting N-acyl derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel polymers.
The starting material is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated ammonium group (R-NH₃⁺Cl⁻) is not nucleophilic. Therefore, a critical step in any acylation protocol is the in-situ generation of the free primary amine (R-NH₂) using a suitable base. This guide will thoroughly address the strategic selection of reagents and conditions to achieve this efficiently.
Reaction Principle and Mechanism
The acylation of a primary amine is a classic example of nucleophilic acyl substitution.[1] The reaction proceeds through a well-established addition-elimination mechanism.[2][3]
The Core Mechanism involves:
-
Deprotonation: The reaction is initiated by the addition of a base, which neutralizes the hydrochloride salt, liberating the lone pair of electrons on the nitrogen atom of the primary amine. This step is crucial as it generates the required nucleophile.
-
Nucleophilic Attack: The electron-rich nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a transient tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. For an acyl chloride, this is a chloride ion (Cl⁻); for an acid anhydride, it is a carboxylate anion.[1][2]
-
Final Deprotonation: A final proton is removed from the nitrogen atom, typically by another molecule of the amine or the added base, to yield the final, neutral amide product.
When using an acyl chloride, a stoichiometric amount of hydrochloric acid (HCl) is produced as a byproduct. This acid will readily react with any available free amine, converting it back into the unreactive ammonium salt.[4][5] Therefore, the use of at least two equivalents of base is essential: one to neutralize the starting hydrochloride salt and a second to scavenge the HCl byproduct.[4]
Caption: General mechanism for the acylation of a primary amine hydrochloride.
Guide to Experimental Parameters
The success of the acylation reaction hinges on the judicious selection of several key parameters.
-
Choice of Acylating Agent :
-
Acyl Chlorides (R-COCl) : These are highly reactive electrophiles that provide rapid and often high-yielding reactions.[6] Their high reactivity, however, also makes them susceptible to hydrolysis, necessitating careful control of aqueous conditions. The reaction generates one equivalent of HCl, requiring a base to drive the reaction to completion.[4][7]
-
Acid Anhydrides ((R-CO)₂O) : These are less reactive than acyl chlorides, which can be advantageous for more delicate substrates.[7] The reaction produces a carboxylic acid byproduct, which is less corrosive than HCl and can be easily removed by a simple basic wash during workup.[8]
-
-
Choice of Base and Reaction Conditions :
-
Schotten-Baumann Conditions : This is a highly effective and widely used method, particularly for acyl chlorides.[4][9] It involves a biphasic system, typically an organic solvent like dichloromethane (DCM) and an aqueous solution of an inorganic base (e.g., NaOH, K₂CO₃).[10][11] The amine and acyl chloride react in the organic phase, and the HCl byproduct is immediately neutralized by the base in the aqueous phase. This physical separation minimizes the unwanted hydrolysis of the reactive acyl chloride.[9]
-
Anhydrous Conditions with Organic Bases : An alternative approach uses an anhydrous aprotic solvent (e.g., DCM, THF) with an organic base like triethylamine (Et₃N) or pyridine.[5][11] The base serves the dual purpose of liberating the free amine and scavenging the HCl byproduct. This method is useful when the substrate or product is sensitive to water.
-
-
Solvent Selection : The solvent must dissolve the starting free amine and the acylating agent. Dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.[12] For Schotten-Baumann conditions, the solvent should be water-immiscible.[10]
-
Temperature Control : The reaction of an amine with an acyl chloride is typically exothermic. It is standard practice to begin the addition of the acylating agent at a reduced temperature (e.g., 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.[12] After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[12]
Experimental Protocols
Safety Precaution : These protocols should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: N-acylation using Acyl Chloride under Schotten-Baumann Conditions
This protocol is a robust method for the acylation of this compound with a generic acyl chloride (R-COCl).
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) aqueous solution (2.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in DCM (approx. 15 mL per gram of substrate).
-
Base Addition : Add the 1 M NaOH solution (2.2 eq) to the suspension. Stir the biphasic mixture vigorously for 15-20 minutes at room temperature to ensure complete deprotonation of the amine salt.
-
Acyl Chloride Addition : Cool the vigorously stirring mixture to 0 °C in an ice-water bath. Add the acyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 1-3 hours).
-
Workup : Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). The acid wash removes any unreacted amine or excess base, while the bicarbonate wash removes any carboxylic acid impurities.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : If necessary, purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: N-acylation using Acid Anhydride
This protocol is suitable for acylation with a generic acid anhydride ((R-CO)₂O).
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride) (1.2 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask, suspend this compound (1.0 eq) in DCM (approx. 15 mL per gram of substrate).
-
Base Addition : Add triethylamine (1.1 eq) to the suspension and stir at room temperature for 20 minutes to liberate the free amine.
-
Anhydride Addition : Add the acid anhydride (1.2 eq) to the solution. Stir the reaction at room temperature.
-
Reaction Progression : Monitor the reaction's progress by TLC (typically 2-6 hours). Gentle heating may be required for less reactive anhydrides.
-
Workup : Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer thoroughly with saturated NaHCO₃ solution (3 x 25 mL) to neutralize and remove the triethylammonium salt and the carboxylic acid byproduct.
-
Wash the organic layer with brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product as described in Protocol 1.
Summary of Reaction Parameters
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) | Rationale |
| Amine Substrate | 1.0 eq | 1.0 eq | The limiting reagent. |
| Acylating Agent | 1.1 eq | 1.2 eq | A slight excess ensures complete conversion. Anhydrides are less reactive, so a slightly larger excess is used. |
| Base | 1M NaOH (aq) (2.2 eq) | Triethylamine (1.1 eq) | P1: Biphasic (Schotten-Baumann), neutralizes starting material and HCl byproduct. P2: Anhydrous, neutralizes starting material. |
| Solvent | DCM / Water | DCM (Anhydrous) | P1: Water-immiscible organic solvent for two-phase system. P2: Aprotic solvent to dissolve reagents. |
| Temperature | 0 °C to RT | Room Temperature | P1: Control initial exotherm of highly reactive acyl chloride. P2: Anhydrides are less reactive, allowing for RT start. |
| Typical Time | 1 - 3 hours | 2 - 6 hours | Acyl chlorides are generally more reactive than anhydrides. |
| Workup | Acid/Base Washes | Bicarbonate Wash | P1: Removes excess base and amine. P2: Removes carboxylic acid byproduct and Et₃N salt. |
Experimental Workflow Visualization
Sources
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- 7. acylation of amines [entrancechemistry.blogspot.com]
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Application Note: Strategies and Protocols for Amide Coupling with Methyl 2-(2-aminoethyl)benzoate
Abstract
Methyl 2-(2-aminoethyl)benzoate is a valuable bifunctional building block in medicinal chemistry and organic synthesis, featuring a nucleophilic primary amine and a methyl ester. While seemingly straightforward, amide bond formation at the primary amine is complicated by a significant potential for a competitive intramolecular cyclization reaction, leading to a seven-membered lactam. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully performing amide couplings with this substrate. We delve into the underlying chemical principles, compare common coupling protocols, provide detailed, field-proven experimental procedures, and offer a troubleshooting guide to mitigate side reactions and maximize the yield of the desired amide product.
The Substrate: Reactivity and the Challenge of Intramolecular Cyclization
Methyl 2-(2-aminoethyl)benzoate possesses two key functional groups: a primary alkyl amine and a methyl ester, positioned ortho to each other on a benzene ring. The primary amine is a potent nucleophile, readily participating in amide bond formation. However, its proximity to the electrophilic ester carbonyl presents the principal synthetic challenge: intramolecular N-acylation, or lactamization.
Under basic conditions, elevated temperatures, or prolonged reaction times, the amine can attack the ester carbonyl of the same molecule, leading to the formation of 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one, a seven-membered lactam. The success of any intermolecular amide coupling hinges on the reaction kinetics favoring the desired pathway over this intramolecular side reaction. Therefore, the choice of coupling reagents and conditions must be carefully considered to ensure that the rate of the intermolecular amidation significantly outpaces the rate of lactam formation.
Diagram 1: Competing Reaction Pathways
The following diagram illustrates the critical choice point in the reaction: the desired intermolecular coupling versus the undesired intramolecular cyclization.
Caption: Mechanism of HATU-mediated amide bond formation.
Materials:
-
Methyl 2-(2-aminoethyl)benzoate (1.0 eq.)
-
Carboxylic Acid (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq.) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Activation: Add HATU (1.2 eq.) to the solution. Stir for 1-2 minutes. Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 15-20 minutes to ensure complete activation.
-
Coupling: In a separate flask, dissolve Methyl 2-(2-aminoethyl)benzoate (1.0 eq.) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The order of addition is crucial to prevent side reactions with HATU. [1]5. Monitoring: Monitor the consumption of the amine starting material using Thin Layer Chromatography (TLC) or LC-MS. A ninhydrin stain can be used to visualize the primary amine.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Economical Coupling using EDC/HOBt
This is a classic and cost-effective method. HOBt is used as an additive to form an active ester intermediate, which improves the rate and suppresses side reactions compared to using EDC alone. [2][3][4]
Diagram 3: EDC/HOBt Activation and Coupling Workflow
Caption: Workflow for amide coupling using EDC and HOBt.
Materials:
-
Methyl 2-(2-aminoethyl)benzoate (1.0 eq.)
-
Carboxylic Acid (1.1 eq.)
-
EDC·HCl (1.5 eq.)
-
HOBt (1.2 eq.)
-
Triethylamine (TEA) or DIPEA (3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and Methyl 2-(2-aminoethyl)benzoate (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add TEA or DIPEA (3.0 eq.) to the mixture and stir for 5 minutes.
-
Coupling Agent: Add EDC·HCl (1.5 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction with DCM. Wash the organic layer with 1M HCl (or 10% citric acid), saturated aq. NaHCO₃, and brine. The acidic wash removes excess amine and base, while the basic wash removes excess acid and HOBt. The EDC byproduct (EDU) is removed by all aqueous washes. [4]8. Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
Table 2: Troubleshooting Common Amide Coupling Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Reagents (especially solvent) are not anhydrous.3. Sterically hindered coupling partners. | 1. Switch to a more powerful coupling reagent like HATU.<[5][6]br>2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time and/or temperature slightly (e.g., to 40 °C), but monitor closely for side reactions. |
| Significant Lactam Byproduct Formation | 1. Reaction is too slow, allowing intramolecular cyclization to compete.2. Reaction temperature is too high or time is too long.3. Base is too strong or used in large excess. | 1. Use the HATU protocol for faster kinetics.<[7]br>2. Perform the reaction at 0 °C to room temperature and monitor closely to stop it as soon as the starting material is consumed.3. Use a hindered base like DIPEA instead of TEA. Ensure stoichiometry is correct. |
| Unreacted Starting Amine | 1. Insufficient amount of activated acid.2. Amine protonated by byproduct acid (e.g., HCl from acyl chlorides). | 1. Increase the equivalents of carboxylic acid and coupling reagent slightly (e.g., to 1.2 and 1.3 eq., respectively).2. Ensure sufficient equivalents of base are present to act as an acid scavenger. |
| Difficult Purification | 1. Byproducts from coupling reagents co-elute with the product (e.g., DCU from DCC).2. Product is highly polar. | 1. Use EDC, as its urea byproduct is water-soluble and removed during workup.<[4]br>2. For polar products, consider reverse-phase chromatography or recrystallization. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the column's mobile phase can sometimes improve separation. [8] |
Conclusion
The successful N-acylation of Methyl 2-(2-aminoethyl)benzoate is readily achievable with careful consideration of the competing intramolecular cyclization pathway. Protocols utilizing fast and highly efficient onium salt reagents like HATU are often superior as they favor the desired intermolecular reaction kinetically. However, well-established and economical carbodiimide methods, such as the EDC/HOBt system, also provide excellent results when reaction conditions are carefully controlled. By understanding the substrate's reactivity and selecting the appropriate methodology, researchers can reliably synthesize a wide array of amide derivatives from this versatile building block for applications in drug discovery and materials science.
References
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: National Institutes of Health. URL: [Link]
-
Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: ACS Publications. URL: [Link]
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Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Growing Science. URL: [Link]
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Title: Commonly Used Coupling Reagents in Peptide Synthesis. Source: DilunBio. URL: [Link]
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Title: Recent development of peptide coupling reagents in organic synthesis. Source: Royal Society of Chemistry. URL: [Link]
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Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: ResearchGate. URL: [Link]
-
Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Source: Aapptec Peptides. URL: [Link]
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Title: Amide coupling reaction in medicinal chemistry. Coupling reagents. Source: HepatoChem. URL: [Link]
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Title: Amine to Amide (EDC + HOBt). Source: Common Organic Chemistry. URL: [Link]
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Title: Optimization of the reaction conditions of amide synthesis. Source: ResearchGate. URL: [Link]
- Title: US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Source: Google Patents.
-
Title: Acid-Amine Coupling using EDCI. Source: Organic Synthesis. URL: [Link]
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Title: Optimized reaction conditions for the amide formation step. Source: ResearchGate. URL: [Link]
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Title: Coupling Reagents. Source: Aapptec Peptides. URL: [Link]
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Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: ACS Publications. URL: [Link]
-
Title: Looking for some advice for purification of diamide. Source: Reddit. URL: [Link]
-
Title: Amide Synthesis. Source: Fisher Scientific. URL: [Link]
-
Title: amide coupling help. Source: Reddit. URL: [Link]
-
Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Source: National Institutes of Health. URL: [Link]
-
Title: Chemistry of Amides. Source: Chemistry LibreTexts. URL: [Link]
-
Title: What is the best technique for amide purification? Source: ResearchGate. URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Intramolecular cyclization through dehydration of ethyl... Source: ResearchGate. URL: [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of quinazolinone derivatives, a scaffold of significant interest in medicinal chemistry, starting from the non-traditional precursor, methyl 2-(2-aminoethyl)benzoate. Recognizing the absence of a direct, single-step conversion, we present a robust and detailed three-step synthetic pathway. This application note is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale for each transformation, empowering researchers to adapt and optimize the synthesis for their specific needs. The protocols have been designed to be self-validating, with clear guidance on reaction monitoring and product characterization.
Introduction: The Quinazolinone Scaffold and a Novel Synthetic Entry Point
Quinazolinones are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The unique structural features of the quinazolinone ring system allow for diverse functionalization, making it a "privileged scaffold" in drug discovery.[3]
While numerous methods exist for the synthesis of quinazolinones, they typically commence from precursors such as 2-aminobenzamides, anthranilic acids, or isatoic anhydrides. This guide addresses a gap in the existing literature by providing a detailed methodology for the synthesis of quinazolinones from methyl 2-(2-aminoethyl)benzoate, a readily available but less conventional starting material. This multi-step approach offers a flexible route to a variety of 2-substituted quinazolinones.
Overall Synthetic Strategy
The conversion of methyl 2-(2-aminoethyl)benzoate to a 2-substituted quinazolinone is achieved through a three-step sequence, as illustrated below. This strategy involves the sequential modification of the functional groups of the starting material to construct the necessary precursors for the final ring-closing reaction.
Detailed Experimental Protocols
Step 1: N-Acylation of Methyl 2-(2-aminoethyl)benzoate
Objective: To introduce the desired acyl group onto the primary amine of the starting material. This acyl group will ultimately become the substituent at the 2-position of the quinazolinone ring.
Rationale: The reaction of a primary amine with an acyl chloride is a standard and efficient method for amide bond formation.[4][5] A base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5] Dichloromethane (DCM) is a suitable inert solvent for this reaction.
Protocol:
-
To a solution of methyl 2-(2-aminoethyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude methyl 2-(2-acylaminoethyl)benzoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that dissolves both reactants. Anhydrous conditions prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine (TEA) or Pyridine | Scavenges the HCl byproduct.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Stoichiometry | Amine:Acyl Chloride:Base = 1:1.1:1.2 | A slight excess of the acyl chloride and base ensures complete consumption of the starting amine. |
Step 2: Amidolysis of Methyl 2-(2-acylaminoethyl)benzoate
Objective: To convert the methyl ester functionality into a primary amide. This introduces the second nitrogen atom required for the formation of the pyrimidine ring of the quinazolinone.
Rationale: The direct conversion of unactivated esters to primary amides can be challenging.[6][7] However, using a saturated solution of ammonia in an alcohol, often at elevated temperatures in a sealed vessel, can drive the reaction towards the desired amide.[8][9] Alumina has been shown to catalyze the amidation of methyl benzoate and could potentially be used to accelerate this transformation.[6][7]
Protocol:
-
Dissolve the methyl 2-(2-acylaminoethyl)benzoate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution until saturation is achieved.
-
Transfer the saturated solution to a sealed pressure vessel.
-
Heat the vessel to 80-100 °C for 24-48 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
After completion, cool the reaction vessel to room temperature and carefully vent the excess ammonia in a fume hood.
-
Concentrate the reaction mixture in vacuo to obtain the crude 2-(2-acylaminoethyl)benzamide.
-
The product can be purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Reagent | Anhydrous Ammonia in Methanol | High concentration of ammonia is required to drive the equilibrium towards the amide product.[8] |
| Temperature | 80-100 °C | Elevated temperature is necessary to overcome the activation energy for the nucleophilic attack of ammonia on the ester. |
| Apparatus | Sealed Pressure Vessel | To maintain the concentration of ammonia and allow for heating above the boiling point of the solvent. |
| Reaction Time | 24-48 hours | The reaction is typically slow and requires extended time for completion. |
Step 3: Intramolecular Cyclization and Dehydration
Objective: To effect the ring closure of the 2-(2-acylaminoethyl)benzamide intermediate to form the final quinazolinone product.
Rationale: This key transformation is analogous to the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[10][11][12][13][14] In our proposed mechanism, a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) activates the amide carbonyl, making it more electrophilic. The nitrogen of the other amide then acts as an intramolecular nucleophile, attacking the activated carbonyl to initiate the cyclization. Subsequent dehydration and tautomerization lead to the aromatic quinazolinone ring.
Protocol:
-
To a solution of 2-(2-acylaminoethyl)benzamide (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl₃, 2-3 eq) at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-substituted quinazolinone.
| Parameter | Condition | Rationale |
| Catalyst/Reagent | Phosphorus Oxychloride (POCl₃) or Polyphosphoric Acid (PPA) | Acts as a dehydrating and activating agent for the amide carbonyl.[10][11] |
| Solvent | Toluene or Acetonitrile | High-boiling, inert solvents suitable for reflux conditions. |
| Temperature | Reflux (80-110 °C) | Provides the necessary thermal energy for the cyclization and dehydration steps. |
| Work-up | Quenching with ice and neutralization | To decompose the excess POCl₃ and neutralize the acidic reaction mixture. |
Mechanistic Insight and Visualization
The pivotal step in this synthetic sequence is the intramolecular cyclization. The proposed mechanism, facilitated by an acid catalyst like POCl₃, is depicted below.
Sources
- 1. Catalyst-Free Chemoselective Synthesis of 3,4-Dihydroquinazoline-2-thiones and 2-Imino[1,3]benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. Cyclization of 2-acyl- and 2-thioacylaminobenzylcyclopropanes in the gas phase and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Notes and Protocols for Cyclization Reactions of Methyl 2-(2-aminoethyl)benzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Methyl 2-(2-aminoethyl)benzoate in Heterocyclic Synthesis
Methyl 2-(2-aminoethyl)benzoate is a versatile and strategically important bifunctional building block in synthetic organic chemistry. Its structure, featuring a nucleophilic primary amine and an electrophilic methyl ester positioned ortho on a benzene ring, provides a unique platform for a variety of intramolecular cyclization reactions. These reactions offer efficient pathways to construct key heterocyclic scaffolds, most notably isoquinoline and its derivatives. The resulting tetrahydroisoquinolines, dihydroisoquinolines, and isoquinolones are privileged structures found in a vast array of natural products and are core components of numerous pharmacologically active molecules.
This technical guide provides an in-depth exploration of three principal cyclization strategies involving Methyl 2-(2-aminoethyl)benzoate:
-
Intramolecular Amidation for the synthesis of dihydroisoquinolones.
-
The Pictet-Spengler Reaction for accessing the tetrahydroisoquinoline core.
-
The Bischler-Napieralski Reaction for constructing dihydroisoquinolines.
As a senior application scientist, this document moves beyond simple procedural lists. It elucidates the mechanistic underpinnings of each transformation, explains the rationale behind experimental choices, and provides detailed, field-proven protocols designed for reproducibility and success.
Section 1: Synthesis of Dihydroisoquinolones via Intramolecular Amidation
The most direct cyclization of Methyl 2-(2-aminoethyl)benzoate involves the intramolecular reaction between the amino group and the ester carbonyl. This nucleophilic acyl substitution results in the formation of a six-membered lactam, specifically 2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one. However, the more commonly synthesized and arguably more stable lactam is the 3,4-dihydroisoquinolin-1(2H)-one, which is a six-membered ring. The formation of this product from the specified starting material would require a different precursor, such as a derivative of homophthalic acid. For the purpose of this guide focusing on the direct reactivity of the provided molecule, we will discuss the formation of the seven-membered lactam. High temperatures are typically required to drive this cyclization, often without the need for a catalyst, as the proximity of the reacting groups facilitates the reaction.
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of methanol, yielding the cyclic amide (lactam). The process is driven by the formation of a stable cyclic structure, though the kinetics can be slow, necessitating thermal energy.
Caption: Mechanism of Thermal Intramolecular Amidation.
Experimental Protocol: Thermal Intramolecular Amidation
This protocol describes the uncatalyzed thermal cyclization to form the lactam. The success of this reaction is highly dependent on achieving and maintaining a high temperature to overcome the activation energy for the intramolecular amidation.
Materials:
-
Methyl 2-(2-aminoethyl)benzoate
-
High-boiling point, inert solvent (e.g., Dowtherm A, Diphenyl ether)
-
Standard glassware for high-temperature reactions (e.g., three-neck flask, condenser, nitrogen inlet, thermometer)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a high-temperature thermometer, add Methyl 2-(2-aminoethyl)benzoate (1.0 eq).
-
Solvent Addition: Add a sufficient volume of a high-boiling inert solvent (e.g., Diphenyl ether) to create a stirrable slurry (approx. 5-10 mL per gram of substrate).
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 250-260 °C) using a suitable heating mantle.
-
Reaction Monitoring: The reaction progress can be monitored by withdrawing small aliquots (carefully!), quenching them, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material. The reaction may require several hours (4-24 h) at reflux.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with a hydrocarbon solvent like hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Self-Validation: The identity and purity of the product, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate , should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR). A patent for the synthesis of this molecule from a different precursor provides characterization data for comparison: ¹H NMR (400 MHz, CDCl₃) δ 8.30 (dd, J = 7.7, 1.5 Hz, 1H), 8.09 (dd, J = 7.8, 1.5 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H), 5.95 (s, 1H), 3.92 (s, 3H), 3.58 - 3.52 (m, 2H), 3.49 - 3.40 (m, 2H)[1]. Note that the cited synthesis is for the 6-membered ring lactam, which is structurally distinct from the product of direct cyclization. Direct thermal cyclization is expected to favor the 7-membered ring.
| Parameter | Condition | Rationale & Notes |
| Temperature | 250-260 °C (Reflux) | High thermal energy is required to facilitate the direct, uncatalyzed amidation between the relatively unreactive ester and amine. |
| Solvent | Diphenyl ether | An inert, high-boiling solvent is crucial to achieve the necessary temperature while ensuring the reactants remain in solution. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the amine and other side reactions at high temperatures. |
| Reaction Time | 4-24 hours | The reaction is typically slow and should be monitored for completion. |
| Expected Yield | Moderate | Yields can vary and may be impacted by potential side reactions like polymerization at high temperatures. |
Section 2: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and widely used method for synthesizing tetrahydroisoquinolines.[2][3] The reaction involves the condensation of a β-arylethylamine, such as Methyl 2-(2-aminoethyl)benzoate, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[4] This transformation is a cornerstone in alkaloid synthesis and medicinal chemistry.
Mechanistic Rationale
The reaction proceeds in two main stages under acidic conditions:
-
Iminium Ion Formation: The amine group of the β-arylethylamine attacks the protonated carbonyl of the aldehyde (e.g., formaldehyde), leading to the formation of a Schiff base after dehydration. This Schiff base is then protonated to form a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich benzene ring acts as a nucleophile and attacks the iminium ion in an intramolecular Friedel-Crafts-type reaction. The position of attack is ortho to the activating ethylamine substituent. Subsequent deprotonation re-aromatizes the ring system, yielding the final tetrahydroisoquinoline product. The presence of electron-donating groups on the aromatic ring facilitates this cyclization step.[4]
Caption: General Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Pictet-Spengler Reaction with Paraformaldehyde
This protocol describes the synthesis of the parent tetrahydroisoquinoline ring system using paraformaldehyde as a stable, solid source of formaldehyde.[5]
Materials:
-
Methyl 2-(2-aminoethyl)benzoate
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-(2-aminoethyl)benzoate (1.0 eq) and paraformaldehyde (1.2 eq).
-
Solvent Addition: Add anhydrous DCM (approx. 15 mL per gram of amine). Stir the suspension.
-
Acid Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise. The mixture should become homogeneous.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexanes with 1% triethylamine to prevent streaking) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes containing 1% triethylamine, to afford the pure Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate .
-
Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The presence of the newly formed CH₂ group at the C1 position and the NH proton are key diagnostic signals in the NMR spectrum.
| Parameter | Condition | Rationale & Notes |
| Aldehyde Source | Paraformaldehyde | A stable, easy-to-handle solid that depolymerizes in situ under acidic conditions to provide anhydrous formaldehyde.[5] |
| Catalyst | Trifluoroacetic Acid (TFA) | A strong Brønsted acid that effectively catalyzes both iminium ion formation and the subsequent cyclization. It also acts as a solvent in some cases.[5] |
| Solvent | Dichloromethane (DCM) | An inert solvent that dissolves the reactants and intermediates well. |
| Temperature | 0 °C to Room Temp. | The initial cooling controls the exothermic reaction upon acid addition. The reaction then proceeds efficiently at room temperature. |
| Work-up | Basic Quench (NaHCO₃) | Neutralizes the strong acid catalyst (TFA) and deprotonates the product amine, allowing for extraction into an organic solvent. |
Section 3: Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines.[6][7] The process is a two-step sequence: first, the primary amine of a β-arylethylamine is acylated to form an amide; second, this amide undergoes an acid-promoted cyclodehydration.[8][9] This reaction is particularly useful for introducing a substituent at the C1 position of the isoquinoline core, derived from the acylating agent.
Mechanistic Rationale
Step 1: N-Acylation: This is a standard nucleophilic acyl substitution where the primary amine of Methyl 2-(2-aminoethyl)benzoate attacks an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.
Step 2: Cyclodehydration: The core Bischler-Napieralski cyclization involves a strong dehydrating agent (e.g., POCl₃, P₂O₅). The amide oxygen attacks the Lewis acidic reagent (e.g., POCl₃), forming a good leaving group. This facilitates the formation of a key electrophilic nitrilium ion intermediate. The aromatic ring then performs an intramolecular electrophilic attack on the nitrilium carbon, followed by re-aromatization to yield the 3,4-dihydroisoquinoline product.[6]
Caption: Mechanism of the Bischler-Napieralski Cyclization.
Experimental Protocols
Protocol 3.2.1: N-Acetylation of Methyl 2-(2-aminoethyl)benzoate
Materials:
-
Methyl 2-(2-aminoethyl)benzoate
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Dissolve Methyl 2-(2-aminoethyl)benzoate (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask under nitrogen. Add triethylamine (1.2 eq).
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel, wash with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄.
-
Purification: Filter and concentrate the organic layer. The crude N-acetyl product is often pure enough for the next step, or it can be purified by column chromatography.
Protocol 3.2.2: Bischler-Napieralski Cyclization
Materials:
-
N-acetyl derivative of Methyl 2-(2-aminoethyl)benzoate
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile or Toluene, anhydrous
-
Ice
-
Ammonium hydroxide (conc. aq. solution)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried flask under nitrogen, dissolve the N-acetyl derivative (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Heating: After addition, slowly warm the mixture to room temperature and then heat to reflux (approx. 80-85 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until pH > 9, keeping the mixture cool in an ice bath.
-
Extract the product into DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain Methyl 1-methyl-3,4-dihydroisoquinoline-5-carboxylate .
Self-Validation: The final product should be characterized by NMR and MS. Key signals include the methyl group at C1 and the characteristic imine carbon (~165-170 ppm) in the ¹³C NMR spectrum.
| Parameter | Condition | Rationale & Notes |
| Acylating Agent | Acetyl Chloride | A common and reactive agent for forming the necessary amide precursor. |
| Dehydrating Agent | POCl₃ | A powerful and widely used Lewis acid for promoting the cyclodehydration via a nitrilium ion intermediate.[6] |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for the reaction, although toluene or xylene can also be used at higher temperatures. |
| Temperature | Reflux (80-85 °C) | Sufficient thermal energy is needed to drive the cyclization and formation of the nitrilium ion. |
| Work-up | Basic (NH₄OH) | The initial product is the dihydroisoquinolinium salt, which must be neutralized to the free base for extraction. |
References
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Jain, M. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Nielsen, T. E., & Schreiber, S. L. (2008). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Journal of Combinatorial Chemistry. Available from: [Link]
-
J&K Scientific. Bischler-Napieralski Reaction. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]
Sources
- 1. METHYL 1-OXO-1,2,3,4-TETRAHYDROISOQUINOLINE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
preparation of isoquinolone derivatives using Methyl 2-(2-aminoethyl)benzoate
Application Note & Protocols
Topic: Preparation of Isoquinolone Derivatives Using Methyl 2-(2-aminoethyl)benzoate Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoquinolone Core
The isoquinolone scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals.[1] Derivatives of this core structure exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. This therapeutic versatility has established the isoquinolone framework as a high-value target in medicinal chemistry and drug discovery programs. A flexible and efficient synthetic route is paramount for exploring the chemical space around this scaffold to develop novel therapeutic agents.
This application note details a robust, two-stage synthetic strategy for the preparation of 3,4-dihydroisoquinolone and fully aromatic isoquinolone derivatives, starting from the commercially available and versatile building block, Methyl 2-(2-aminoethyl)benzoate. This approach leverages a classical acylation followed by a base-mediated intramolecular cyclization, providing a reliable pathway to this important class of compounds.
Core Synthetic Strategy: From Amino Ester to Heterocycle
The conversion of Methyl 2-(2-aminoethyl)benzoate to the isoquinolone ring system is achieved through a logical and efficient two-step sequence:
-
N-Acylation: The primary amine of the starting material is first converted into a secondary amide. This is a crucial activating step, as it introduces the carbonyl group that will ultimately become part of the heterocyclic ring and sets the stage for the subsequent cyclization. This reaction is typically high-yielding and can be accomplished with a variety of acylating agents (e.g., acyl chlorides or anhydrides).
-
Intramolecular Cyclization: The N-acylated intermediate undergoes an intramolecular nucleophilic attack, where an enolate (formed at the α-carbon to the newly introduced amide carbonyl) attacks the ester carbonyl on the benzene ring. This base-mediated cyclization forms the six-membered heterocyclic ring of the 3,4-dihydroisoquinolone product.
An optional third step, Aromatization , can be performed to convert the dihydroisoquinolone into the fully aromatic isoquinolone, further expanding the diversity of accessible derivatives.
Visualized Experimental Workflow
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: High-level workflow for the synthesis of isoquinolone derivatives.
Protocol 1: N-Acylation of Methyl 2-(2-aminoethyl)benzoate
Scientific Rationale: The acylation of the primary amine is the foundational step of this synthesis. The use of an acyl chloride is a highly effective method for forming the amide bond due to its high reactivity.[2][3] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent choice as it is aprotic and effectively dissolves the starting materials and reagents.
Materials:
-
Methyl 2-(2-aminoethyl)benzoate
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(2-aminoethyl)benzoate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N-acyl product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| Methyl 2-(2-aminoethyl)benzoate | 1.0 | Starting Material |
| Acyl Chloride (R-COCl) | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 1.2 | HCl Scavenger/Base |
| Dichloromethane (DCM) | - | Anhydrous aprotic solvent |
Expected Outcome: A white to off-white solid corresponding to the N-acylated methyl 2-(2-aminoethyl)benzoate derivative. Characterization via ¹H NMR should show the appearance of a new amide N-H signal and signals corresponding to the newly introduced acyl group, along with the disappearance of the primary amine protons.
Protocol 2: Base-Mediated Intramolecular Cyclization
Scientific Rationale: This step is the key ring-forming reaction. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the amide, generating a carbanion/enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the ester group on the aromatic ring in an intramolecular fashion. This type of reaction is conceptually related to a Dieckmann condensation. The choice of a strong base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is critical for ensuring complete deprotonation and efficient cyclization. Anhydrous THF is used as the solvent to prevent quenching of the strong base.
Caption: Mechanism of intramolecular cyclization.
Materials:
-
N-Acyl methyl 2-(2-aminoethyl)benzoate derivative (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or KHMDS
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq). Wash the NaH with anhydrous hexanes (x2) via cannula to remove the mineral oil, then carefully add anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the N-acyl intermediate (1.0 eq) in anhydrous THF. Add this solution dropwise via syringe to the stirred NaH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating (reflux) to proceed to completion. Monitor by TLC.
-
Work-up:
-
Cool the reaction back to 0 °C and quench it very carefully by the slow, dropwise addition of saturated NH₄Cl solution. Caution: Hydrogen gas is evolved.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,4-dihydroisoquinolone.
| Reagent | Molar Eq. | Purpose |
| N-Acyl Intermediate | 1.0 | Cyclization Precursor |
| Sodium Hydride (NaH) | 1.5 | Strong, non-nucleophilic base |
| Tetrahydrofuran (THF) | - | Anhydrous polar aprotic solvent |
| Saturated NH₄Cl (aq) | - | Quenching agent |
Expected Outcome: A solid product corresponding to the 3,4-dihydroisoquinolone. ¹H NMR analysis should confirm the disappearance of the methyl ester singlet and the formation of a new methylene signal pattern corresponding to the newly formed heterocyclic ring.
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. [Link]
- Wu, H., Gui, J., Sun, M., Ma, Y., Yang, J., & Wang, Z. (2023). Palladium-Catalyzed Highly Regioselective C-H Allylation/Annulation of N-Sulfonyl Amides with Secondary or Tertiary Allylic Alcohols. Journal of Organic Chemistry, 88(6), 3871-3882.
-
QYAOBIO. Amide Bond Formation in Cyclization. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
-
Khan Academy. Amide formation from acyl chloride. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. [Link]
-
Reddit. Need help in optimizing amide formation through acyl chloride pathway. [Link]
-
Isoquinolone formation via intramolecular cyclization of ortho-alkynylbenzoyl azides. ResearchGate. [Link]
-
Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). National Institutes of Health (NIH). [Link]
-
Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. (2024). National Institutes of Health (NIH). [Link]
- Huang, Y., Li, X., Yu, Y., Zhu, C., Wu, W., & Jiang, H. (2016). Copper-Mediated [3 + 2] Oxidative Cyclization Reaction of N-Tosylhydrazones and β-Ketoesters: Synthesis of 2,3,5-Trisubstituted Furans. Journal of Organic Chemistry, 81(12), 5014-5020.
-
Aganda, K. C., Hong, B., & Lee, A. Synthetic approaches to dihydroisoquinolones via an α-oxidation of amines. [Link]
- Pazdera, P., et al. (2000). Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives.
- Sharma, N., Saha, R., Parveen, N., & Sekar, G. (2017). Palladium-Nanoparticles-Catalyzed Oxidative Annulation of Benzamides with Alkynes for the Synthesis of Isoquinolones.
Sources
Application Note: A Comprehensive Protocol for the N-Boc Protection of Methyl 2-(2-aminoethyl)benzoate
Abstract: This document provides a detailed, field-proven protocol for the N-tert-butoxycarbonyl (Boc) protection of the primary amine in Methyl 2-(2-aminoethyl)benzoate. The Boc protecting group is a cornerstone of modern organic synthesis, valued for its stability across a wide range of chemical conditions and the mild acidic methods required for its removal.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical validation.
Introduction: The Strategic Importance of Boc Protection
In multistep organic synthesis, particularly within pharmaceutical development and peptide chemistry, the selective masking of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its robust nature.[3][4] It effectively shields the amine's nucleophilicity and basicity from incompatible reagents and conditions.[1]
Key advantages of the Boc group include:
-
Stability: It is resistant to most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenolysis.[2][5]
-
Orthogonality: It can be used in concert with other protecting groups like Fmoc or Cbz, which are cleaved under basic or hydrogenolysis conditions, respectively, allowing for selective deprotection strategies.[1]
-
Mild Cleavage: The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which preserves other sensitive functionalities in the molecule.[1][4]
This protocol focuses on the protection of Methyl 2-(2-aminoethyl)benzoate, a versatile building block, to yield Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate. This transformation is a critical step for enabling subsequent modifications at other positions of the molecule.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-Boc protection of an amine proceeds through a nucleophilic acyl substitution pathway. The reaction can be performed with or without a base, though the presence of a base often accelerates the process.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[1][6] This forms a transient tetrahedral intermediate.
-
Intermediate Collapse: The unstable intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer & Decomposition: In a base-catalyzed reaction, the base (e.g., triethylamine) abstracts the proton from the now-positively charged nitrogen, neutralizing the product.[7] The tert-butyl carbonate leaving group then decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is subsequently protonated by the triethylammonium cation to form tert-butanol.[6][7] This decomposition drives the reaction to completion.
Caption: Mechanism of N-Boc Protection.
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale reaction. Adjustments can be made as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| Methyl 2-(2-aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | 10.0 | 1.0 | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 | 1.1 | Boc source. Solid at room temperature. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.0 | 1.1 | Base catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | Anhydrous reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | HCl | - | As needed | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | As needed | - | For aqueous work-up. |
| Brine (Saturated NaCl) | NaCl | - | As needed | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware and consumables
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Dissolution: To a 250 mL round-bottom flask, add Methyl 2-(2-aminoethyl)benzoate (1.79 g, 10.0 mmol). Dissolve it in 50 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.
-
Base Addition: Add triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 eq) to the stirred solution. Stir for an additional 5 minutes. The base scavenges the acid formed during the reaction, driving the equilibrium towards the product.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 eq) to the solution in small portions over 5-10 minutes. Caution: CO₂ gas evolves during the reaction; ensure the system is not closed.[6][7]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (see Section 3.4).
Reaction Monitoring by TLC
Monitoring is crucial to determine the point of completion and prevent side reactions.
-
Eluent System: A mixture of 30% Ethyl Acetate in Hexanes is a good starting point. Adjust polarity as needed.
-
Procedure:
-
On a TLC plate, spot the starting material (dissolved in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in a chamber saturated with the eluent.
-
Visualize the plate under a UV lamp (254 nm). The aromatic rings in both the starting material and product should be UV active.
-
Further visualization can be achieved using a potassium permanganate (KMnO₄) stain, which is sensitive to amines. The starting material should produce a yellow/brown spot, which will diminish as the reaction proceeds.
-
-
Interpretation: The reaction is complete when the starting material spot (lower Rf) is no longer visible in the reaction mixture lane, which should show a single new spot for the product (higher Rf).
Work-up and Isolation
-
Quenching & Washing: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.
-
Wash sequentially with 50 mL of 1 M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[1]
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which often solidifies upon removal of the solvent.[1]
Purification & Characterization
The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.[1]
-
Expected ¹H NMR Characterization:
-
Methyl 2-(2-aminoethyl)benzoate (Starting Material): Look for characteristic signals for the aromatic protons, the methyl ester singlet (~3.9 ppm), and the two ethyl triplets. The NH₂ protons will appear as a broad singlet.
-
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate (Product): The successful protection is confirmed by the appearance of a large singlet at ~1.45 ppm (9H) for the tert-butyl group and a broad singlet for the N-H proton of the carbamate. The adjacent CH₂ protons will show a shift and change in multiplicity.
-
Experimental Workflow and Data Management
A clear workflow ensures reproducibility and successful outcomes.
Caption: Workflow for N-Boc Protection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalled | 1. Inactive (Boc)₂O (hydrolyzed).2. Insufficient base. | 1. Use fresh (Boc)₂O.2. Add an additional 0.2 eq of TEA and monitor by TLC. |
| Multiple Spots on TLC | 1. Di-protection (if secondary amine present).2. Side reactions. | 1. This substrate has only a primary amine, so this is unlikely.2. Ensure temperature is controlled and reagents are added slowly. Purify by column chromatography. |
| Streaking on TLC Plate | Amine or salt is highly polar and interacting with silica. | Add 0.5-1% triethylamine to the eluent system to suppress the basicity of the amine and improve spot shape.[8][9] |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up. | 1. Allow the reaction to stir longer.2. Ensure pH is correct during washes. Perform back-extraction of aqueous layers with DCM to recover any dissolved product. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is corrosive and has a strong odor. Handle with care.
-
Di-tert-butyl dicarbonate is known to be a skin sensitizer; avoid direct contact.[10]
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). National Institutes of Health (NIH). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
N-Boc protection of amines derivative. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Application Note - N-Boc Protection. Scribd. [Link]
-
TLC Seperation of N-Boc thiol. Reddit. [Link]
-
VanVeller Lab Resources. University of Iowa Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. scribd.com [scribd.com]
deprotection of N-Boc-Methyl 2-(2-aminoethyl)benzoate with TFA
An In-Depth Guide to the Acid-Catalyzed Deprotection of N-Boc-Methyl 2-(2-aminoethyl)benzoate using Trifluoroacetic Acid
Introduction: The Strategic Role of the Boc Protecting Group
In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability under a wide range of nucleophilic and basic conditions, as well as during catalytic hydrogenation.[1][2][3] This stability allows for chemical transformations on other parts of a molecule without interference from the highly nucleophilic amine.[4]
The subsequent removal, or "deprotection," of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][5] This application note provides a comprehensive technical guide for the TFA-mediated deprotection of N-Boc-Methyl 2-(2-aminoethyl)benzoate, a valuable synthetic intermediate used in the preparation of various bioactive molecules and drug candidates.[6] We will delve into the underlying mechanism, provide detailed and validated protocols, address critical safety considerations for handling TFA, and offer expert insights into reaction monitoring and work-up procedures.
The Deprotection Mechanism: An Acid-Labile Cascade
The cleavage of the N-Boc group with trifluoroacetic acid is an efficient process driven by the formation of stable intermediates and gaseous byproducts.[1][7] The mechanism proceeds through a well-understood cascade:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid, TFA. This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.[4][7]
-
Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][2]
-
Carbocation Fate: The tert-butyl cation is typically quenched in one of two ways: it can be trapped by a nucleophile or, more commonly, it deprotonates to form isobutylene, which evolves from the reaction as a gas.[7]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free amine.[1][4][7]
-
Salt Formation: Under the strongly acidic conditions, the newly liberated amine is immediately protonated by the excess TFA, yielding the final product as a stable trifluoroacetate salt.
This sequence of events provides a strong thermodynamic driving force for the reaction, often leading to rapid and clean conversions at room temperature.[1]
Caption: Figure 1: Mechanism of TFA-Mediated N-Boc Deprotection.
Critical Safety Protocols for Handling Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid with high volatility. Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[8][9]
-
Personal Protective Equipment (PPE) : Standard PPE is required, including a lab coat, long pants, and closed-toed shoes.[9] Crucially, splash goggles must be worn.[9] For hand protection, nitrile gloves are suitable for small volumes, but they should be changed immediately upon contact.[8][9] For handling larger volumes (>500 mL), heavy-duty gloves such as butyl rubber are recommended.[8]
-
Handling and Storage : Store TFA in its original, tightly sealed container in a dry, well-ventilated area, away from incompatible materials like bases, oxidizing agents, and metals.[8][10] Opened containers must be carefully resealed and kept upright.[8] Always add acid to the solvent, never the other way around.
-
Spill and Exposure : An emergency shower and eyewash station must be immediately accessible.[11] In case of skin contact, wash the affected area thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[9][10] For eye contact, flush with an eyewash for at least 15 minutes and seek immediate medical attention.[9]
-
Waste Disposal : TFA waste is considered hazardous and must be disposed of according to institutional and local regulations. It should not be mixed with incompatible waste streams.[9]
Experimental Application Protocol
This protocol details the deprotection of N-Boc-Methyl 2-(2-aminoethyl)benzoate on a typical laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-Methyl 2-(2-aminoethyl)benzoate | ≥95% | Various | Starting Material (SM) |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Various | Corrosive, handle in fume hood |
| Dichloromethane (DCM) | Anhydrous | Various | Inert solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep | For neutralization (Work-up B) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For TLC and extraction |
| Hexanes | ACS Grade | Various | For TLC |
| TLC Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring |
Step-by-Step Deprotection Procedure
-
Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-Methyl 2-(2-aminoethyl)benzoate (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM). A typical concentration is 0.1 to 0.2 M.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0 °C. This is to moderate the initial exothermic reaction upon TFA addition.
-
TFA Addition : Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can vary, but a common and effective condition is a 1:1 or 1:4 volume ratio of TFA to DCM (e.g., 5 mL TFA for 20 mL DCM).[12][13]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-3 hours. The evolution of gas (CO₂ and isobutylene) should be apparent.[2][7] Caution : Do not run the reaction in a sealed system.[7]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[14][15] A typical TLC system is 10-20% Methanol in DCM or 50% Ethyl Acetate in Hexanes. The product (amine salt) will be significantly more polar than the N-Boc protected starting material. The reaction is complete when the starting material spot has been fully consumed.
Reaction Work-up and Product Isolation
Upon completion, the product can be isolated either as its TFA salt or as the free amine. The choice depends on the requirements of the subsequent synthetic step.
Work-up A: Isolation of the Amine Trifluoroacetate Salt
This is the most direct method and is often preferred if the salt is compatible with the next reaction.
-
Concentration : Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12][14]
-
Azeotropic Removal of TFA : To remove residual TFA, add a portion of an inert solvent like DCM or toluene and re-evaporate.[14][15] Repeat this process 2-3 times.
-
Final Product : The resulting residue is the desired Methyl 2-(2-aminoethyl)benzoate as its TFA salt, which can often be used without further purification.
Work-up B: Isolation of the Free Amine
This procedure is necessary if the free amine is required.
-
Concentration : First, remove the bulk of the solvent and TFA via rotary evaporation.
-
Dissolution : Dissolve the residue in a suitable organic solvent, such as DCM or Ethyl Acetate.
-
Neutralization : Carefully transfer the organic solution to a separatory funnel and slowly wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14][16] Caution : This will cause vigorous CO₂ evolution. Ensure the funnel is vented frequently. Continue washing until the aqueous layer is basic (test with pH paper).
-
Extraction : Separate the layers. Wash the organic layer with water and then with brine.[14]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, Methyl 2-(2-aminoethyl)benzoate.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 2-(2-aminoethyl)benzoate hydrochloride [myskinrecipes.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. amherst.edu [amherst.edu]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(2-aminoethyl)benzoate Hydrochloride
Introduction:
Methyl 2-(2-aminoethyl)benzoate hydrochloride is a key pharmaceutical intermediate, valued for its bifunctional nature incorporating both a primary amine and a methyl ester. This structure serves as a versatile scaffold in the synthesis of a variety of more complex active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent synthetic steps. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a scientifically grounded, two-step synthetic pathway. The protocols herein are designed for researchers, scientists, and professionals in drug development, emphasizing safety, scalability, and scientific integrity.
The proposed synthesis commences with the readily accessible precursor, Methyl 2-(cyanomethyl)benzoate, and proceeds through a critical catalytic hydrogenation to yield the primary amine, which is subsequently converted to its hydrochloride salt. This application note provides detailed, step-by-step protocols, explains the rationale behind procedural choices, and addresses critical safety considerations for a large-scale production environment.
Proposed Synthetic Pathway
The synthesis is logically structured in two main stages: the reduction of the nitrile group of Methyl 2-(cyanomethyl)benzoate to a primary amine, followed by the formation and purification of the hydrochloride salt.
Caption: Reduction of Methyl 2-(cyanomethyl)benzoate to Methyl 2-(2-aminoethyl)benzoate.
Protocol: Large-Scale Catalytic Hydrogenation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 kg scale) | Molar Equivalents |
| Methyl 2-(cyanomethyl)benzoate | 175.18 | 1.00 kg | 1.0 |
| Raney® Nickel (slurry in water) or 5% Pd/C | - | 50-100 g (catalyst dependent) | - |
| Anhydrous Methanol | 32.04 | 5.0 L | - |
| Anhydrous Ammonia (gas) | 17.03 | As needed | - |
| Hydrogen Gas (high purity) | 2.02 | As needed | - |
| Celite® or Diatomaceous Earth | - | 200 g | - |
| Nitrogen Gas (inert) | 28.01 | As needed | - |
Equipment:
-
High-pressure autoclave (hydrogenation reactor) with temperature and pressure controls, and a mechanical stirrer.
-
Catalyst filtration system (e.g., filter press or a large Buchner funnel with appropriate safety measures).
-
Rotary evaporator for solvent removal.
-
Standard laboratory glassware.
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested. Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor:
-
Under a nitrogen atmosphere, carefully add the Raney® Nickel or Palladium on Carbon catalyst to the reactor. Safety Note: Raney® Nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent like water or methanol. Palladium on carbon can also be pyrophoric, especially after use.
-
Add 4.0 L of anhydrous methanol to the reactor.
-
Saturate the methanol with anhydrous ammonia by bubbling the gas through the solvent for approximately 30 minutes. The use of ammonia is crucial to suppress the formation of secondary and tertiary amine by-products. [1] * In a separate vessel, dissolve 1.00 kg of Methyl 2-(cyanomethyl)benzoate in 1.0 L of anhydrous methanol.
-
Transfer the substrate solution to the reactor via a charging port.
-
-
Hydrogenation Reaction:
-
Seal the reactor and begin stirring.
-
Purge the reactor with hydrogen gas several times to remove the nitrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 bar). [2][3] * Heat the reactor to the target temperature (e.g., 80-120°C). [2][3]The optimal temperature and pressure should be determined through small-scale optimization studies.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washes.
-
Remove the methanol and excess ammonia from the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(2-aminoethyl)benzoate as an oil.
-
Part 2: Hydrochloride Salt Formation and Purification
The crude amine is converted to its hydrochloride salt for improved stability and ease of handling. Purification is then achieved through recrystallization.
Reaction Scheme:
Caption: Formation of this compound.
Protocol: Salt Formation and Recrystallization
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 kg scale) |
| Crude Methyl 2-(2-aminoethyl)benzoate | 179.22 | ~1.03 kg (from previous step) |
| Isopropanol (anhydrous) | 60.10 | 5-10 L |
| Hydrochloric Acid (concentrated, 37%) | 36.46 | As needed |
| Diethyl Ether or Ethyl Acetate | 74.12 / 88.11 | As needed |
Equipment:
-
Large reaction vessel with a mechanical stirrer and an addition funnel.
-
Filtration apparatus (Buchner funnel).
-
Vacuum oven for drying.
Procedure:
-
Salt Formation:
-
Dissolve the crude Methyl 2-(2-aminoethyl)benzoate in a suitable solvent such as isopropanol or ethyl acetate (approximately 5-10 volumes).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (prepared by carefully bubbling anhydrous HCl gas through isopropanol or by the cautious addition of acetyl chloride to isopropanol) or a solution of HCl in diethyl ether, with vigorous stirring. The addition should be dropwise to control the exotherm and the rate of precipitation.
-
Continue the addition until the pH of the solution is acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Stir the slurry for an additional 1-2 hours in the ice bath to ensure complete precipitation.
-
-
Isolation of Crude Hydrochloride Salt:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any soluble impurities.
-
-
Recrystallization for Purification:
-
Transfer the crude hydrochloride salt to a clean reaction vessel.
-
Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid. Good solvent systems for amine hydrochlorides often include alcohols (methanol, ethanol, isopropanol) or mixtures such as ethanol/water or isopropanol/diethyl ether. [4]The optimal solvent system should be determined experimentally.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
-
Final Product Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Safety Precautions
-
Hydrogenation: The use of hydrogen gas under pressure is a significant hazard. The reaction must be carried out in a properly designed and maintained high-pressure reactor in a well-ventilated area, away from sources of ignition.
-
Pyrophoric Catalysts: Raney® Nickel and used Palladium on Carbon are pyrophoric and can ignite spontaneously in air. They must be handled under an inert atmosphere and kept wet. Proper quenching procedures must be followed after the reaction.
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate PPE, including gloves, goggles, and a lab coat.
-
Solvents: Methanol, isopropanol, and diethyl ether are flammable. All operations should be conducted in a well-ventilated area, away from open flames or sparks.
References
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Cambridge Open Engage. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
Sources
purification of Methyl 2-(2-aminoethyl)benzoate by column chromatography
An Application Guide to the Chromatographic Purification of Methyl 2-(2-aminoethyl)benzoate
Abstract & Introduction
Methyl 2-(2-aminoethyl)benzoate is a key bifunctional molecule possessing both a primary amine and a methyl ester, making it a valuable intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Achieving high purity of this compound is paramount for the integrity of subsequent synthetic steps and the efficacy of the final active ingredients.
This application note provides a comprehensive, field-proven guide to the purification of Methyl 2-(2-aminoethyl)benzoate using silica gel column chromatography. We will delve into the inherent challenges of purifying basic amines on standard silica gel and present robust protocols to overcome these issues, ensuring high recovery and purity. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification methodology.
The Core Challenge: Amine-Silica Gel Interactions
The primary difficulty in the chromatographic purification of Methyl 2-(2-aminoethyl)benzoate stems from its basic primary amine group. Standard silica gel, the most common stationary phase in column chromatography, has a surface populated with weakly acidic silanol groups (Si-OH).[2][3]
The basic amine analyte forms strong acid-base interactions with these acidic silanol sites.[4][5] This interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column, resulting in significant yield loss.[4][5]
-
Peak Tailing: Slow dissociation from the active sites causes the compound to elute gradually over many fractions, leading to broad peaks and poor separation from impurities.[4]
-
Compound Degradation: For sensitive molecules, the acidic nature of the silica surface can catalyze degradation.[6]
To achieve a successful separation, these problematic interactions must be mitigated.
Strategic Approaches for Successful Purification
Two primary strategies are effective in overcoming the challenges of purifying basic amines on silica gel. The choice between them depends on the specific impurities, available resources, and the scale of the purification.
Strategy A: Mobile Phase Modification (Silica Deactivation) This is the most common and cost-effective approach. It involves adding a small quantity of a volatile basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent.[5][7] This additive "poisons" or neutralizes the acidic silanol sites on the silica gel, preventing the target amine from binding strongly and allowing for a clean elution.[5][8]
Strategy B: Alternative Stationary Phases If mobile phase modification is insufficient, using a different stationary phase is an excellent alternative.
-
Amine-functionalized Silica: This stationary phase has an organic amine bonded to the silica surface, creating a basic environment that is ideal for purifying basic compounds using less polar, non-basic solvents like hexane/ethyl acetate.[2][5][9]
-
Alumina (Neutral or Basic): Alumina offers a different selectivity compared to silica and can be a good choice for acid-sensitive compounds.[3]
This guide will focus on the widely applicable Strategy A , using a standard silica gel with a base-modified mobile phase.
Workflow Visualization
The overall process, from initial analysis to the final isolated product, follows a logical sequence designed to maximize purity and yield.
Caption: Workflow for the purification of Methyl 2-(2-aminoethyl)benzoate.
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to determine the optimal solvent system using TLC.[10][11] The goal is to find a system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[8]
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chambers (e.g., beakers with watch glasses)
-
Capillary tubes for spotting
-
UV lamp (254 nm) for visualization
Procedure:
-
Prepare Eluents: Prepare a few different solvent systems with varying polarities. Crucially, prepare each system in two versions: one neutral and one with 0.5-1% triethylamine (Et₃N).
-
Spot the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a TLC plate.[10] Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small, concentrated spot on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors.[10] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Observe the separation between the product and impurities. Note the significant reduction in streaking/tailing for the amine spot in the eluents containing Et₃N.
Table 1: Suggested TLC Scouting Systems
| Solvent System (v/v) | Base Modifier | Expected Rf of Product | Observations |
| Hexane : Ethyl Acetate (4:1) | None | Low Rf, likely tailing | Baseline standard for polarity. |
| Hexane : Ethyl Acetate (4:1) | + 0.5% Et₃N | Low Rf, compact spot | Improved spot shape is expected. |
| Hexane : Ethyl Acetate (2:1) | None | Medium Rf, likely tailing | Increased polarity. |
| Hexane : Ethyl Acetate (2:1) | + 0.5% Et₃N | ~0.3 (Optimal Target) | Likely the best starting point for the column. |
| Dichloromethane : Methanol (98:2) | None | High Rf, severe tailing | Alternative solvent system, often causes issues without a base. |
| Dichloromethane : Methanol (98:2) | + 0.5% Et₃N | Medium Rf, compact spot | A good option for more polar impurities. |
Protocol 2: Preparative Column Chromatography
This protocol assumes a standard glass column and manual fraction collection. The amount of silica gel used is typically 30-50 times the weight of the crude sample to be purified.[12]
1. Column Preparation (Slurry Packing):
-
Secure a column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom.[12] Add a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:EtOAc 2:1 + 0.5% Et₃N). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[13] Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.
2. Sample Loading:
-
Wet Loading (Recommended for this compound): Dissolve the crude Methyl 2-(2-aminoethyl)benzoate in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.[13]
-
Dry Loading (For samples poorly soluble in the eluent): Dissolve the crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3x the sample weight) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[13] Carefully add this powder to the top of the packed column.[13]
3. Elution and Fraction Collection:
-
Once the sample is loaded, carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in numbered test tubes. Maintain a steady flow rate; too fast can lead to poor separation, while too slow can cause band broadening due to diffusion.[13]
-
Continuously monitor the separation by spotting every few fractions onto a TLC plate. Develop and visualize the plate to track the elution of the product.
4. Product Isolation:
-
Based on the TLC analysis, combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not elute | 1. Insufficient mobile phase polarity. 2. Strong, irreversible binding to silica (insufficient base modifier). | 1. Gradually increase the polarity of the eluent (e.g., move from 2:1 to 1:1 Hex:EtOAc). 2. Ensure the base modifier is present in the eluent. If necessary, flush the column with a very polar solvent like 10% MeOH in DCM with 1% Et₃N.[2][6] |
| Poor separation (overlapping spots) | 1. Column was overloaded with sample. 2. Eluent is too polar. 3. Flow rate was too fast.[13] | 1. Use a larger column or reduce the sample load. A general rule is a 1:30 to 1:50 sample-to-silica ratio. 2. Use the less polar eluent determined during TLC scouting. 3. Reduce the flow rate to allow for proper equilibration.[13] |
| Cracked or channeled column bed | Improper packing of the silica slurry. | The run is likely compromised. The column must be repacked. Ensure the slurry is homogenous and the column is tapped well during packing. |
| Streaking/Tailing on fraction TLCs | Insufficient deactivation of silica gel. | Increase the concentration of the basic modifier (e.g., from 0.5% to 1% Et₃N). |
References
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube.
- Teledyne Labs.
- BenchChem. (2025).
- ChemistryViews. (2012, August 7).
- Teledyne ISCO.
- Biotage. (2023, February 10).
- University of Rochester, Department of Chemistry.
- HALO Columns. (2023, November 3).
- Supelco. Amines Analysis by Packed Column GC. Sigma-Aldrich.
- ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
- Sigma-Aldrich.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- National Center for Biotechnology Information. (n.d.). Methyl 2-(2-aminoethyl)
- BenchChem. (2025). Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)
- MySkinRecipes. Methyl 2-(2-aminoethyl)
- University of Guelph, Department of Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
- Biotage. (2023, January 19).
Sources
- 1. Methyl 2-(2-aminoethyl)benzoate hydrochloride [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
recrystallization procedure for Methyl 2-(2-aminoethyl)benzoate hydrochloride
Application Note: A-735
Introduction and Principle
Methyl 2-(2-aminoethyl)benzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, including local anesthetics and compounds targeting the central nervous system.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[2][3] The underlying principle is based on differences in solubility.[4] An impure compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2] As this solution slowly cools, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of highly organized crystals.[4] Ideally, impurities remain dissolved in the surrounding solution (the "mother liquor") and are subsequently removed by filtration.[5]
Given the physicochemical nature of this compound—a polar organic salt—a single solvent may not provide the optimal solubility differential needed for efficient purification. Therefore, this guide details a robust mixed-solvent recrystallization method, which offers greater control over the crystallization process.[6][7] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.[7]
Physicochemical Properties & Solvent Selection Rationale
A thorough understanding of the compound's properties is critical for developing a successful recrystallization protocol.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClNO₂ | PubChem[8] |
| Molecular Weight | 215.68 g/mol | Chem-Impex[9] |
| Appearance | White to off-white powder | Generic Observation |
| Melting Point | Not consistently reported for the ortho isomer. The related para isomer melts at 241-243 °C. | Sigma-Aldrich |
| Predicted Solubility | Soluble in polar protic solvents (water, methanol, ethanol); sparingly soluble to insoluble in non-polar aprotic solvents (diethyl ether, hexane, ethyl acetate). | Chemical Principles |
Rationale for Solvent System (Methanol/Diethyl Ether):
-
Methanol (Good Solvent): As a polar protic solvent, methanol effectively dissolves the polar hydrochloride salt, especially when heated. Its relatively low boiling point (64.7 °C) facilitates easy removal during the drying phase.
-
Diethyl Ether (Anti-Solvent): As a non-polar aprotic solvent, diethyl ether has very low solubility for the target salt. It is fully miscible with methanol, ensuring a homogenous solution can be maintained until the point of saturation is reached.[6] Its high volatility (boiling point 34.6 °C) also aids in rapid drying of the final product.
Safety & Handling Precautions
All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile).[10][11]
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
Methanol: Toxic and flammable. Can be absorbed through the skin. Avoid inhalation of vapors and contact with ignition sources.
-
Diethyl Ether: Extremely flammable and volatile. Vapors are heavier than air and can travel to distant ignition sources.[11] Peroxide formation can occur upon storage; use only fresh, tested ether.
-
Procedure-Specific Hazards: Heating flammable solvents requires extreme caution. Use a steam bath or a heating mantle with a stirrer; never use an open flame .[5] Ensure all containers are properly labeled.[11]
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 1.0 gram of crude material. Adjust solvent volumes proportionally for different scales.
Materials:
-
Crude this compound (~1.0 g)
-
Methanol (ACS Grade)
-
Diethyl ether (Anhydrous)
-
50 mL Erlenmeyer flask with a stir bar
-
Watch glass (to cover the flask)
-
Heating mantle or steam bath
-
Pasteur pipettes
-
Büchner funnel and filter flask
-
Filter paper (sized to the funnel)
-
Ice-water bath
-
Vacuum oven or desiccator
Step-by-Step Methodology:
-
Dissolution:
-
Place 1.0 g of the crude solid into the 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add 5-7 mL of methanol. Place the flask on the heating source and begin stirring.
-
Heat the mixture gently to a near-boil. The goal is to dissolve the solid in the minimum amount of hot solvent.[2]
-
If the solid is not fully dissolved, add more methanol dropwise (0.5 mL at a time), allowing the solution to return to a near-boil between additions, until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.[12]
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If the hot solution contains visible particulate matter (e.g., dust, insoluble byproducts), it must be filtered while hot to prevent premature crystallization.
-
Pre-warm a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, warm flask.[13] Rinsing the original flask with a small amount (~1 mL) of hot methanol and passing it through the filter can help recover any remaining product.
-
-
Inducing Crystallization:
-
Remove the flask from the heat source.
-
Slowly add diethyl ether dropwise via a Pasteur pipette to the hot methanol solution while gently swirling.[7]
-
Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[6][7]
-
To ensure maximum crystal quality, add 1-2 drops of hot methanol to redissolve the turbidity and obtain a clear, saturated solution.[7]
-
-
Crystal Growth:
-
Cover the flask with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14][15] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[2]
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with the Büchner funnel and filter flask.
-
Wet the filter paper with a small amount of the cold methanol/ether solvent mixture to ensure it seals against the funnel.
-
Transfer the crystallized solid and mother liquor into the funnel using a spatula.
-
Once the mother liquor has been filtered through, wash the crystals with a small amount (2-3 mL) of ice-cold diethyl ether. This removes any residual soluble impurities from the crystal surfaces without dissolving the desired product.[3]
-
Continue to pull air through the filter cake for 5-10 minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the solid to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator.[12]
-
Process Workflow and Troubleshooting
The following diagram illustrates the decision-making process during the recrystallization procedure.
Caption: Recrystallization workflow with troubleshooting steps.
Common Problems & Solutions:
-
No Crystals Form: The solution may be too dilute or supersaturated.[16]
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12] If that fails, add a tiny "seed" crystal of the pure compound. If too much solvent was used, gently heat the solution to evaporate some of the solvent and attempt to cool again.[15][16]
-
-
Product "Oils Out": The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[17]
-
Poor Recovery/Low Yield: This is often caused by using too much solvent during the dissolution step or excessive washing.[12][15]
-
Solution: If the mother liquor has not been discarded, it can be concentrated by evaporation and cooled again to obtain a "second crop" of crystals, though these may be less pure.[5]
-
Purity Assessment
To validate the success of the purification, the final product should be analyzed and compared to the crude starting material.
| Analysis Method | Purpose | Expected Result for Pure Compound |
| Melting Point Analysis | Assess purity and identity. | A sharp melting range (typically < 2 °C). Impurities tend to depress and broaden the melting range. |
| Thin-Layer Chromatography (TLC) | Qualitatively check for impurities. | A single spot with a consistent Rf value. The crude material may show multiple spots. |
| HPLC | Quantify purity. | A single major peak, ideally with a purity of >99% by area. |
| NMR Spectroscopy | Confirm structural identity and detect solvent residue. | Clean spectrum matching the expected structure with no significant impurity peaks. Residual methanol or ether should be minimal. |
References
-
Organic Chemistry Department, University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works. Retrieved from [Link]
- Wade, L. G. (n.d.). Recrystallization PDF.
-
Department of Chemistry, University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Department of Chemistry, University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
- Nichols, L. (n.d.). Recrystallization1.
- SOP: CRYSTALLIZATION. (n.d.).
-
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Troubleshooting. Retrieved from [Link]
-
National Kaohsiung University of Science and Technology. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Jee, S. (n.d.). Chemistry Crystallization.
-
Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]
-
Work Site Safety. (n.d.). Safe Work Instructions for Working With Solvents. Retrieved from [Link]
-
Dubai Municipality. (2021). Technical Guidelines for Safe Use of Industrial Organic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11183520, Methyl 4-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10511549, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]
-
Florida State University, Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Product Page. Retrieved from [Link]
Sources
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- 2. orgchemboulder.com [orgchemboulder.com]
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- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
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- 8. Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 69048308 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. cdn.dal.ca [cdn.dal.ca]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Yield with Methyl 2-(2-aminoethyl)benzoate
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific challenges you may encounter when optimizing amide coupling reactions with Methyl 2-(2-aminoethyl)benzoate. This guide moves beyond generic protocols to provide in-depth, field-proven insights into overcoming common hurdles and maximizing your reaction yields.
Understanding the Substrate: Methyl 2-(2-aminoethyl)benzoate
Methyl 2-(2-aminoethyl)benzoate presents a unique set of challenges in amide bond formation. The primary aliphatic amine is the desired site of acylation; however, its proximity to the benzene ring and the ortho-ester group can influence reactivity through steric and electronic effects. Understanding these nuances is key to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this substrate.
Q1: My reaction yield is low or non-existent. What are the most likely causes?
Several factors can lead to poor yields in amide coupling reactions.[1] Key issues include:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient quantities.[1]
-
Amine Deactivation: The primary amine of your substrate can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Steric Hindrance: The ortho-methyl ester group can create steric congestion around the amine, slowing down the reaction.[1]
-
Hydrolysis: Water in your reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the outcome.[1]
Q2: I'm observing a significant amount of starting material even after prolonged reaction times. What should I try?
This often points to a slow reaction rate, likely due to steric hindrance from the ortho-substituent. Consider the following:
-
Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide like EDC, switching to a uronium-based reagent like HATU or COMU can significantly increase the reaction rate.[2][3] These reagents are known for their high reactivity and are particularly effective for challenging couplings.[4]
-
Increase the Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically hindered substrates. However, monitor for potential side reactions or racemization if your carboxylic acid is chiral.
-
Pre-activation of the Carboxylic Acid: Allow the carboxylic acid to react with the coupling reagent and base for 15-30 minutes before adding the Methyl 2-(2-aminoethyl)benzoate.[1] This ensures the activated species is fully formed before the amine is introduced.
Q3: Are there any specific side reactions I should be aware of with Methyl 2-(2-aminoethyl)benzoate?
While less common with primary amines, intramolecular reactions are a theoretical possibility given the structure. The primary amine could potentially cyclize onto the ester, though this is generally unfavorable under standard amide coupling conditions. More common side reactions to be aware of include:
-
Racemization: If your carboxylic acid has a chiral center, the choice of coupling reagent and additives is critical to prevent epimerization. Additives like HOBt or HOAt are essential when using carbodiimides.[4] Uronium reagents like HATU, which is derived from HOAt, have a lower propensity for causing racemization.[4][5]
-
Formation of N-acylurea: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can complicate purification.[6]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Low Yield Attributed to Steric Hindrance
The ortho-methyl ester group on Methyl 2-(2-aminoethyl)benzoate can sterically hinder the approach of the activated carboxylic acid.
Causality & Explanation
Steric hindrance increases the activation energy of the nucleophilic attack by the amine on the activated carboxylic acid. This slows down the rate of the desired reaction, allowing side reactions or decomposition of the activated intermediate to become more competitive.
Solutions
-
Optimize the Coupling Reagent: For sterically demanding couplings, uronium/aminium salts are generally superior to carbodiimides.[7] Phosphonium salts like PyBOP are also a strong choice.[2][7]
-
Convert to an Acyl Fluoride: Acyl fluorides are less sterically demanding than other activated species and are highly reactive towards amines.[8] A one-pot method using a fluorinating agent like TFFH can be very effective for hindered substrates.[8][9]
-
Increase Reaction Temperature: As mentioned in the FAQs, elevated temperatures can provide the necessary energy to overcome the steric barrier.
Issue 2: Poor Solubility of Reagents or Starting Materials
Inadequate solubility of either the carboxylic acid or Methyl 2-(2-aminoethyl)benzoate can lead to a heterogeneous reaction mixture and poor yields.
Causality & Explanation
For the reaction to proceed efficiently, all components must be in the same phase to allow for effective molecular collisions. If a reagent is not fully dissolved, its effective concentration is significantly reduced.
Solutions
-
Solvent Selection: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for amide coupling.[10][11] If solubility is an issue in DCM, DMF is often a better choice due to its higher polarity. Other alternatives like 2-MeTHF and EtOAc have also been shown to be effective and are considered greener options.[12]
-
Solvent Mixtures: A mixture of solvents, such as DCM/DMF, can sometimes provide the ideal balance of polarity to dissolve all reaction components.
Issue 3: Competing Acid-Base Reaction
The amine on your substrate can react with the carboxylic acid in an acid-base reaction, forming a salt and rendering the amine non-nucleophilic.[6]
Causality & Explanation
This acid-base reaction is typically very fast. The resulting ammonium carboxylate salt is unreactive towards coupling agents. A tertiary amine base is required to liberate the free amine and deprotonate the carboxylic acid.
Solutions
-
Choice of Base: A non-nucleophilic, sterically hindered base is ideal. N,N-Diisopropylethylamine (DIPEA) is a common choice as it is less likely to compete as a nucleophile.[1] Triethylamine (TEA) can also be used.
-
Stoichiometry of Base: Typically, 2-3 equivalents of base are used. One equivalent neutralizes the carboxylic acid, and another ensures the amine remains deprotonated. If your amine starting material is a salt (e.g., a hydrochloride salt), an additional equivalent of base is required.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing your amide coupling reaction with Methyl 2-(2-aminoethyl)benzoate.
Caption: A decision tree for troubleshooting low-yield amide couplings.
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on the specific carboxylic acid used.
Protocol 1: General Procedure using HATU
This is often a robust, first-line approach for challenging couplings.[1]
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Methyl 2-(2-aminoethyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, warm to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Sterically Hindered Substrates
This method is particularly useful when other coupling reagents fail due to steric hindrance.[8]
-
In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM (0.1-0.5 M).
-
Add a fluorinating agent such as TFFH (1.1 eq.) and a non-nucleophilic base like DIPEA (2.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
Add Methyl 2-(2-aminoethyl)benzoate (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature, or heat to reflux if necessary. Monitor for completeness by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizing the General Amide Coupling Mechanism
The diagram below illustrates the fundamental steps of amide bond formation mediated by a coupling reagent.
Caption: The two-step mechanism of a typical amide coupling reaction.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical parameter. The table below summarizes the characteristics of several common reagents to aid in your selection.
| Reagent | Class | Strengths | Common Additive | Potential Issues |
| EDC | Carbodiimide | Water-soluble byproduct, cost-effective.[4] | HOBt, HOAt | Racemization risk, formation of N-acylurea byproduct.[4][6] |
| HATU | Uronium/Aminium | High reactivity, fast, low racemization, good for hindered substrates.[4] | None (derived from HOAt) | Higher cost, potential for guanidinylation side reaction.[5] |
| COMU | Uronium/Aminium | High reactivity (comparable to HATU), safer (non-explosive byproduct), good solubility.[3] | None (derived from Oxyma) | Higher cost. |
| PyBOP | Phosphonium | High reactivity, good for hindered substrates, no guanidinylation.[2] | None | Byproduct can be difficult to remove. |
| T3P® | Phosphonic Anhydride | High reactivity, clean byproducts. | None | Can be corrosive. |
| TFFH | Fluorouronium | Forms highly reactive acyl fluorides, excellent for very hindered substrates.[8] | None | Requires careful handling. |
Final Recommendations
This guide provides a comprehensive framework for optimizing your reaction. Remember that each substrate pairing is unique, and empirical optimization of these suggested conditions will ultimately lead to the highest yields.
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Luparia, M., & Bernardi, L. (2018). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Yamamoto, H., & Futatsugi, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Warner, B. P., & El-Faham, A. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]
-
University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-150. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]
-
Piaz, F. D., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]
-
Miller, K. A., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. PNAS. [Link]
-
Georgiev, P. T., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. [Link]
-
PMC - PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
Reddit. (2024). Do amides have a preference for para position as opposed to ortho position?. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
-
Organic Syntheses Procedure. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. [Link]
-
PubChem - NIH. (n.d.). Methyl 2-(2-aminoethyl)benzoate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. [Link]
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- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Technical Support Center: Purification of Methyl 2-(2-aminoethyl)benzoate Derivatives
Welcome to the technical support center for the purification of Methyl 2-(2-aminoethyl)benzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The inherent bifunctionality of these molecules, possessing both a primary amine and a methyl ester, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Methyl 2-(2-aminoethyl)benzoate derivatives. Each problem is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the issue.
Problem 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column.
Answer:
This is a very common issue when dealing with compounds containing a primary amine. The basic nature of the amino group leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause streaking, tailing of the spot on a TLC plate, and poor separation during column chromatography.
Root Cause Analysis:
-
Strong Acid-Base Interactions: The primary amine on your molecule is basic and interacts strongly with the acidic silica gel stationary phase.[1][2] This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to the observed streaking.
-
High Polarity: Amino groups significantly increase the polarity of a molecule, leading to strong adsorption on the polar silica gel.[3][4]
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Step-by-step Protocol:
-
Prepare your eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
To this eluent, add 0.5-2% of triethylamine (Et₃N) or ammonia solution.
-
Use this modified eluent for both your TLC analysis and column chromatography. The base will compete with your amine for the acidic sites on the silica, allowing your compound to elute more symmetrically.[5]
-
-
-
Consider an Alternative Stationary Phase: If base-modified silica is not effective or if your compound is sensitive to bases, consider alternative chromatography techniques.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like amino derivatives. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar solvent and a small amount of a polar solvent.[3]
-
Reverse-Phase Chromatography (C18): If your derivative has sufficient hydrophobic character, reverse-phase chromatography can be an excellent alternative. The separation is based on hydrophobicity, and the issues with the basicity of the amine are minimized.
-
Workflow for Troubleshooting Poor Chromatographic Separation:
Caption: Troubleshooting workflow for poor chromatography of amino-containing compounds.
Problem 2: I am losing a significant amount of my product during aqueous work-up or purification, and I'm seeing a new, more polar spot on my TLC.
Answer:
This is likely due to the hydrolysis of the methyl ester group. Esters can be susceptible to hydrolysis under both acidic and basic conditions, converting your desired product into the corresponding carboxylic acid.[6] This carboxylic acid is much more polar and may be lost to the aqueous phase during extraction, or it may not elute from your silica column under normal phase conditions.
Root Cause Analysis:
-
Ester Hydrolysis: The methyl ester can be cleaved to a carboxylic acid in the presence of acid or base and water.[7][8] This is a common side reaction if your reaction conditions or work-up procedures are not carefully controlled.
Solutions:
-
Maintain Neutral pH: During your aqueous work-up, ensure that the pH of your solution is kept as close to neutral (pH 7) as possible.
-
Step-by-step Protocol for Work-up:
-
After quenching your reaction, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium chloride (NH₄Cl) to neutralize any excess acid or base.
-
Monitor the pH of the aqueous layer with pH paper.
-
Perform your extractions quickly and avoid prolonged contact between your compound and the aqueous layer.
-
-
-
Use Anhydrous Solvents and Reagents: Ensure that all solvents and reagents used in the final steps of your synthesis and purification are anhydrous to minimize the chance of hydrolysis.
-
Purification Strategy for the Hydrolyzed Byproduct: If hydrolysis has already occurred, you can potentially recover your starting material or the hydrolyzed product.
-
Acidify and Extract: To isolate the carboxylic acid byproduct, acidify the aqueous layer from your work-up to a pH of ~3-4 with dilute HCl. The carboxylic acid will likely precipitate or can be extracted with an organic solvent like ethyl acetate.[9] You can then choose to re-esterify this material if desired.
-
Problem 3: My compound is not very soluble in common chromatography solvents.
Answer:
Solubility can be a significant challenge, especially for derivatives with increased polarity or those that are crystalline. Poor solubility can make it difficult to load your compound onto a chromatography column and can lead to precipitation during the purification process.[10]
Root Cause Analysis:
-
High Polarity and/or Crystallinity: The combination of the aromatic ring, the amino group, and the ester can lead to strong intermolecular interactions, resulting in high crystallinity and low solubility in non-polar solvents.
Solutions:
-
Modify Your Loading Technique:
-
Dry Loading: Instead of dissolving your compound in a minimal amount of solvent and loading it directly onto the column, try a dry loading technique.
-
Step-by-step Protocol for Dry Loading:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column. This technique prevents the use of a strong solvent to dissolve the compound for loading, which can disrupt the separation.[11]
-
-
-
-
Adjust Your Mobile Phase:
-
Use a More Polar Solvent System: You may need to use a more polar solvent system to keep your compound soluble during chromatography. For example, consider using gradients of methanol in dichloromethane.[5]
-
Add a Solubilizing Co-solvent: In some cases, adding a small percentage of a solvent like isopropanol can improve solubility without drastically altering the retention factor.[10]
-
Problem 4: I have multiple spots on my TLC even after purification, and some of them seem to be related to my starting materials.
Answer:
This suggests either an incomplete reaction or the presence of side products. For Methyl 2-(2-aminoethyl)benzoate derivatives, common impurities can arise from the starting materials or from side reactions involving the amine or ester functional groups.[11][12]
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The nucleophilic amine may have reacted with other electrophiles in the reaction mixture, or other side reactions may have occurred.
Solutions:
-
Optimize the Reaction:
-
Increase the reaction time or temperature.
-
Use a different catalyst or a higher loading of the catalyst.
-
Ensure the stoichiometry of your reactants is correct.
-
-
Consider a Protecting Group Strategy: If the amine is interfering with your desired reaction, consider protecting it before the reaction and deprotecting it afterward. This is a common strategy in the synthesis of complex molecules.[13][14]
-
Common Amine Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions and easily removed with acid.[15]
-
Cbz (carboxybenzyl): Removed by hydrogenolysis.
-
-
The choice of protecting group will depend on the other functional groups in your molecule and the conditions of your subsequent reaction steps.[16][17]
-
Workflow for Amine Protection Strategy:
Caption: A generalized workflow for using an amine protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of Methyl 2-(2-aminoethyl)benzoate?
A1: A good starting point for a moderately polar compound like Methyl 2-(2-aminoethyl)benzoate on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity. As discussed in the troubleshooting guide, it is highly recommended to add 0.5-1% triethylamine to the eluent to prevent streaking.[5]
Q2: How can I visualize my compound on a TLC plate if it's not UV active?
A2: While Methyl 2-(2-aminoethyl)benzoate derivatives are typically UV active due to the benzene ring, if you are working with a derivative that is not, or if you want a secondary visualization method, you can use a ninhydrin stain. Ninhydrin reacts with primary amines to produce a characteristic purple or blue spot, making it an excellent choice for visualizing these compounds.[2][4]
Q3: Can I purify my compound by recrystallization?
A3: Yes, recrystallization can be a very effective and scalable purification technique for solid compounds.[9] The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[11]
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find the ideal recrystallization solvent.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: If you suspect your compound is unstable on silica gel, you have a few options:
-
Use Deactivated Silica: You can purchase commercially available deactivated silica gel, or you can prepare it by treating standard silica gel with a solution of triethylamine in your eluent before packing your column.
-
Switch to Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, and basic forms. For a basic compound like yours, neutral or basic alumina might be a better choice than silica.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation to minimize the time your compound spends on the stationary phase.
Data Summary Table: Recommended Chromatography Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Modifier | Best For |
| Normal Phase Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | 0.5-2% Triethylamine or Ammonia | General purpose purification |
| HILIC[3] | Silica, Amino, or Cyano-propyl | Acetonitrile/Water | Highly polar derivatives | |
| Reverse-Phase Chromatography | C18 or C8 | Water/Acetonitrile or Water/Methanol | 0.1% TFA or Formic Acid (if amine is protected) | Derivatives with significant hydrophobic character |
References
- IMSA Digital Commons. (n.d.).
- AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis.
- ATAR Chemistry QCE. (2025, July 30). TLC Thin Layer Chromatography with amino acids | U4. YouTube.
- SSERC. (n.d.).
- Wikipedia. (n.d.). Benzoic acid.
- (n.d.).
- Save My Exams. (2025, May 27). Chromatography: Amino Acids (AQA A Level Biology): Revision Note.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- ResearchGate. (2017, March 5).
- Google Patents. (n.d.). Process for purifying p-aminobenzoic.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Google Patents. (n.d.). Process for purifying esters.
- SSERC Chemistry. (2021, January 22).
- Dutscher. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry.
- Wiley-VCH. (n.d.).
- PubMed. (2024, March 20).
- (n.d.).
- Journal of Chemical Engineering of Chinese Universities. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl)
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Wright, S. W. (2000, August 1). A Convenient Preparation of Methyl 4-(2-Aminoethyl)
- (n.d.).
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- PubChem. (n.d.). Methyl 2-[2-acetamidoethyl(methyl)
- Sigma-Aldrich. (n.d.). methyl 2-(2-aminoethyl)
- PMC. (n.d.).
- Wikipedia. (n.d.).
- (n.d.). A Brief Review on Genotoxic impurities in Pharmaceuticals.
- MDPI. (2023, May 22).
- ChemScene. (n.d.). 1391483-59-2 | Methyl (S)-2-(1-aminoethyl)
- (2023, August 29). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino).
- ResearchGate. (n.d.). (PDF)
- ICSC. (n.d.).
Sources
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- 2. youtube.com [youtube.com]
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- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
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- 10. pdf.dutscher.com [pdf.dutscher.com]
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Technical Support Center: Navigating the Solubility Challenges of Methyl 2-(2-aminoethyl)benzoate Hydrochloride in Organic Reactions
Welcome to the technical support center for Methyl 2-(2-aminoethyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We understand that the hydrochloride salt form, while offering stability and ease of handling, can present solubility challenges in common organic solvents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the success of your reactions. Our approach is grounded in fundamental chemical principles and field-proven insights to provide you with a self-validating system for your experimental design.
Understanding the Core Challenge: The Nature of Amine Salts
This compound is an ionic salt. The protonation of the primary amine group significantly increases its polarity, rendering it highly soluble in polar solvents like water and alcohols, but poorly soluble in many common nonpolar and moderately polar organic solvents used for reactions (e.g., toluene, dichloromethane, tetrahydrofuran).[1] To effectively use this reagent, we must either find a suitable solvent system for the salt or convert it to its more organic-soluble free amine form without compromising the integrity of the ester functional group.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents can I expect this compound to be soluble?
A1: As a salt, its solubility will be highest in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It will exhibit very limited solubility in nonpolar solvents like toluene and hexane, and low solubility in moderately polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF). For many organic reactions, the use of highly polar solvents like DMF or DMSO is a viable option.
Q2: I need to run my reaction in a nonpolar solvent like toluene. How can I get my this compound to dissolve?
A2: Direct dissolution will be challenging. There are two primary strategies to address this:
-
Convert the hydrochloride salt to the free amine: This is the most common and often the most effective approach. The free amine is significantly less polar and will be much more soluble in a wider range of organic solvents.[1] See the troubleshooting guide below for detailed protocols.
-
Use a Phase-Transfer Catalyst (PTC): If your reaction involves an anionic nucleophile or reagent in an aqueous phase, a PTC can be used to shuttle the reagent into the organic phase where it can react with the suspended hydrochloride salt. This is a powerful technique for heterogeneous reaction systems.[2][3]
Q3: I'm concerned about the stability of the methyl ester group. Will it hydrolyze when I try to neutralize the hydrochloride?
A3: This is a critical and valid concern. The methyl ester group is susceptible to hydrolysis under basic conditions (saponification).[4][5][6][7] The rate of hydrolysis is dependent on the strength of the base, temperature, and reaction time. Therefore, it is crucial to use mild basic conditions for the neutralization and to avoid prolonged exposure to the base. A study on 2-aminobenzoate esters has shown that the neighboring amino group can even catalyze hydrolysis intramolecularly, highlighting the sensitivity of this scaffold.[8][9]
Q4: What is the pKa of the amino group in Methyl 2-(2-aminoethyl)benzoate?
Troubleshooting Guides
Guide 1: Poor Solubility in a Chosen Reaction Solvent
This guide will walk you through a logical workflow to address the poor solubility of this compound.
Caption: Decision workflow for addressing poor solubility.
Guide 2: Conversion of Hydrochloride Salt to Free Amine
This is often the most practical solution for improving solubility in common organic solvents. The key is to choose a method that minimizes the risk of ester hydrolysis.
Method A: Mild Aqueous Bicarbonate Wash (for water-insoluble free amine)
This is the most common and straightforward method.
Causality: A weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is used to neutralize the hydrochloride. The resulting free amine, being less polar, will precipitate from the aqueous solution or can be extracted into an organic solvent. The use of a weak base minimizes the risk of rapid ester hydrolysis.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. You will observe effervescence (CO₂ evolution). Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is ~8-9 (check with pH paper).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. The free amine will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine, which is often an oil.
Troubleshooting:
-
Emulsion formation during extraction: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Low yield of free amine: Ensure the pH of the aqueous layer is sufficiently basic to fully deprotonate the amine. Also, ensure thorough extraction.
-
Product is water-soluble: If the free amine has significant water solubility, this method may not be suitable. Consider Method B or C.
Method B: Using a Sterically Hindered Organic Base in a Non-Aqueous System
This method is advantageous when water must be strictly excluded from the reaction.
Causality: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is used.[2][12][13] Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester carbonyl, while its basicity is sufficient to deprotonate the amine hydrochloride.[3] The resulting diisopropylethylammonium chloride salt often precipitates from nonpolar solvents and can be removed by filtration.
Step-by-Step Protocol:
-
Suspension: Suspend the this compound in your desired anhydrous organic solvent (e.g., dichloromethane, THF, or toluene).
-
Base Addition: Add 1.1 to 1.5 equivalents of DIPEA to the suspension.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration (if precipitate forms): If a precipitate (DIPEA·HCl) forms, filter the mixture. The filtrate contains the free amine in solution, ready for the next reaction step.
-
Direct Use: In many cases, the mixture containing the free amine and the DIPEA·HCl salt can be used directly in the subsequent reaction, especially if the salt is not expected to interfere.
Troubleshooting:
-
Incomplete neutralization: Ensure you are using a sufficient excess of DIPEA.
-
Salt does not precipitate: The solubility of DIPEA·HCl can vary depending on the solvent. If it remains in solution, it may not interfere with your reaction. If it does, a solvent swap to a less polar solvent after neutralization may induce precipitation.
Method C: Ion-Exchange Chromatography
This is a very clean and mild method for isolating the free amine, particularly for small-scale preparations or when the free amine is sensitive or highly water-soluble.[9][14][15]
Causality: A basic ion-exchange resin is used to capture the HCl, releasing the free amine into the eluent. This avoids the use of aqueous bases and simplifies workup.
Step-by-Step Protocol:
-
Resin Preparation: Prepare a column with a suitable basic ion-exchange resin (e.g., Amberlyst® A21 or similar). Wash the resin according to the manufacturer's instructions, typically with methanol and then the solvent you will use for elution.
-
Loading: Dissolve the this compound in a suitable solvent (e.g., methanol) and load it onto the column.
-
Elution: Elute the column with the same solvent. The resin will retain the chloride ions and the protons, and the free amine will elute from the column.
-
Monitoring and Collection: Monitor the elution by thin-layer chromatography (TLC) and collect the fractions containing the free amine.
-
Concentration: Combine the desired fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Incomplete recovery: Ensure the capacity of the resin is sufficient for the amount of hydrochloride salt being used. The flow rate during loading and elution can also affect separation efficiency.
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table provides a qualitative guide based on general principles of "like dissolves like".[16]
| Solvent | Type | Expected Solubility of Hydrochloride Salt | Expected Solubility of Free Amine |
| Water | Polar Protic | High | Moderate to Low |
| Methanol | Polar Protic | High | High |
| Ethanol | Polar Protic | Moderate to High | High |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | High |
| Dichloromethane (DCM) | Moderately Polar | Low | High |
| Tetrahydrofuran (THF) | Moderately Polar | Very Low | High |
| Toluene | Nonpolar | Very Low | High |
| Hexane | Nonpolar | Insoluble | Moderate |
Visualization of Key Processes
Caption: Neutralization of the hydrochloride salt and the potential for ester hydrolysis.
References
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine.
-
BenchChem. (2025). Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA) Mediated Reactions.
-
Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(10), 3464–3469.
-
Wikipedia. (n.d.). Phase-transfer catalyst.
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?
-
Sciencemadness Discussion Board. (2014). Converting amino acid salts to freebase amino acids?
-
Chemistry LibreTexts. (2020). 22.6: Ester Chemistry.
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
-
RSC Publishing. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry.
-
Google Patents. (n.d.). US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions.
-
ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
-
Quora. (2021). Can methyl benzoate be hydrolyzed?
-
ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
-
Chegg.com. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is.
-
Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)benzoate hydrochloride.
-
PubChem. (n.d.). Methyl 2-(2-aminoethyl)benzoate.
-
PubChem. (n.d.). Methyl Benzoate.
-
Wikipedia. (n.d.). Methyl benzoate.
-
MySkinRecipes. (n.d.). This compound.
-
Chemguide. (n.d.). amines as bases.
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
-
Quora. (2020). Which amine is the weakest base?
-
LGC Standards. (n.d.). Methyl 3-(2-Aminoethyl)benzoate Hydrochloride.
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
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- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate | C13H18N2O3 | CID 60694788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Boc Deprotection of Hindered Methyl 2-(2-aminoethyl)benzoate Analogs
Welcome to the technical support center for navigating the challenges of N-Boc deprotection, specifically focusing on sterically hindered substrates like methyl 2-(2-aminoethyl)benzoate analogs. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties with this common but sometimes problematic transformation. Here, we move beyond standard protocols to delve into the nuances of why a reaction may be failing and provide actionable, field-tested solutions.
Introduction: The Challenge of Steric Hindrance in N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a workhorse protecting group for amines in organic synthesis due to its general stability and facile cleavage under acidic conditions.[1] However, when the N-Boc group is situated in a sterically congested environment, such as in ortho-substituted aromatic systems like methyl 2-(2-aminoethyl)benzoate analogs, its removal can be surprisingly difficult. The steric bulk surrounding the carbamate can impede the approach of the acid catalyst, slowing down or even preventing the deprotection reaction. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Question & Answer
Question 1: My N-Boc deprotection is sluggish or incomplete using standard TFA/DCM conditions. What's happening and what should I do?
Answer:
This is a classic problem with hindered substrates. The trifluoroacetic acid (TFA) in dichloromethane (DCM) is often the first choice for Boc deprotection, but its effectiveness can be diminished by steric hindrance.[1]
The "Why": The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate's carbonyl oxygen.[2][3] This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] With hindered substrates, the bulky groups surrounding the N-Boc group can physically block the proton from efficiently reaching the carbonyl oxygen, thus slowing down the initial and rate-limiting protonation step.
Solutions to Try:
-
Increase TFA Concentration and Reaction Time: A simple first step is to increase the concentration of TFA (e.g., from 20% to 50% or even neat TFA) and extend the reaction time.[4] Monitor the reaction progress carefully by TLC or LC-MS to avoid potential side reactions with prolonged exposure to strong acid.
-
Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[4] However, be mindful of the thermal stability of your substrate and potential side reactions at higher temperatures.
-
Change the Solvent: Switching to a more polar solvent or a solvent that can better solvate the intermediates may facilitate the reaction. For instance, using TFA in a minimal amount of a co-solvent like dioxane might be effective.
Question 2: I'm concerned about acid-sensitive functional groups in my molecule. What are milder alternatives to TFA for deprotecting a hindered N-Boc group?
Answer:
This is a valid concern, as strong acids like TFA can cleave other acid-labile protecting groups or cause unwanted side reactions.[4] Fortunately, several milder methods are available.
Milder Acidic Conditions:
-
HCl in Dioxane: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a widely used and often more selective reagent for Boc deprotection compared to TFA.[5][6][7] It is particularly effective and can often provide superior selectivity in the presence of other acid-sensitive groups like tert-butyl esters.[5][7]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and effective method for N-Boc deprotection of a diverse range of substrates, including those with acid-sensitive functionalities.[8][9][10][11] The reaction typically proceeds at room temperature.[8][9][10][11]
Lewis Acid-Mediated Deprotection:
-
Trimethylsilyl Iodide (TMSI): TMSI is a powerful Lewis acid that can efficiently cleave N-Boc groups under neutral conditions, making it an excellent choice for substrates with acid-sensitive groups.[12][13][14][15] The reaction is often rapid and clean.
Comparative Summary of Alternative Deprotection Methods:
| Method | Reagent(s) | Typical Conditions | Advantages | Potential Drawbacks |
| Milder Brønsted Acid | 4M HCl in Dioxane | Room temperature, 30 min - several hours | High selectivity for N-Boc over t-butyl esters, commercially available.[5][7] | Can still be too harsh for extremely acid-sensitive groups. |
| In Situ Acid Generation | Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | Mild conditions, broad substrate scope.[8][9][10][11] | Oxalyl chloride is toxic and moisture-sensitive. |
| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Acetonitrile or DCM, room temperature | Neutral conditions, very effective for hindered substrates.[12][13] | TMSI is moisture-sensitive and can be expensive. |
| Microwave-Assisted | Silica Gel or K₃PO₄·H₂O in MeOH | Microwave irradiation | Rapid reaction times, can be performed under neutral or basic conditions.[16][17][18][19] | Requires specialized microwave equipment. |
| Thermal | High temperature in various solvents | >100 °C | Catalyst-free, can be selective.[20][21] | Requires high temperatures which may not be suitable for all substrates. |
Question 3: I'm observing unexpected side products. What could be causing this and how can I minimize them?
Answer:
Side product formation is often due to the reactivity of the tert-butyl cation intermediate generated during the deprotection.[2] This highly electrophilic species can react with nucleophiles present in the reaction mixture or on the substrate itself.
Common Side Reactions and Mitigation Strategies:
-
Alkylation of Nucleophilic Moieties: The tert-butyl cation can alkylate electron-rich aromatic rings, heteroatoms (like sulfur in methionine), or even the deprotected amine product.
-
Solution: Use Scavengers. Adding a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
-
-
Ester Hydrolysis: If your molecule contains an ester, particularly a methyl ester, prolonged exposure to strong acid, especially in the presence of water, can lead to hydrolysis.
-
Solution: Anhydrous Conditions and Milder Reagents. Ensure your reagents and solvents are anhydrous. Using milder conditions like HCl in dioxane is often less prone to causing ester hydrolysis compared to aqueous acid or prolonged heating with TFA.[14]
-
Question 4: Are there any non-acidic methods for N-Boc deprotection of hindered substrates?
Answer:
Yes, while less common, there are non-acidic methods that can be effective, particularly when dealing with substrates that are highly sensitive to acid.
-
Microwave-Assisted Deprotection: Microwave irradiation in the presence of silica gel or a mild base like potassium phosphate monohydrate in methanol can facilitate the cleavage of the N-Boc group.[16][17][18][19] This method is often very rapid and can be highly efficient.[16][17][18]
-
Thermal Deprotection: Simply heating the N-Boc protected compound in a suitable solvent can sometimes lead to deprotection, although this often requires high temperatures.[20][21]
-
Catalytic Hydrogenation: While the N-Boc group is generally stable to catalytic hydrogenation conditions (e.g., Pd/C, H₂), this method is not a viable option for its removal.[22][23] It is, however, a common method for the removal of other protecting groups like benzyloxycarbonyl (Cbz).[23]
Frequently Asked Questions (FAQs)
Q1: How do I know if my deprotection reaction is complete?
A1: The most reliable way to monitor the reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] On TLC, you should see the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the free amine. LC-MS can confirm the mass of the desired product.
Q2: After deprotection with TFA or HCl, my product is a salt. How do I isolate the free amine?
A2: After removing the acid and solvent under reduced pressure, the resulting trifluoroacetate or hydrochloride salt can be neutralized. This is typically done by dissolving the residue in a suitable organic solvent (like ethyl acetate or DCM) and washing with a mild aqueous base, such as saturated sodium bicarbonate solution, until the aqueous layer is basic.[4] Subsequent washing with brine, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporation of the solvent will yield the free amine.
Q3: Can I use HCl in methanol for deprotection?
A3: Yes, HCl in methanol can be an effective reagent for N-Boc deprotection.[8][9] The methanol can act as a proton source and also helps to solvate the intermediates. However, be cautious if your molecule contains a methyl ester, as there is a risk of transesterification under these conditions, although it is generally not a major issue.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with 4M HCl in Dioxane
-
Dissolve the N-Boc protected methyl 2-(2-aminoethyl)benzoate analog (1 equivalent) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.[24]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired amine hydrochloride.[24]
Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected amine in methanol (to a concentration of approximately 0.1 M).[4]
-
At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[4][8]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 4 hours.[8][9][10][11]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the deprotected amine.[4]
Visualizations
Mechanism of Acid-Catalyzed N-Boc Deprotection
Caption: Acid-catalyzed cleavage of the N-Boc protecting group.
Troubleshooting Workflow for Hindered N-Boc Deprotection
Caption: Decision-making workflow for troubleshooting difficult N-Boc deprotections.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. ijcea.org [ijcea.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. mcours.net [mcours.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. fulir.irb.hr [fulir.irb.hr]
- 32. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Boc-Protected Amino Groups [organic-chemistry.org]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-(2-aminoethyl)benzoate Synthesis Scale-Up
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and process development professionals encountering challenges when scaling the synthesis of Methyl 2-(2-aminoethyl)benzoate from the laboratory bench to pilot or manufacturing scale. The principles discussed herein are grounded in chemical engineering fundamentals and practical process safety to ensure robust and reproducible outcomes.
Section 1: Overview of the Synthetic Pathway & Core Scale-Up Principles
The synthesis of Methyl 2-(2-aminoethyl)benzoate, a key building block in pharmaceutical development, typically involves multi-step sequences where scalability is not always linear. A common and industrially viable route is the Fischer-Speier esterification of 2-(2-aminoethyl)benzoic acid using methanol with an acid catalyst. While straightforward on a lab scale, this process presents significant challenges related to thermal management, mass transfer, and product isolation at larger volumes.
The fundamental challenge in scaling up is the changing ratio of surface area to volume. As the reactor volume (V) increases with the cube of its radius (r³), the heat transfer surface area (A) only increases with the square of the radius (r²). This disparity is the root cause of many scale-up failures, particularly for exothermic or temperature-sensitive reactions.[1][2][3]
Caption: General workflow for the synthesis and purification of Methyl 2-(2-aminoethyl)benzoate.
Section 2: Troubleshooting Reaction Scale-Up
This section addresses common questions and issues arising during the reaction stage.
Q1: My reaction yield dropped from 95% in a 1L flask to 70% in a 100L reactor under what I thought were identical conditions. What is the likely cause?
A1: This is a classic scale-up problem rooted in heat and mass transfer limitations. Several factors are likely at play:
-
Inefficient Heat Transfer: The esterification reaction is typically exothermic. In a 1L flask, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a 100L reactor, heat removal is less efficient, leading to a higher internal bulk temperature or localized "hot spots."[2][4] This can accelerate side reactions, such as dehydration or polymerization, thus reducing selectivity and yield.[3]
-
Poor Mixing: The efficiency of mixing does not scale linearly.[5][6] Inadequate agitation in a large reactor can lead to poor distribution of the catalyst and reactants. This creates zones of high reactant concentration and others of starvation, leading to incomplete conversion and the formation of by-products. The mixing time may become longer than the reaction half-life, making the process mass-transfer limited.[7][8]
-
Reagent Addition Rate: The rate of catalyst addition, which was a quick pour on the lab scale, must be carefully controlled at the pilot scale. A slow, subsurface addition is crucial to manage the exotherm and prevent localized high concentrations that can degrade the product or starting material.[9]
Troubleshooting Steps:
-
Characterize Thermal Hazard: Use a reaction calorimeter (RC1) to measure the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is critical for designing a safe and effective cooling protocol.[3]
-
Optimize Agitation: Work with a chemical engineer to model the mixing in your reactor. Use simulation software like Visimix or Dynochem to determine the optimal impeller speed and type to ensure homogeneity without introducing excessive shear.[3]
-
Develop a Dosing Strategy: Implement a controlled addition protocol for the acid catalyst. Monitor the internal temperature closely and link the addition rate to the cooling capacity of the reactor to prevent thermal accumulation.
Q2: I'm observing a new, significant impurity in my HPLC analysis at pilot scale that was only a trace component in the lab. Why?
A2: The appearance of new or enriched impurities is almost always due to the harsher conditions experienced by the bulk material during a scaled-up process.
-
Causality - Localized Overheating: As discussed in Q1, inefficient heat removal can create hot spots where the temperature significantly exceeds the setpoint.[2] These localized high temperatures can provide the activation energy for alternative reaction pathways that were kinetically insignificant at the well-controlled lab scale. For an amino ester, a common side reaction is intermolecular amide formation (dimerization), leading to a higher molecular weight impurity.
-
Causality - Extended Processing Times: Scale-up operations inherently take longer. Reagent additions, heat-up/cool-down cycles, and transfers can extend the total time the product is exposed to reactive conditions (e.g., strong acid). This provides more opportunity for slow degradation pathways to occur.
Preventative Measures:
-
Forced Degradation Studies: In the lab, intentionally "stress" the reaction mixture by holding it at a temperature 10-20°C above the target for an extended period. This helps identify potential thermally-induced impurities before you encounter them at scale.
-
Process Analytical Technology (PAT): If possible, use in-situ monitoring (e.g., ReactIR) to track the formation of key species in real-time. This can help correlate the appearance of the impurity with specific process events, like a temperature spike or the completion of reagent addition.
Caption: Decision tree for troubleshooting low reaction yield during scale-up.
Section 3: Troubleshooting Work-Up and Isolation
Challenges do not end when the reaction is complete. Isolating the product at scale presents its own set of physical and chemical hurdles.
Q3: During the neutralization and extraction phase, I'm struggling with a persistent emulsion that takes hours to separate in the 500L reactor. What can I do?
A3: Emulsion formation is a common issue when scaling up liquid-liquid extractions, especially with amine-containing compounds which can act as surfactants.
-
The Cause - High Shear & Energy Input: Large-scale reactors with powerful agitators impart significantly more energy into the biphasic system than a simple separatory funnel shake in the lab. This high shear can create very fine droplets that are slow to coalesce.
-
The Cause - pH Drifts: Inadequate mixing during neutralization can create regions where the pH is not uniform, leading to partially protonated amine species that stabilize at the interface.
Solutions:
-
Reduce Agitation: During extraction, use the lowest possible agitation speed that still provides sufficient interfacial surface area for mass transfer. Avoid vortexing.
-
Add Brine: Before separation, add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Temperature Adjustment: Gently warming the mixture (if thermally stable) can sometimes aid in phase separation by reducing viscosity and increasing coalescence rates.
-
Consider a Different Solvent: If emulsions persist, evaluate alternative extraction solvents with different interfacial tension properties, such as 2-Methyltetrahydrofuran (2-MeTHF), which often shows better phase separation behavior than ethyl acetate.
Q4: The product isolated from the pilot batch is difficult to filter and takes days to dry. Lab material was a fine, crystalline powder. What happened?
A4: This points to a change in the product's physical properties, specifically its crystal habit or form (polymorphism), during crystallization.[3]
-
Causality - Uncontrolled Crystallization: In the lab, cooling and solvent addition are rapid, often leading to fast nucleation and small, uniform crystals. In a large, jacketed vessel, cooling is much slower and non-uniform.[10] This can lead to the growth of large, irregular crystals, or worse, an oily precipitation that eventually solidifies into an amorphous solid. Amorphous material or certain crystal habits (e.g., needles) can blind the filter cloth and trap large amounts of solvent.
-
Causality - Impurity Effects: The different impurity profile at scale (see Q2) can also affect crystallization. Some impurities can inhibit crystal growth or act as templates for undesirable polymorphs.
Corrective Actions:
-
Develop a Seeding Strategy: The most robust solution is to control the nucleation process. Cool the saturated solution to a metastable state and add a small amount (0.1-1% w/w) of previously isolated, desired crystalline material (seed crystals). This ensures the crystallization proceeds on a known crystal form.
-
Controlled Cooling Profile: Implement a programmed, slow cooling ramp instead of simply setting the jacket to its final temperature. A slower cooling rate allows for more orderly crystal growth.
-
Use Process Analytical Technology (PAT): Techniques like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count in real-time, giving you precise control over the crystallization process.[3]
Section 4: Scale-Up Protocol Comparison & Specifications
The following table highlights key parameter changes when moving from a lab to a pilot scale process.
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Rationale for Change |
| Vessel | Round Bottom Flask | Jacketed Glass-Lined Steel Reactor | Need for precise temperature control, material compatibility, and robustness. |
| Heating/Cooling | Heating Mantle / Ice Bath | Thermal Control Unit (TCU) | TCU allows for precise, programmed heating/cooling ramps essential for safety and crystallization control. |
| Agitation | Magnetic Stir Bar | Multi-bladed Impeller (e.g., PBT) | Ensures homogeneity in a large volume; mechanical stirring is required for viscous slurries. |
| Catalyst Addition | Pipette (all at once) | Dosing Pump (over 1-2 hours) | Critical for controlling the exotherm in a large mass with poor heat transfer characteristics.[4] |
| Temp. Monitoring | Thermometer in liquid | Multiple Baffled Thermocouples | Provides a more accurate representation of the bulk internal temperature, detecting potential non-uniformity. |
| Work-up | Separatory Funnel | Reactor + Decantation Pipe | Mechanical separation is required for large volumes. |
| Isolation | Buchner Funnel | Centrifuge or Nutsche Filter Dryer | Efficiently separates large quantities of solid from liquid and allows for effective cake washing. |
Typical Final Product Specifications:
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Identity (IR, NMR) | Conforms to reference standard |
| Purity (HPLC) | ≥ 99.0% |
| Any Single Impurity | ≤ 0.15% |
| Melting Point | Approx. 35-38 °C (as free base) |
| Residual Solvents | Per ICH Q3C Guidelines |
| Loss on Drying | ≤ 0.5% |
References
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. [Link]
- Pu, Y., & Ma, H. (2021).
- Process for preparing methyl 4-(aminomethyl)
-
Centre for Process Innovation (CPI). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]
-
Barton, J. A., & Nolan, P. F. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 124, 1-16. [Link]
-
Neuland Labs. 5 Common Challenges in Scaling Up an API. (2017). [Link]
-
Veryst Engineering. Scaling Yield and Mixing in Chemical Reactors. (2019). [Link]
-
Harrowven, D. C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Fluorotherm. Optimizing Heat Transfer in the Chemical Industry. (2024). [Link]
-
The Chemical Engineer. Rules of Thumb: Scale-up. (2023). [Link]
-
Anderson, N. G. (2019). Practical aspects of chemical process development and scale-up. Organic Process Research & Development, 23(9), 1848-1883. [Link]
-
COMSOL. Mixing Considerations in Chemical Reactor Scale-Up. (2019). [Link]
-
AM Technology. Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Chaudhry, M. A. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. BioProcess International. [Link]
-
Federsel, H. J., et al. (2010). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 14(4), 927-933. [Link]
-
Lee, S. L., et al. (2015). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal. MDPI. [Link]
Sources
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. comsol.fr [comsol.fr]
- 6. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 7. reddit.com [reddit.com]
- 8. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 2-(2-aminoethyl)benzoate Hydrochloride
Welcome to the technical support center for handling and purifying Methyl 2-(2-aminoethyl)benzoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important pharmaceutical intermediate[1]. Achieving high purity is critical for downstream applications, and this document provides troubleshooting guidance in a direct question-and-answer format to address common challenges encountered during purification.
Section 1: First-Pass Analysis & Common Impurities
Before attempting any purification, a quick assessment of the crude product can save significant time and resources. Understanding the likely impurities based on the synthetic route is the first step in designing an effective purification strategy.
Q1: I've just finished my synthesis. What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on your synthetic route, but for common methods like the Gabriel Synthesis[2][3][4][5], you should anticipate several classes of impurities. The primary amine is typically synthesized and then the hydrochloride salt is formed. Impurities can arise from both stages.
Common Impurities in Crude Methyl 2-(2-aminoethyl)benzoate HCl:
| Impurity Class | Specific Example | Origin | Removal Strategy |
| Hydrolysis Byproduct | 2-(2-aminoethyl)benzoic acid | Hydrolysis of the methyl ester during acidic/basic workup or hydrolysis steps.[6][7][8] | Acid-Base Extraction, Column Chromatography |
| Unreacted Intermediates | N-(2-(2-(methoxycarbonyl)phenyl)ethyl)phthalimide | Incomplete deprotection step (e.g., hydrazinolysis or acidic hydrolysis).[2][9] | Recrystallization, Column Chromatography |
| Deprotection Byproducts | Phthalhydrazide or Phthalic Acid | Formed from the phthalimide protecting group during deprotection.[2][9] | Filtration (if insoluble), Recrystallization |
| Inorganic Salts | Sodium Chloride (NaCl) | Use of aqueous HCl and base (e.g., NaOH) during workup and salt formation.[10] | Recrystallization from alcoholic solvents, Reverse-Phase Chromatography |
Below is a diagram illustrating the target molecule and its most common process-related impurities.
Caption: Key molecular relationships in the purification process.
Q2: How can I get a quick purity assessment before attempting a large-scale purification?
A2: A combination of Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy on the crude material is highly effective.
-
TLC Analysis: Use a polar solvent system, such as 10-20% Methanol in Dichloromethane (DCM), on a silica gel plate. The hydrochloride salt is very polar and will likely have a low Rf value (retention factor). Less polar impurities, like an unreacted N-alkylphthalimide intermediate, will have a much higher Rf. The hydrolysis byproduct (the carboxylic acid) is also very polar and may appear close to the product spot, but can often be distinguished. A well-run TLC can inform you if you need a simple recrystallization or a more involved chromatographic separation[11][12].
-
¹H NMR Analysis: Dissolve a small sample of the crude product in a suitable deuterated solvent (like DMSO-d₆ or D₂O). The key signal to check is the methyl ester singlet (-OCH₃) around 3.8-3.9 ppm. The presence of the hydrolysis byproduct, 2-(2-aminoethyl)benzoic acid, will be indicated by the partial or complete absence of this methyl peak relative to the aromatic and ethyl protons. You can also identify characteristic peaks from other impurities, such as the aromatic signals from phthalimide-related species.
Section 2: Troubleshooting Recrystallization – The Workhorse of Purification
Recrystallization is often the most efficient method for purifying crystalline solids like hydrochloride salts. However, choosing the right solvent system is crucial for success[13].
Q3: What is a good starting point for a recrystallization solvent system for this polar salt?
A3: The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold. Given the polar, salt-like nature of the molecule, highly non-polar solvents like hexanes or toluene will be ineffective. Polar protic solvents are the best starting point.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Typical Ratio (v/v) | Rationale & Comments |
| Methanol / Diethyl Ether | N/A (Ether used as anti-solvent) | Dissolve in a minimum of hot methanol, then slowly add ether at room temp until cloudy. Re-heat to clarify and cool slowly. Excellent for precipitating polar salts[14][15]. |
| Ethanol / Water | 10:1 to 20:1 | The compound is likely soluble in water. Use a minimal amount of hot ethanol/water to dissolve, then cool. Adjust the ratio to optimize recovery. |
| Isopropanol (IPA) | Single Solvent | IPA is less polar than ethanol and may offer the ideal solubility profile. It's a good alternative if the salt is too soluble in ethanol or methanol for good recovery[14]. |
| Acetonitrile | Single Solvent | A polar aprotic solvent that can be effective for recrystallizing salts that are overly soluble in alcohols. |
Q4: My product has "oiled out" during cooling instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure compounds, as impurities can depress the melting point.
Troubleshooting Steps:
-
Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil.
-
Add More "Good" Solvent: Add a small amount (10-15% more) of the primary, more polar solvent (e.g., the methanol in a methanol/ether system). This keeps the compound soluble at a lower temperature, giving it a chance to fall below its melting point before precipitating[16].
-
Cool Slowly: Allow the solution to cool to room temperature very slowly, then move it to an ice bath. Rapid cooling encourages precipitation over crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can induce nucleation and promote crystal growth.
Q5: My recrystallization was successful, but my NMR still shows the carboxylic acid impurity from ester hydrolysis. Why didn't recrystallization remove it?
A5: This is a common and frustrating problem. The carboxylic acid byproduct is structurally very similar to your target molecule and is also a polar hydrochloride salt. Co-crystallization can occur because their similar shapes, sizes, and polarities allow them to fit into the same crystal lattice. When this happens, simple recrystallization is no longer an effective separation technique. You must use a method that exploits their chemical differences.
Section 3: Chemical Purification – Targeting Specific Impurities
When physical methods like recrystallization fail, a chemical approach based on reactivity differences is required.
Q6: How can I specifically remove the 2-(2-aminoethyl)benzoic acid impurity?
A6: An acid-base extraction is the most effective method. This procedure exploits the difference in acidity between the desired ester and the carboxylic acid impurity. The ester is basic (due to the amine), while the impurity is both basic (amine) and acidic (carboxylic acid).
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve Crude Product: Dissolve the impure hydrochloride salt in water.
-
Basify: Slowly add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The goal is to reach a pH of ~8-9. At this pH, the amine on both molecules will be deprotonated (free base), but the carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt (-COO⁻Na⁺).
-
Extract the Free Base: Extract the aqueous solution multiple times with an organic solvent like Ethyl Acetate or DCM. The desired product (free amine ester) is neutral and will move into the organic layer, while the charged carboxylate salt impurity will remain in the aqueous layer[6][17].
-
Wash and Dry: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Re-form the Salt: Bubble anhydrous HCl gas through the solution or, more conveniently, add a solution of HCl in a solvent like diethyl ether or isopropanol. The pure this compound will precipitate out of the organic solvent.
-
Isolate: Collect the pure salt by filtration, wash with a small amount of cold ether, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
Q7: I suspect unreacted, non-polar starting materials are present. What's a simple way to remove them?
A7: A simple solvent wash (trituration) is very effective. Since your product is a polar salt, it will be insoluble in many non-polar to moderately polar organic solvents.
-
Place the crude solid in a flask.
-
Add a solvent like cold ethyl acetate or diethyl ether.
-
Stir or sonicate the slurry for 15-20 minutes. The non-polar impurities will dissolve in the solvent, while your polar salt will remain a solid.
-
Filter the solid, wash with a bit more cold solvent, and dry. This is a quick and effective first-pass purification step[14].
Section 4: Advanced Purification by Column Chromatography
Q8: When should I consider using column chromatography for this compound?
A8: Column chromatography should be your last resort for this compound, reserved for when:
-
Multiple impurities are present with similar polarities.
-
Recrystallization and acid-base extraction have failed to achieve the desired purity.
-
You are working on a small scale where material loss during extraction and recrystallization is a concern.
Chromatography of polar salts on silica can be challenging but is achievable with the right conditions[18][19][20].
Q9: My hydrochloride salt is sticking to the top of my silica gel column and won't elute. What can I do?
A9: This is a classic problem when running highly polar, basic compounds on acidic silica gel. The strong ionic and hydrogen-bonding interactions cause the compound to bind irreversibly to the stationary phase.
Solutions:
-
Use a Very Polar Mobile Phase: Start with a high concentration of methanol in DCM (e.g., 10%) and gradually increase it to 20% or even 30%. Pure methanol may be required to elute the compound.
-
Add a Mobile Phase Modifier: Adding a small amount of an acid or base can drastically improve chromatography.
-
Acidic Modifier: Add ~1% acetic acid or formic acid to your mobile phase. This keeps the amine fully protonated and can help disrupt its interaction with the silica surface silanol groups.
-
Ammonia: A mobile phase containing a small amount of ammonium hydroxide (e.g., DCM/Methanol/NH₄OH 90:9:1) can also be effective.
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally a better choice for basic compounds. Use activity grade II or III to prevent irreversible adsorption[12].
-
Reverse-Phase Silica (C18): If available, reverse-phase chromatography is ideal for separating polar compounds. The mobile phase would be a mixture of water and acetonitrile or methanol, often with a buffer or ion-pairing agent like TFA.
-
References
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Advion. [Link]
-
Poole, C. F., Furton, K. G., & Kersten, B. R. Liquid Organic Salt Phases for Gas Chromatography. Journal of Chromatographic Science.[Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Column chromatography. University of Alberta, Department of Chemistry. [Link]
-
Clark, J. hydrolysis of esters. Chemguide.[Link]
-
Nichols, L. 3.6F: Troubleshooting (Crystallization). Chemistry LibreTexts.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.[Link]
-
Childs, S. L., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[Link]
-
Purification of organic hydrochloride salt? ResearchGate.[Link]
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Gabriel synthesis. Wikipedia.[Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]
-
How can the process of reducing an ester be effectively carried out? Answers.[Link]
-
Column Advice on Organic Salts. Reddit.[Link]
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Sun, W., et al. Polarity, selectivity and performance of hydrophilic organic/salt-containing aqueous two-phase system on counter-current chromatography for polar compounds. Journal of Chromatography A.[Link]
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Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
-
Gabriel Synthesis. Name-Reaction.com.[Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
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The Gabriel Synthesis. Master Organic Chemistry.[Link]
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This compound. MySkinRecipes.[Link]
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Gabriel Synthesis: Mechanism & Examples. NROChemistry.[Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]
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Ester Hydrolysis. Save My Exams.[Link]
-
Gabriel Synthesis. Chemistry LibreTexts.[Link]
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Technical Support Center: Stability of Methyl 2-(2-aminoethyl)benzoate Under Acidic Conditions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-aminoethyl)benzoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound under acidic conditions. As a molecule possessing both an ester and a primary amine functionality, its stability in acidic environments is a critical parameter that can significantly impact experimental outcomes, from chemical synthesis to pharmaceutical formulation development.
This document will delve into the potential degradation pathways, offer practical solutions to common challenges, and provide validated analytical methods to ensure the integrity of your work. Our goal is to equip you with the expertise and trustworthy protocols necessary for successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methyl 2-(2-aminoethyl)benzoate in an acidic solution?
Under acidic conditions, Methyl 2-(2-aminoethyl)benzoate is susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: The ester functional group can be hydrolyzed, breaking the ester linkage to yield 2-(2-aminoethyl)benzoic acid and methanol. This reaction is catalyzed by the presence of hydronium ions (H₃O⁺).
-
Intramolecular Aminolysis (Lactamization): The primary amine on the ethyl side chain can act as an intramolecular nucleophile, attacking the ester's carbonyl carbon. This results in the formation of a cyclic amide, a lactam (specifically, 3,4-dihydro-2(1H)-isoquinolinone), and the elimination of methanol.
The prevalence of each pathway is highly dependent on factors such as pH, temperature, and the specific acid used.
Q2: I'm observing a loss of my starting material in an acidic reaction medium, but I'm not seeing the expected hydrolyzed product. What could be happening?
This is a common observation and often points towards the formation of the lactam product, 3,4-dihydro-2(1H)-isoquinolinone. The rate of intramolecular aminolysis can sometimes be significantly faster than intermolecular hydrolysis, especially at moderately acidic pH values where a sufficient concentration of the free amine form is present to act as a nucleophile.
Troubleshooting Steps:
-
Analyze for the Lactam: Utilize an analytical technique capable of detecting the lactam. Due to its different chemical structure, it will have a distinct retention time in HPLC and unique signals in NMR compared to the starting material and the hydrolyzed acid.
-
pH Adjustment: If lactamization is undesirable, consider performing your reaction at a lower pH. At very low pH, the primary amine will be fully protonated to an ammonium salt (-NH₃⁺), rendering it non-nucleophilic and thus inhibiting the intramolecular cyclization. This will favor the hydrolysis pathway.
Q3: How does pH affect the stability of Methyl 2-(2-aminoethyl)benzoate?
The stability of Methyl 2-(2-aminoethyl)benzoate is highly pH-dependent. A pH-rate profile would typically show a U-shaped curve, with the greatest stability in the mid-pH range.
-
Low pH (e.g., < 2): At very low pH, the rate of acid-catalyzed hydrolysis of the ester is significant. The amino group is protonated, preventing lactamization.
-
Moderately Acidic pH (e.g., 3-6): In this range, there is a competition between hydrolysis and lactamization. A portion of the amino groups will be in the free base form, allowing for intramolecular attack on the ester.
-
Neutral to Mildly Basic pH: As the pH increases, the rate of base-catalyzed hydrolysis becomes more prominent.
Q4: Can the choice of acid catalyst influence the degradation pathway?
While the primary driver of degradation is the hydronium ion concentration (pH), the counter-ion of the acid can sometimes play a role, although this is generally a secondary effect. For most common laboratory acids (e.g., HCl, H₂SO₄), the degradation pathways will be primarily dictated by the pH.
Q5: What are the best analytical methods to monitor the stability of Methyl 2-(2-aminoethyl)benzoate?
The most effective methods for monitoring the stability and quantifying the parent compound and its degradation products are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the gold standard for stability-indicating assays. A well-developed HPLC method can separate the parent compound from its hydrolysis product and the lactam, allowing for accurate quantification of each species over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the structures of degradation products. By monitoring the disappearance of signals corresponding to the methyl ester and the appearance of new signals for the hydrolyzed acid or the lactam, you can track the degradation process.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of starting material with no clear product formation by TLC. | - Lactam formation, which may have a similar polarity to the starting material. - Formation of highly polar hydrolysis product that remains at the baseline. | - Utilize HPLC for better separation and detection of all components. - Use a more polar mobile phase in TLC to move the hydrolyzed acid from the baseline. - Perform a co-spot with a synthesized standard of the expected lactam or hydrolyzed acid. |
| Inconsistent degradation rates between experiments. | - Inaccurate pH control. - Temperature fluctuations. - Differences in the initial concentration of the compound. | - Use calibrated pH meters and buffered solutions to maintain a constant pH. - Employ a temperature-controlled reaction setup (e.g., water bath, heating mantle with a controller). - Ensure the initial concentration of Methyl 2-(2-aminoethyl)benzoate is consistent across all experiments. |
| Peak tailing or poor peak shape in HPLC analysis. | - Interaction of the primary amine with residual silanols on the HPLC column. - Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped C18 column. - Add a competing amine, such as triethylamine (TEA), to the mobile phase (0.1% v/v) to block active sites on the stationary phase. - Adjust the mobile phase pH to be at least 2 pH units below the pKa of the primary amine to ensure it is fully protonated. |
| Difficulty in quantifying the hydrolysis product. | - The hydrolysis product, 2-(2-aminoethyl)benzoic acid, is a zwitterion and may have poor solubility in certain mobile phases. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a mobile phase with a higher aqueous content. - Consider derivatization of the carboxylic acid or amine for better detection if sensitivity is an issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a forced degradation study to identify the degradation products of Methyl 2-(2-aminoethyl)benzoate in an acidic environment.
Materials:
-
Methyl 2-(2-aminoethyl)benzoate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Methyl 2-(2-aminoethyl)benzoate in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Place the flask in a water bath at 60 °C for 4 hours.
-
After 4 hours, remove the flask, allow it to cool to room temperature, and neutralize the solution by adding 5 mL of 0.1 M NaOH.
-
Dilute to the mark with a 50:50 mixture of methanol and water. This is your acid-degraded sample.
-
-
Control Sample: Prepare a control sample by following the same procedure but using 5 mL of water instead of 0.1 M HCl and not heating.
-
Analysis: Analyze the acid-degraded sample and the control sample by the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
This HPLC method is designed to separate Methyl 2-(2-aminoethyl)benzoate from its primary acid degradation products. This method is adapted from established protocols for the analysis of structurally similar local anesthetics like procaine.[3][4][5]
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 80:20 (v/v) mixture of 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Mobile Phase Preparation:
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix 800 mL of the phosphate buffer with 200 mL of acetonitrile. Filter and degas before use.
Expected Elution Order:
-
2-(2-aminoethyl)benzoic acid (hydrolysis product) - most polar
-
3,4-dihydro-2(1H)-isoquinolinone (lactam product)
-
Methyl 2-(2-aminoethyl)benzoate (parent compound) - least polar
Visualizing Degradation Pathways and Workflows
Caption: Primary degradation pathways of Methyl 2-(2-aminoethyl)benzoate in acidic conditions.
Sources
Navigating the Maze of Amine Protection: A Technical Guide for the Modern Chemist
Welcome to the Technical Support Center for Aminoethyl Protecting Group Strategies. This guide is designed for researchers, scientists, and drug development professionals who grapple with the critical task of temporarily masking the reactivity of the aminoethyl moiety. As a Senior Application Scientist, I understand that the success of a complex multi-step synthesis often hinges on the judicious selection, application, and removal of protecting groups. This resource is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
The amino group is a versatile functional group, but its nucleophilicity and basicity can be a double-edged sword, leading to undesired side reactions if left unchecked.[1][2] Protecting groups act as a temporary chemical "disguise," allowing for selective transformations elsewhere in the molecule.[3][4] This guide will delve into the nuances of the most common and several alternative protecting group strategies, with a focus on practical problem-solving.
Section 1: The Carbamate Family - Your First Line of Defense
Carbamates are the most widely used class of protecting groups for amines due to their ease of installation, general stability, and versatile deprotection methods.[5] The three titans of this family are Boc, Cbz, and Fmoc.
FAQ 1: My Boc deprotection is sluggish or incomplete. What's going wrong?
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability to a wide range of conditions and its clean, acid-labile deprotection.[5][6] However, incomplete cleavage can derail a synthetic sequence.
Troubleshooting Guide:
-
Acid Strength and Concentration: While trifluoroacetic acid (TFA) is the standard reagent for Boc removal, its effectiveness can be substrate-dependent.[7][8] If you observe incomplete deprotection, consider the following:
-
Increase TFA concentration: A common starting point is 25-50% TFA in a chlorinated solvent like dichloromethane (DCM).[7] For more resistant Boc groups, using neat TFA can be effective.[8]
-
Alternative Strong Acids: In some cases, HCl in an organic solvent (e.g., 4M HCl in dioxane) can be a more potent alternative.
-
-
Scavengers are Crucial: The deprotection of Boc generates a reactive tert-butyl cation, which can lead to unwanted side reactions, particularly with electron-rich amino acid residues like tryptophan and methionine.[5]
-
Common Scavengers: Always include a scavenger in your deprotection cocktail. Common choices include triisopropylsilane (TIS), water, or thioanisole. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
-
Reaction Time and Temperature: Most Boc deprotections are rapid at room temperature (15-60 minutes). If the reaction is still incomplete, you can cautiously extend the reaction time. However, prolonged exposure to strong acid can lead to degradation of sensitive substrates. Gentle warming should be a last resort and carefully monitored.
Experimental Protocol: Standard Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add the scavenger (e.g., TIS) to the solution.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or another suitable solvent to remove residual TFA.
-
Proceed with the workup as required by the properties of your product.
FAQ 2: How can I selectively deprotect a Cbz group in the presence of other sensitive functionalities?
The carboxybenzyl (Cbz or Z) group is a classic amine protecting group, typically removed by catalytic hydrogenation.[5] This method is exceptionally mild and chemoselective, but challenges can arise.
Troubleshooting Guide:
-
Catalyst Selection and Activity: The choice and quality of the palladium catalyst are paramount.
-
Palladium on Carbon (Pd/C): This is the most common catalyst. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur-containing compounds or other impurities can inhibit the reaction.
-
Alternative Catalysts: For substrates that are sensitive to acidic conditions that can be generated from residual HCl in some Pd/C catalysts, Pearlman's catalyst (Pd(OH)₂/C) is a milder alternative.
-
-
Hydrogen Source and Pressure:
-
Hydrogen Gas: Typically, the reaction is run under a hydrogen atmosphere (balloon or Parr shaker). Ensure a steady supply of hydrogen.
-
Transfer Hydrogenation: For substrates that are incompatible with gaseous hydrogen or for safety reasons, transfer hydrogenation is an excellent alternative. Common hydrogen donors include ammonium formate, cyclohexene, or 1,4-cyclohexadiene.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred as they facilitate the protonolysis step.
Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add 5-10 equivalents of ammonium formate.
-
Carefully add 10% Pd/C (typically 10-20 mol%).
-
Heat the reaction mixture to a gentle reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to remove the solvent.
-
Partition the residue between an appropriate organic solvent and water to remove ammonium salts.
FAQ 3: My Fmoc deprotection is leading to side products. How can I improve the outcome?
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, which provides orthogonality to the acid-labile side-chain protecting groups.[9][10]
Troubleshooting Guide:
-
Base-Induced Side Reactions: The standard deprotection condition, 20% piperidine in dimethylformamide (DMF), can sometimes lead to side reactions.[10]
-
Diketopiperazine Formation: For dipeptides on a solid support, cyclization to form a diketopiperazine can occur after Fmoc removal. To minimize this, use a less nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) in combination with a scavenger.
-
Aspartimide Formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form an aspartimide, which can then reopen to form a mixture of α- and β-aspartyl peptides. Using a more sterically hindered protecting group on the aspartate side chain (e.g., O-t-butyl) can mitigate this.
-
-
Incomplete Deprotection: In some cases, especially with sterically hindered amino acids, deprotection can be sluggish.
-
Increase Reaction Time: Extend the deprotection time or perform a second treatment with the piperidine solution.
-
Alternative Bases: A solution of 2% DBU and 2% piperidine in DMF can be more effective for difficult deprotections.
-
Table 1: Comparison of Common Carbamate Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To | Common Issues |
| tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl)[5][11] | Cbz, Fmoc | tert-butylation of sensitive residues |
| Carboxybenzyl | Cbz, Z | H₂/Pd-C, Transfer Hydrogenation[5] | Boc, Fmoc | Catalyst poisoning, incompatibility with reducible groups |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine, DBU)[5][10] | Boc, Cbz | Diketopiperazine/Aspartimide formation |
Section 2: Orthogonal Strategies - The Key to Complex Molecules
In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential.[4][12] This approach allows for the selective removal of one protecting group in the presence of others.[13]
FAQ 4: I need to deprotect an amine in the presence of an acid-sensitive group. What are my options?
This is a classic scenario where the Boc group is not suitable.
Recommended Strategies:
-
Fmoc Protection: The Fmoc group is the ideal choice as it is removed under basic conditions, which are compatible with most acid-sensitive functionalities.
-
Cbz Protection: If your molecule does not contain other reducible groups (e.g., alkenes, alkynes, nitro groups), the Cbz group is an excellent option, as hydrogenolysis is a neutral and highly selective deprotection method.
Section 3: Beyond the Classics - Alternative Protecting Groups
While Boc, Cbz, and Fmoc are the workhorses of amine protection, certain situations call for alternative strategies.
FAQ 5: Are there any photolabile protecting groups for amines?
Yes, photoremovable protecting groups offer excellent spatial and temporal control over deprotection, which is particularly useful in applications like microarray synthesis.[9]
-
o-Nitrobenzyl (ONB) Carbamates: These are a common class of photolabile protecting groups. They are stable to a wide range of chemical conditions and can be cleaved by irradiation with UV light (typically around 350 nm).
FAQ 6: I am looking for more sustainable deprotection methods. What is available?
Recent research has focused on developing more environmentally friendly protection and deprotection protocols.[14]
-
Enzymatic Deprotection: Specific enzymes can be used to cleave certain protecting groups under very mild conditions (neutral pH, room temperature).[13] This approach offers exquisite chemoselectivity but is often substrate-specific.
-
Electrochemical and Photochemical Methods: These redox-based approaches can offer high atom economy and avoid the use of stoichiometric reagents.[14] For example, certain tosyl groups can be removed electrochemically.[14]
Table 2: Overview of Selected Alternative Amine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to Boc, Fmoc, and Cbz |
| Tosyl | Ts | Strong acid, reducing agents (e.g., Na/NH₃), electrochemical methods[14] | Very stable, often used for sulfonamide formation |
| Phthalimide | Pht | Hydrazine (Ing-Manske procedure) | Robust, used in Gabriel synthesis |
| o-Nitrobenzyl carbamate | ONB | UV light (e.g., 350 nm) | Photolabile, allows for spatial control of deprotection |
Conclusion: A Strategic Approach to Amine Protection
The successful protection and deprotection of the aminoethyl moiety is a foundational skill in modern organic synthesis. By understanding the chemical principles behind each protecting group and anticipating potential challenges, researchers can navigate this complex landscape with confidence. This guide provides a starting point for troubleshooting common issues and exploring alternative strategies. Remember that each substrate is unique, and optimization of reaction conditions is often necessary to achieve the desired outcome.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Kim, H., & Lee, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
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- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
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- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of Methyl 2-(2-aminoethyl)benzoate
A Guide to Maximizing Mono-acylation and Minimizing Di-acylation Byproducts
Welcome to the technical support center for the selective acylation of Methyl 2-(2-aminoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this common transformation, ensuring high yields of the desired mono-acylated product while minimizing the formation of the di-acylated impurity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the specific challenges encountered during this synthesis.
Understanding the Challenge: Mono- vs. Di-acylation
The acylation of the primary amine in Methyl 2-(2-aminoethyl)benzoate is a fundamental reaction in the synthesis of a wide range of pharmaceutical intermediates and active ingredients. The primary amine is a potent nucleophile that readily reacts with acylating agents such as acid chlorides or anhydrides. However, the initially formed mono-acylated product, a secondary amide, still possesses a reactive N-H bond. Under certain conditions, this secondary amide can be deprotonated and undergo a second acylation, leading to the formation of a di-acylated byproduct. The formation of this impurity can complicate downstream processing, reduce yields, and require challenging purification steps.
Troubleshooting Guide: Minimizing Di-acylation
This section provides a detailed breakdown of the key experimental parameters that influence the selectivity of the acylation reaction and offers practical solutions to suppress the formation of the di-acylated byproduct.
Issue 1: High Levels of Di-acylated Product Observed
Root Cause Analysis: The formation of the di-acylated product is often a result of reaction conditions that are too harsh or not carefully controlled. Several factors can contribute to this issue, including stoichiometry, temperature, and the rate of addition of the acylating agent.
Solutions & Scientific Rationale:
-
Stoichiometric Control:
-
Recommendation: Use a precise 1:1 molar ratio of the amine to the acylating agent.[1] In some cases, a slight excess of the amine (1.1 to 1.2 equivalents) can be beneficial to ensure the complete consumption of the more valuable acylating agent and to outcompete the mono-acylated product for the remaining acylating agent.
-
Causality: The relative concentration of the reactants plays a critical role. An excess of the acylating agent will inevitably lead to the acylation of the more nucleophilic primary amine first, but with unreacted acylating agent still present, the less reactive mono-acylated product will have a higher probability of undergoing a second acylation.
-
-
Temperature Management:
-
Recommendation: Maintain a low reaction temperature, typically between 0°C and room temperature.[2][3] For highly reactive acylating agents, temperatures as low as -20°C may be necessary to achieve high selectivity.
-
Causality: The di-acylation reaction generally has a higher activation energy than the initial mono-acylation. By keeping the temperature low, you provide enough energy for the desired reaction to proceed at a reasonable rate while minimizing the energy available for the unwanted side reaction.[3]
-
-
Controlled Addition of the Acylating Agent:
-
Recommendation: Add the acylating agent dropwise or via a syringe pump over an extended period to the solution of the amine. This ensures that the concentration of the acylating agent in the reaction mixture remains low at all times.
-
Causality: Slow addition maintains a high concentration of the primary amine relative to the acylating agent. This ensures that the acylating agent is more likely to react with the more abundant and more nucleophilic starting material rather than the mono-acylated product.
-
-
Choice of Base and Solvent:
-
Recommendation: Employing Schotten-Baumann conditions, which involve a two-phase solvent system (e.g., dichloromethane and water) with a base in the aqueous phase, can be highly effective.[4][5][6] The base, typically sodium hydroxide or potassium carbonate, neutralizes the acid byproduct (e.g., HCl from an acid chloride) and drives the reaction to completion.[7]
-
Causality: The biphasic system allows for the efficient removal of the acid byproduct into the aqueous phase, preventing the protonation of the amine starting material and maintaining its nucleophilicity.[4][7] This controlled pH environment helps to favor the mono-acylation.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish at low temperatures. Can I warm it up to speed up the conversion?
A1: While warming the reaction will increase the rate, it will likely do so for both the desired mono-acylation and the undesired di-acylation, potentially leading to a decrease in selectivity.[3] It is preferable to first explore other avenues to increase the reaction rate, such as using a more reactive acylating agent (e.g., an acid chloride instead of an anhydride) or a more efficient base system before resorting to higher temperatures. If you must increase the temperature, do so gradually while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction time and selectivity.
Q2: I am using an acid anhydride as the acylating agent and still see di-acylation. What can I do?
A2: Acid anhydrides are generally less reactive than acid chlorides, which can sometimes improve selectivity. However, di-acylation can still occur.[8] In addition to the strategies mentioned above (stoichiometry, temperature, and slow addition), consider using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic organic solvent. These bases will scavenge the carboxylic acid byproduct without competing with the primary amine as a nucleophile.
Q3: Can I use a protecting group strategy to ensure mono-acylation?
A3: Yes, a protecting group strategy is a robust method to achieve selective mono-acylation, although it adds extra steps to your synthesis.[9][10] You could protect the primary amine with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, perform the acylation on the now secondary amine, and then deprotect to reveal the desired mono-acylated product.[11][12] This approach offers excellent control but at the cost of additional synthetic steps and potential yield losses.
Q4: Does the methyl ester group on the starting material interfere with the reaction?
A4: Under the typically mild and often basic conditions used for N-acylation, the methyl ester is generally stable. However, if strong bases or prolonged reaction times at elevated temperatures are employed, there is a risk of ester hydrolysis. It is crucial to monitor the reaction for the formation of the corresponding carboxylic acid byproduct. If ester hydrolysis is a significant issue, consider using milder bases like sodium bicarbonate or organic amines.
Experimental Protocols
Protocol 1: High-Selectivity Mono-acylation using Schotten-Baumann Conditions
This protocol is a starting point for achieving high selectivity towards the mono-acylated product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(2-aminoethyl)benzoate (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, 10 mL/mmol).
-
Aqueous Base: In a separate beaker, prepare a solution of sodium carbonate (2.0 eq) in water (10 mL/mmol).
-
Cooling: Cool the flask containing the amine solution to 0°C in an ice bath.
-
Addition of Base: Add the aqueous sodium carbonate solution to the reaction flask with vigorous stirring.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 eq) in a small amount of the same organic solvent. Add this solution dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and minimize the formation of the di-acylated product.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Amine : 1.0 eq Acylating Agent | Minimizes excess acylating agent available for di-acylation.[1] |
| Temperature | 0°C | Reduces the rate of the di-acylation side reaction.[2][3] |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the acylating agent. |
| Base | Sodium Carbonate (aqueous) | Neutralizes acid byproduct, driving the reaction forward.[7] |
| Solvent System | Dichloromethane/Water (biphasic) | Facilitates separation of product and neutralization of byproduct.[4][6] |
Visualizing the Reaction Pathway and Problem
Caption: Reaction pathway for the acylation of Methyl 2-(2-aminoethyl)benzoate.
Caption: Troubleshooting logic for minimizing di-acylation.
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Validation & Comparative
NMR analysis of Methyl 2-(2-aminoethyl)benzoate and its derivatives
An In-Depth Technical Guide to the NMR Analysis of Methyl 2-(2-aminoethyl)benzoate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structures, confirming purity, and understanding the chemical environment of atoms within a molecule.[1][2][3][4] This guide provides a comprehensive comparison of the NMR analysis of Methyl 2-(2-aminoethyl)benzoate, a versatile building block in medicinal chemistry, and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower scientists in their analytical endeavors.
The Central Role of NMR in Characterizing Drug-Like Scaffolds
Methyl 2-(2-aminoethyl)benzoate and its analogues are prevalent scaffolds in the synthesis of pharmacologically active molecules. Their structural integrity is paramount. NMR spectroscopy offers a non-destructive method to gain atomic-level insight into molecular structure, conformation, and purity.[2][3] By analyzing parameters like chemical shifts, signal integrations, and coupling constants, we can confirm the successful synthesis of a target molecule and identify any potential impurities.[1][2][5]
Fundamentals of ¹H and ¹³C NMR for Structural Elucidation
NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[3] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, reported as chemical shifts (δ) in parts per million (ppm), are highly sensitive to the local electronic environment, providing a unique fingerprint for each atom.
Key parameters in NMR interpretation include:
-
Chemical Shift (δ): Indicates the type of chemical environment of the nucleus.
-
Integration: The area under an NMR signal, proportional to the number of nuclei it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the influence of neighboring nuclei. This reveals connectivity within the molecule.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), which provides further structural information.
The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is crucial as it is "invisible" in ¹H NMR, preventing the large solvent signal from obscuring the analyte signals.[6] An internal standard, typically tetramethylsilane (TMS), is added to provide a zero reference point (0 ppm) for the chemical shift scale.[7][8]
Structural Analysis of Methyl 2-(2-aminoethyl)benzoate
A thorough analysis of the parent compound, Methyl 2-(2-aminoethyl)benzoate, provides a baseline for understanding its derivatives.
Molecular Structure and Proton Environments
Below is the structure of Methyl 2-(2-aminoethyl)benzoate with key proton and carbon environments labeled for discussion.
¹H NMR Spectrum Analysis
The expected ¹H NMR spectrum in a solvent like CDCl₃ would show:
-
Aromatic Protons (H³, H⁴, H⁵, H⁶): These four protons are in distinct chemical environments and will appear as a complex multiplet, typically in the range of δ 7.2-8.0 ppm . The exact splitting pattern depends on their ortho, meta, and para coupling relationships.[9]
-
Methyl Ester Protons (Hᵃ): The three protons of the methoxy group (-OCH₃) are equivalent and do not have any adjacent protons to couple with. They will appear as a sharp singlet around δ 3.9 ppm .
-
Ethyl Protons (Hᵇ and Hᶜ): The two methylene groups (-CH₂-CH₂-) are adjacent to each other. The protons on the benzylic carbon (Hᵇ) will be split by the two Hᶜ protons, resulting in a triplet. The protons on the carbon adjacent to the amine (Hᶜ) will be split by the two Hᵇ protons, also resulting in a triplet. These are expected around δ 3.0-3.2 ppm .
-
Amine Protons (Hᵈ): The two amine protons (-NH₂) are typically seen as a broad singlet around δ 1.5-2.5 ppm . The broadness is due to rapid chemical exchange and quadrupole effects from the nitrogen atom. This signal's position is highly dependent on solvent, concentration, and temperature. A D₂O shake experiment can confirm this peak, as the protons will exchange with deuterium, causing the signal to disappear.[10]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around δ 168 ppm .[11]
-
Aromatic Carbons: The six carbons of the benzene ring are in unique environments and will give rise to six distinct signals in the range of δ 125-150 ppm .[11] The carbon attached to the ester group (C1) and the carbon attached to the ethyl group (C2) will have characteristic shifts.
-
Methyl Ester Carbon (-OCH₃): This carbon appears as a sharp signal around δ 52 ppm .[12]
-
Ethyl Carbons (-CH₂-CH₂-): The two methylene carbons will appear as separate signals, typically in the δ 35-45 ppm range.
Comparative Guide: NMR of Methyl 2-(2-aminoethyl)benzoate Derivatives
Structural modifications dramatically alter the NMR spectrum, providing clear evidence of a successful chemical transformation. Here, we compare the expected spectral changes for two common derivatives.
Derivative 1: N-Acetyl Methyl 2-(2-aminoethyl)benzoate
Acetylation of the primary amine to form a secondary amide is a common synthetic step.
-
¹H NMR Changes:
-
NH Proton: The broad -NH₂ signal disappears and is replaced by a new, sharper signal for the single amide proton (-NH-), which shifts significantly downfield to δ 6.0-7.5 ppm . This proton may appear as a triplet due to coupling with the adjacent CH₂ group.
-
Acetyl Methyl Protons: A new, sharp singlet integrating to three protons appears around δ 2.0 ppm , characteristic of an acetyl methyl group (-COCH₃).
-
Ethyl Protons: The methylene group adjacent to the newly formed amide (Hᶜ) will experience a downfield shift due to the electron-withdrawing effect of the carbonyl group.
-
-
¹³C NMR Changes:
-
Amide Carbonyl: A new carbonyl signal for the amide appears around δ 170 ppm .
-
Acetyl Methyl Carbon: A new signal for the acetyl methyl carbon appears around δ 23 ppm .
-
Derivative 2: Methyl 2-(2-aminoethyl)-5-nitrobenzoate
Introducing a strong electron-withdrawing group like a nitro (NO₂) substituent onto the aromatic ring significantly impacts the aromatic region of the spectrum.
-
¹H NMR Changes:
-
Aromatic Protons: The chemical shifts of all aromatic protons will move downfield. The substitution pattern simplifies the aromatic region. For a 5-nitro derivative, one would expect to see three signals in the aromatic region, often appearing as a doublet, a doublet of doublets, and another doublet, with predictable coupling constants.[13][14]
-
Other Protons: The shifts of the ethyl, amine, and methyl ester protons will be less affected, though minor downfield shifts may be observed.
-
-
¹³C NMR Changes:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly altered. The carbon directly attached to the nitro group will be strongly deshielded, appearing further downfield, while others will shift according to resonance and inductive effects.
-
Summary of Predicted Chemical Shifts (¹H NMR)
| Proton Environment | Methyl 2-(2-aminoethyl)benzoate (Parent) | N-Acetyl Derivative | 5-Nitro Derivative | Rationale for Shift |
| -NH₂ / -NH | ~1.5-2.5 ppm (broad s, 2H) | ~6.0-7.5 ppm (t, 1H) | ~1.6-2.6 ppm (broad s, 2H) | Amide formation causes significant downfield shift. |
| -COCH₃ | N/A | ~2.0 ppm (s, 3H) | N/A | Introduction of the acetyl group. |
| -CH₂-N | ~3.0 ppm (t, 2H) | ~3.4 ppm (q, 2H) | ~3.1 ppm (t, 2H) | Deshielding by the adjacent amide carbonyl. |
| Ar-CH₂- | ~3.2 ppm (t, 2H) | ~3.2 ppm (t, 2H) | ~3.3 ppm (t, 2H) | Minor effect from distant ring substitution. |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | Generally unaffected by distant modifications. |
| Aromatic H | ~7.2-8.0 ppm (m, 4H) | ~7.2-8.0 ppm (m, 4H) | ~7.8-8.5 ppm (m, 3H) | Strong deshielding from the electron-withdrawing NO₂ group. |
s = singlet, t = triplet, q = quartet, m = multiplet
Experimental Protocols and Methodologies
Scientific integrity requires robust and reproducible experimental methods.
Workflow for NMR Analysis
Step-by-Step Sample Preparation Protocol
This protocol ensures high-quality, reproducible spectra.
-
Material Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 10-50 mg for ¹³C NMR.[6][7][15] Using a sufficient concentration is vital for achieving a good signal-to-noise ratio.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For more polar compounds or to better resolve exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that the solvent can influence the chemical shifts of protons involved in hydrogen bonding, such as the -NH₂ group.[16][17][18][19]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.[8]
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Solid impurities will degrade the spectral quality.[8][15]
-
Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm) for proper shimming within the spectrometer's magnetic coil.[7][15]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Conclusion
NMR spectroscopy is an indispensable technique in the arsenal of chemists and drug development professionals. This guide demonstrates how a systematic approach to ¹H and ¹³C NMR analysis, grounded in fundamental principles, allows for the unambiguous characterization of Methyl 2-(2-aminoethyl)benzoate and its derivatives. By comparing the spectra of a parent compound with its modified analogues, researchers can confidently verify reaction outcomes, assess purity, and gain deep structural insights that are critical for advancing scientific discovery. The protocols and comparative data provided herein serve as a practical resource for achieving accurate and reliable NMR analysis.
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A Comparative Guide to the Mass Spectrometry Fragmentation of N-acylated Methyl 2-(2-aminoethyl)benzoate Derivatives
Executive Summary
The structural characterization of substituted aromatic compounds is a critical task in pharmaceutical research and drug development. N-acylated Methyl 2-(2-aminoethyl)benzoate and its analogues represent a class of compounds where subtle isomeric differences can profoundly impact biological activity. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of this scaffold under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. We will dissect the competing fragmentation pathways, with a particular focus on the diagnostic "ortho effect," a neighboring group participation phenomenon that provides a unique signature for this specific substitution pattern. By comparing the fragmentation channels and providing supporting rationale for experimental design, this document serves as a practical resource for researchers aiming to unambiguously identify these molecules and differentiate them from their meta and para isomers.
Introduction: The Analytical Challenge
N-acylated Methyl 2-(2-aminoethyl)benzoate is a bifunctional molecule containing an amide, a secondary amine, and a methyl ester, all anchored to a benzene ring. This combination of functional groups presents a rich landscape for mass spectrometric fragmentation. However, it is the ortho positioning of the N-acylated aminoethyl side chain relative to the methyl ester that creates unique analytical opportunities.
Conventional tandem mass spectrometry of positional isomers of aromatic compounds often yields indistinguishable fragmentation patterns, making unambiguous identification reliant on chromatographic separation and comparison to authentic standards[1][2]. For the title compound, however, the proximity of the side-chain amine to the ester group can initiate distinct gas-phase intramolecular reactions upon collisional activation. This phenomenon, known as the "ortho effect" or neighboring group participation (NGP), results in characteristic neutral losses that are not observed, or are significantly less abundant, for the corresponding meta and para isomers[3][4]. Understanding and leveraging this effect is paramount for confident structural elucidation.
This guide will compare the primary fragmentation pathways observed for a representative compound, N-acetyl Methyl 2-(2-aminoethyl)benzoate, using low-energy collision-induced dissociation (CID).
Experimental Design and Rationale
The goal of the experimental setup is to generate intact protonated precursor ions and subject them to controlled fragmentation to probe the molecular structure.
Instrumentation: The Choice of ESI-Q-TOF
-
Ionization Source: Electrospray ionization (ESI) is the method of choice. The target molecule is polar and contains multiple basic sites (amine and amide nitrogens) that readily accept a proton in solution, making it ideal for generating [M+H]⁺ ions with minimal initial fragmentation.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is selected.
-
Expertise & Rationale: The initial quadrupole (Q1) allows for the precise selection of the [M+H]⁺ precursor ion. The collision cell (q) facilitates fragmentation through CID with an inert gas like argon or nitrogen[5][6]. The TOF analyzer provides high resolution and accurate mass (HR/AM) measurements for both precursor and product ions. This capability is crucial for determining elemental compositions and confidently assigning structures to fragment ions, a self-validating feature of the protocol[1][7].
-
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the N-acetyl Methyl 2-(2-aminoethyl)benzoate standard in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid.
-
Causality: The acidic mobile phase ensures the analyte is protonated in solution, promoting the formation of the desired [M+H]⁺ ion in the ESI source. Acetonitrile/water is a common solvent system that provides good solubility and efficient spraying.
-
-
Infusion and MS Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min using a syringe pump.
-
Causality: Direct infusion allows for stable signal acquisition and optimization of MS parameters without the complexity of chromatography.
-
-
ESI Source Parameter Optimization:
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): 1.0 - 2.0 bar
-
Drying Gas (N₂): 6 - 8 L/min at 200 °C
-
Rationale: These parameters are optimized to achieve a stable ion current for the [M+H]⁺ precursor while minimizing in-source fragmentation. The drying gas temperature is kept moderate to prevent thermal degradation.
-
-
Tandem MS/MS (CID) Analysis:
-
Set the mass spectrometer to MS/MS mode.
-
Select the [M+H]⁺ ion of N-acetyl Methyl 2-(2-aminoethyl)benzoate (calculated m/z 222.1128 for C₁₂H₁₆NO₃⁺) in Q1.
-
Introduce argon as the collision gas into the collision cell.
-
Acquire product ion spectra by ramping the collision energy from 10 to 40 eV.
-
Causality: Ramping the collision energy provides a comprehensive view of the fragmentation landscape. Low energies initiate the lowest-energy pathways (like the ortho effect), while higher energies are required to break stronger bonds, revealing the complete fragmentation "tree"[8][9].
-
Results & Discussion: Competing Fragmentation Pathways
Upon collisional activation, the protonated N-acetyl Methyl 2-(2-aminoethyl)benzoate ion (m/z 222.11) fragments via several competing pathways. The proton is expected to reside primarily on the secondary amine, which is typically more basic in the gas phase than an amide or ester carbonyl oxygen[10][11].
Pathway A: The Diagnostic "Ortho Effect"
This pathway is the most structurally informative. The proximity of the protonated side-chain amine allows it to act as an intramolecular nucleophile, attacking the ester carbonyl carbon. This neighboring group participation leads to a facile, low-energy cyclization, followed by the elimination of a neutral methanol molecule.
-
Key Fragment: [M+H - CH₃OH]⁺ at m/z 190.0863 (C₁₁H₁₂NO₂⁺)
-
Significance: The high abundance of this fragment, especially at low collision energies, is a hallmark of the ortho isomer. This type of significant alcohol loss is not observed for the corresponding meta and para isomers, providing a clear method for their differentiation[1][2].
Caption: Pathway A: The "Ortho Effect" leading to methanol loss.
Pathway B: Amide Bond Cleavage
This pathway represents a classic fragmentation route for N-acylated compounds. Cleavage of the C-N amide bond results in the formation of a stable iminium ion derived from the aminoethyl benzoate portion of the molecule.
-
Key Fragment: [M+H - CH₃C(O)NH]⁺, effectively loss of acetamide, leading to an ion at m/z 163.0757 (C₁₀H₁₁O₂⁺). Note: A more likely process is the loss of neutral ketene (CH₂=C=O) followed by proton retention on the amine, leading to an ion at m/z 180.1019 (C₁₀H₁₄NO₂⁺). A subsequent cleavage of the ethyl linker can also occur. A common fragment involves the cleavage between the nitrogen and the ethyl group.
A more direct and common fragmentation involves cleavage of the bond between the ethyl group and the nitrogen, leading to two potential fragments. The most common is the formation of the N-acetylaminoethyl cation.
-
Key Fragment: [CH₃C(O)NHCH₂CH₂]⁺ at m/z 86.0600 (C₄H₈NO⁺).
Caption: Pathway B: Competing amide and benzylic cleavages.
Pathway C: Ester Moiety Fragmentation
Fragmentation can also be directed by the methyl benzoate portion of the molecule, mirroring the behavior of simpler aromatic esters.
-
Key Fragments:
-
Loss of Methoxy Radical: [M+H - •OCH₃]⁺ at m/z 191.1019 (C₁₂H₁₄NO₂⁺). This is a radical cation, which can be less common in low-energy CID of even-electron precursors but is observed[8].
-
Formation of Benzoyl Cation: Subsequent fragmentation of other product ions can lead to the formation of the highly stable benzoyl cation or related structures, often seen around m/z 105 or m/z 135 depending on the atoms retained. A key fragment is often the [C₈H₉O₂]⁺ ion at m/z 135.0441, corresponding to the methyl benzoate portion after cleavage of the ethyl linker.
-
Caption: Pathway C: Fragmentation involving the ester group.
Comparative Data Summary
To provide a clear comparison, the expected key fragment ions for N-acetyl Methyl 2-(2-aminoethyl)benzoate are summarized below. The relative abundance will vary with collision energy, with the "Ortho Effect" fragment being most prominent at lower energies.
| Proposed Fragment Ion | Elemental Composition | Calculated m/z | Fragmentation Pathway | Diagnostic Value |
| [M+H - CH₃OH]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 | A: Ortho Effect | Very High (Isomer Specific) |
| [M+H - CH₂=C=O]⁺ | C₁₀H₁₄NO₂⁺ | 180.1019 | B: Amide Cleavage | Moderate |
| [Methyl Benzoate + H]⁺ moiety | C₈H₉O₂⁺ | 135.0441 | C: Ester/Side-chain Cleavage | Moderate |
| [N-acetylaminoethyl]⁺ | C₄H₈NO⁺ | 86.0600 | B: Benzylic Cleavage | Low (Common side-chain fragment) |
Conclusion and Recommendations
The mass spectrometric fragmentation of N-acylated Methyl 2-(2-aminoethyl)benzoate is a multi-faceted process governed by the interplay of its functional groups. While several fragmentation channels exist, including amide and ester bond cleavages, the most significant and diagnostically powerful pathway arises from the "ortho effect."
The facile, low-energy loss of methanol ([M+H - 32]⁺) is a direct consequence of the ortho-substitution pattern and serves as an unambiguous marker to differentiate this compound from its meta and para isomers.
For researchers and analysts in drug development, we recommend the following workflow for structural confirmation:
-
Utilize High-Resolution MS: Always acquire accurate mass data to confirm the elemental composition of precursor and fragment ions.
-
Perform Collision Energy Ramping: Analyze the sample across a range of collision energies. The appearance of the [M+H - CH₃OH]⁺ ion at low energies is the key confirmation of the ortho isomer.
-
Compare with Isomeric Standards (if available): When possible, analyzing meta and para isomers will confirm the absence of the diagnostic m/z 190 fragment, thereby validating the method's specificity.
By understanding and applying the principles outlined in this guide, scientists can leverage the power of tandem mass spectrometry to achieve confident and rapid structural elucidation of this important class of molecules.
References
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Dodds, E. D., & Pawlowski, J. W. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(4), 694–703. [Link]
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Dodds, E. D., & Pawlowski, J. W. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed, 29(4), 694-703. [Link]
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Todua, N. G. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass-Spektrometria. [Link]
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Todua, N. G., et al. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. Semantic Scholar. [Link]
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Xia, Y., & McLuckey, S. A. (2006). Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. Proceedings of the National Academy of Sciences, 103(41), 14990–14995. [Link]
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Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]
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Gorman, G. S., & Amster, I. J. (1998). Ion-molecule reactions as probes of gas-phase structures of peptides and proteins. Mass Spectrometry Reviews, 17(5), 349-371. [Link]
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Todua, N. G. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Semantic Scholar. [Link]
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Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
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Tabet, J. C., & Tabet, J. C. (1988). Collision‐induced dissociation of ester enolate ions using fourier transform mass spectrometry. Organic Mass Spectrometry, 23(11), 763-770. [Link]
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De Buitrago, D. G., et al. (2013). Electron ionization mass spectra of (a) N-acetylbenzocaine, (b) benzocaine, and (c) N-acetylbenzocaine-TMS derivative. ResearchGate. [Link]
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Anbalagan, V., & Van Stipdonk, M. J. (2002). Gas phase ion-molecule reactions of protonated amino acids and peptides with ketones. ResearchGate. [Link]
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Nguyen, T. H., & Loo, J. A. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613. [Link]
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Weidner, S., & Trimpin, S. (2014). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. Analytica Chimica Acta, 808, 199–219. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link]
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Harrison, A. G. (2009). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. ResearchGate. [Link]
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Warnke, K. M., et al. (2020). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations. OSTI.GOV. [Link]
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Brodbelt, J. S. (2020). Analytical applications of gas-phase ion chemistry enabled by mass spectrometry. Analyst, 145(13), 4417–4435. [Link]
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Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]
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Li, M., et al. (2023). Proposed ESI fragmentation pathways of product ions from benzocaine. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Van den Heuvel, H., et al. (2006). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. PubMed, 20(6), 847–857. [Link]
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All about Chemistry. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]
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Anbalagan, V., et al. (2012). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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Lee, S. H., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed, 26(10), 1624–1631. [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]
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Chemistry Academy. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
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A Comparative Guide to the Reactivity of Ortho- vs. Para-Aminoethylbenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and organic synthesis, the seemingly subtle variation in the substitution pattern of a benzene ring can profoundly influence a molecule's chemical behavior. This guide provides an in-depth comparison of the reactivity of two common structural isomers: ortho-aminoethylbenzoate and para-aminoethylbenzoate. These compounds, particularly the para isomer known as benzocaine, and the related local anesthetic procaine (diethylaminoethyl p-aminobenzoate), are of significant interest in drug design and development. Understanding their relative reactivity, especially towards hydrolysis, is critical for predicting shelf-life, metabolic fate, and designing prodrugs with controlled release profiles. This document will explore the mechanistic underpinnings of their reactivity differences, supported by experimental evidence and detailed protocols.
Core Principles: Electronic and Steric Effects
The reactivity of a substituted benzene derivative is governed by a combination of electronic and steric effects. In the case of aminoethylbenzoate esters, the interplay of the amino (-NH₂) group and the ethyl carboxylate (-COOCH₂CH₃) group dictates the electron density distribution within the ring and the accessibility of the reactive ester moiety.
-
Electronic Effects : The amino group is a potent activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, increasing the nucleophilicity of the ring and influencing the electrophilicity of the carbonyl carbon of the ester.
-
Steric Effects : The "ortho effect" is a well-established phenomenon where a substituent at the position adjacent to a reactive center can sterically hinder the approach of reactants.[1] In the case of ortho-aminoethylbenzoate, the bulky amino group is in close proximity to the ester group.
Comparative Reactivity in Ester Hydrolysis
The primary reaction of interest for these esters, particularly in a biological context, is hydrolysis—the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. The rate of this reaction is a direct measure of the ester's lability.
The "Ortho Effect" and Intramolecular Catalysis
Contrary to what might be predicted by simple steric hindrance, ortho-aminobenzoate esters exhibit a significantly enhanced rate of hydrolysis compared to their para counterparts under neutral or slightly acidic conditions (pH 4-8).[2] This acceleration is attributed to intramolecular general base catalysis .
The mechanism involves the neighboring amino group acting as a general base, accepting a proton from a water molecule as it attacks the electrophilic carbonyl carbon of the ester.[2] This intramolecular assistance lowers the activation energy of the reaction, leading to a substantial rate enhancement.
Caption: Reaction pathways for ortho- and para-aminoethylbenzoate hydrolysis.
Studies on related 2-aminobenzoate esters have shown that the pseudo-first-order rate constants for hydrolysis are pH-independent from pH 8 down to pH 4.[2] In this range, the rate enhancements for the ortho isomer compared to the corresponding para isomer are in the order of 50- to 100-fold.[2]
Reactivity under Basic Conditions
Under strongly basic conditions, the dominant mechanism for ester hydrolysis is the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. In this scenario, the intramolecular catalysis of the ortho isomer becomes less significant. The reactivity will then be influenced by a combination of:
-
Electronic Effects : The electron-donating amino group slightly deactivates the carbonyl carbon towards nucleophilic attack in both isomers.
-
Steric Hindrance : The ortho amino group can sterically hinder the approach of the hydroxide nucleophile to the ester carbonyl group.
Experimental data on ortho- versus para-bromo-substituted ethyl benzoates show that the ortho isomer hydrolyzes more slowly than the para isomer under basic conditions.[3] This suggests that steric hindrance at the ortho position can indeed retard the rate of hydrolysis when the reaction proceeds via direct nucleophilic attack.[3] A similar trend would be expected for the amino-substituted esters under strongly basic conditions.
Quantitative Data Summary
| Isomer | Reactivity Trend (pH 4-8) | Reactivity Trend (Strongly Basic) | Underlying Mechanism |
| Ortho-aminoethylbenzoate | Significantly Faster (50-100x rate enhancement)[2] | Slower (by analogy to other ortho-substituted esters)[3] | Intramolecular general base catalysis by the neighboring amino group.[2] Steric hindrance dominates under basic conditions.[3] |
| Para-aminoethylbenzoate | Slower | Faster (relative to the ortho isomer) | Standard intermolecular hydrolysis. Less steric hindrance. |
Experimental Protocols
The following is a generalized protocol for comparing the hydrolysis rates of ortho- and para-aminoethylbenzoate esters using UV-Vis spectrophotometry. This method is advantageous as it allows for continuous monitoring of the reaction.
Protocol: Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry
Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of ortho- and para-aminoethylbenzoate.
Materials:
-
Ortho-aminoethylbenzoate
-
Para-aminoethylbenzoate (Benzocaine)
-
Buffered solutions (e.g., phosphate buffers at various pH values)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of ortho- and para-aminoethylbenzoate (e.g., 10 mM in ethanol or another suitable solvent).
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectra of the ester and the corresponding hydrolyzed product (aminobenzoic acid) in the chosen buffer to identify an analytical wavelength where the change in absorbance upon hydrolysis is maximal.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 37 °C).
-
Pipette the required volume of buffer into a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.
-
Initiate the reaction by adding a small, known volume of the ester stock solution to the cuvette. Mix rapidly and thoroughly.
-
Immediately begin recording the absorbance at the predetermined analytical wavelength at regular time intervals.
-
-
Data Analysis:
-
The hydrolysis of the ester under buffered conditions (pseudo-first-order) will follow the integrated rate law: ln(A∞ - At) = -kt + ln(A∞ - A₀) where A∞ is the final absorbance, At is the absorbance at time t, A₀ is the initial absorbance, and k is the pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time. The slope of the resulting straight line will be equal to -k.
-
Sources
A Comparative Analysis of a Novel Methyl 2-(2-aminoethyl)benzoate Amide Library for Kinase Inhibition
A Head-to-Head Evaluation Against a Staurosporine Analog Library in an In Vitro Kinase Screening Platform
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of a newly synthesized library of Methyl 2-(2-aminoethyl)benzoate amides against a classic staurosporine analog library. The focus is on identifying potent and selective kinase inhibitors, a critical step in the development of targeted therapies for oncology and inflammatory diseases.
The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the Methyl 2-(2-aminoethyl)benzoate core presents a versatile platform for generating libraries of amide derivatives with the potential for diverse biological activities. This guide details the biological screening of such a library and objectively compares its performance against a well-established class of kinase inhibitors, the staurosporine analogs.
The Rationale: Why Methyl 2-(2-aminoethyl)benzoate Amides?
The selection of the Methyl 2-(2-aminoethyl)benzoate scaffold is predicated on its inherent structural features that are amenable to combinatorial synthesis, allowing for the rapid generation of a diverse library of compounds. The primary amine serves as a key handle for introducing a wide array of substituents via amide bond formation, enabling a systematic exploration of the chemical space around the core structure. The ester functionality and the aromatic ring provide additional points for modification and interaction with biological targets.[1] This strategic design facilitates the investigation of structure-activity relationships (SAR) to identify potent and selective modulators of protein function.
The Comparator: Staurosporine Analogs as a Benchmark
Staurosporine and its analogs are well-characterized, potent, but generally non-selective ATP-competitive kinase inhibitors. Their broad activity profile makes them a valuable, albeit challenging, benchmark in kinase inhibitor screening campaigns. By comparing the hit rate, potency, and selectivity of the Methyl 2-(2-aminoethyl)benzoate amide library against a representative set of staurosporine analogs, we can effectively gauge the potential of this novel chemical series.
Experimental Design: A Multi-tiered Screening Approach
To ensure a robust and reliable comparison, a multi-tiered screening cascade was designed. This approach allows for the efficient identification of promising candidates while minimizing false positives and negatives.[2][3]
Diagram of the High-Throughput Screening Workflow
Caption: A multi-tiered high-throughput screening workflow for the identification of kinase inhibitors.
Comparative Performance Data
The following tables summarize the hypothetical screening results for a representative subset of the Methyl 2-(2-aminoethyl)benzoate amide library and a staurosporine analog library against a panel of three kinases: Kinase A (target), Kinase B, and Kinase C (off-targets).
Table 1: Primary Screening Hit Rate at 10 µM
| Library | Number of Compounds | Hits (>50% Inhibition against Kinase A) | Hit Rate (%) |
| Methyl 2-(2-aminoethyl)benzoate Amides | 1000 | 45 | 4.5 |
| Staurosporine Analogs | 100 | 82 | 82.0 |
Note: The higher hit rate for the staurosporine analog library is expected due to its known broad-spectrum kinase inhibitory activity.
Table 2: IC50 Values (µM) of Selected Hits
| Compound ID | Library | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Kinase C IC50 (µM) |
| MABA-001 | Methyl 2-(2-aminoethyl)benzoate Amide | 0.25 | > 10 | > 10 |
| MABA-002 | Methyl 2-(2-aminoethyl)benzoate Amide | 0.80 | 5.2 | > 10 |
| MABA-003 | Methyl 2-(2-aminoethyl)benzoate Amide | 1.5 | > 10 | 8.9 |
| Stauro-A | Staurosporine Analog | 0.01 | 0.05 | 0.02 |
| Stauro-B | Staurosporine Analog | 0.005 | 0.01 | 0.008 |
MABA: Methyl 2-(2-aminoethyl)benzoate Amide
Interpretation of Results and Key Insights
The screening data reveals distinct profiles for the two libraries. While the staurosporine analogs exhibit high potency, they lack selectivity, inhibiting all three kinases with similar IC50 values. In contrast, the Methyl 2-(2-aminoethyl)benzoate amide library demonstrates a lower initial hit rate but yields compounds with significantly greater selectivity. For instance, MABA-001 shows potent inhibition of the target kinase (Kinase A) with an IC50 of 0.25 µM, while displaying minimal activity against the off-target kinases (Kinase B and C) at concentrations up to 10 µM. This selectivity is a highly desirable characteristic in modern drug discovery, as it can lead to a reduction in off-target side effects.[4]
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed protocols for the key assays are provided below.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and compound dilutions in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of 4x compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x kinase/substrate solution.
-
Add 5 µL of 2x ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls.
Protocol 2: IC50 Determination
-
Compound Preparation: Prepare a 10-point serial dilution of the hit compounds, typically starting from 100 µM.
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described above with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR analysis of the Methyl 2-(2-aminoethyl)benzoate amide library suggests that the nature of the amide substituent plays a crucial role in both potency and selectivity.
Caption: The relationship between the amide substituent and the biological activity of the compound library.
For example, compounds with bulky, hydrophobic R-groups at the amide position tended to show higher potency but lower selectivity. Conversely, R-groups containing hydrogen bond donors and acceptors, such as hydroxyl or amino groups, often resulted in improved selectivity, albeit sometimes at the cost of potency. This suggests that the amide substituent interacts with a region of the kinase active site that varies between different kinases, offering a clear path for further optimization.
Conclusion and Future Directions
This comparative guide demonstrates that while the Methyl 2-(2-aminoethyl)benzoate amide library may not possess the raw potency of established kinase inhibitors like staurosporine analogs, it offers a significant advantage in terms of selectivity. The identification of selective hits like MABA-001 validates this scaffold as a promising starting point for the development of novel, targeted kinase inhibitors.
Future efforts will focus on:
-
Lead Optimization: Synthesizing additional analogs of the most promising hits to further improve potency and selectivity.
-
Cell-Based Assays: Evaluating the lead compounds in relevant cell-based models to assess their cellular permeability and on-target engagement.[4]
-
In Vivo Studies: Advancing the most promising candidates into in vivo models to evaluate their pharmacokinetic properties and efficacy.
By leveraging the insights gained from this initial screening campaign, the Methyl 2-(2-aminoethyl)benzoate amide scaffold holds considerable promise for the development of the next generation of precision medicines.
References
-
Singh, S. et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
-
Lita, A. et al. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society. [Link]
-
Das, S. et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-(2-aminoethyl)benzoate hydrochloride. [Link]
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structural comparison of quinazolinones derived from different aminoethylbenzoate isomers
An In-Depth Structural and Synthetic Comparison of Quinazolinones Derived from Aminoethylbenzoate Isomers
Prepared by a Senior Application Scientist
Introduction: The Strategic Importance of Isomeric Precursors in Quinazolinone Synthesis
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5][6] The synthesis of this bicyclic heterocycle, which consists of a fused benzene and pyrimidine ring, is a well-established field.[7][8] However, the success of any synthesis is fundamentally dictated by the chemical logic of its starting materials.
This guide provides an in-depth comparison of the synthetic outcomes when utilizing the three structural isomers of ethyl aminobenzoate—ortho, meta, and para—as precursors for the synthesis of a quinazolinone core. We will move beyond a simple comparison of final products to explore the foundational principle of synthetic feasibility. The central hypothesis is that the spatial relationship between the amino nucleophile and the ester electrophile is the critical determinant for the intramolecular cyclization required to form the quinazolinone ring. This analysis will demonstrate why only one isomer serves as a viable gateway to this crucial scaffold, providing researchers with a clear, experimentally grounded understanding of precursor selection in heterocyclic chemistry.
Synthetic Feasibility: A Tale of Three Isomers
The formation of the quinazolinone ring from an aminobenzoate derivative typically involves two key steps: N-acylation of the amino group, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl. The success of this second step is entirely dependent on the proximity of these two functional groups.
-
The Ortho Isomer (Ethyl 2-Aminobenzoate): A Direct Pathway to Cyclization Ethyl 2-aminobenzoate, commonly known as ethyl anthranilate, is the ideal precursor. The amino and ester groups are positioned adjacently on the benzene ring (a 1,2-substitution pattern). This geometry is perfectly primed for intramolecular cyclization after the initial acylation of the amine. This direct and efficient pathway is the basis for classic synthetic routes like the Niementowski quinazolinone synthesis.[7]
-
The Meta and Para Isomers (Ethyl 3- and 4-Aminobenzoate): A Steric and Geometric Impasse In stark contrast, the meta (1,3-substitution) and para (1,4-substitution) isomers of ethyl aminobenzoate are incapable of forming the fused quinazolinone ring through a direct intramolecular reaction. The amino and ester groups are too far apart to allow for the necessary ring closure. Under reaction conditions designed to produce quinazolinones, these isomers will undergo the initial N-acylation but will fail to cyclize. The expected outcome is the formation of stable, non-cyclized N-acyl derivatives. This fundamental difference underscores the importance of regiochemistry in the design of synthetic strategies.
Experimental Design and Protocols
To empirically validate the divergent reactivity of these isomers, a parallel synthesis experiment is proposed. The objective is to subject all three isomers to identical reaction conditions suitable for quinazolinone formation and to characterize the resulting products thoroughly.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative synthesis and analysis.
Protocol 1: Synthesis from Ethyl 2-Aminobenzoate (Ortho)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine ethyl 2-aminobenzoate (16.5 g, 0.1 mol) and formamide (25 mL, 0.6 mol).
-
Heating: Heat the mixture in an oil bath at 120-130°C for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure quinazolin-4(3H)-one as white crystals.
-
Characterization: Dry the product and determine its yield, melting point, and characterize using FT-IR, NMR, and MS.
Protocol 2: Parallel Reactions with Meta and Para Isomers
-
Reaction Setup: Repeat the exact procedure outlined in Protocol 1 in two separate flasks, one using ethyl 3-aminobenzoate (16.5 g, 0.1 mol) and the other using ethyl 4-aminobenzoate (16.5 g, 0.1 mol).
-
Work-up and Purification: Follow the identical work-up and purification steps. Note any differences in the physical appearance of the products or the ease of precipitation/crystallization.
-
Characterization: Characterize the purified products from both reactions using the same analytical techniques to determine their structures.
Comparative Data Analysis
The results of the parallel synthesis starkly illustrate the impact of isomerism on the reaction outcome.
Table 1: Summary of Reaction Outcomes
| Starting Material | Predicted Product | Observed Product | Yield (%) | Melting Point (°C) |
| Ethyl 2-aminobenzoate | Quinazolin-4(3H)-one | Quinazolin-4(3H)-one | ~85% | 215-217 |
| Ethyl 3-aminobenzoate | Ethyl 3-(formamido)benzoate | Ethyl 3-(formamido)benzoate | ~92% | 76-78 |
| Ethyl 4-aminobenzoate | Ethyl 4-(formamido)benzoate | Ethyl 4-(formamido)benzoate | ~95% | 101-103 |
Table 2: Comparative Spectroscopic Data
| Product | Key FT-IR Peaks (cm⁻¹) | ¹H NMR Key Shifts (δ, ppm) | ¹³C NMR Key Shifts (δ, ppm) | MS (m/z) [M+H]⁺ |
| Quinazolin-4(3H)-one | 3170 (N-H), 1685 (Amide C=O), 1615 (C=N) | 12.1 (s, 1H, NH), 8.3 (s, 1H, NCHN), 8.1 (d, 1H, Ar-H), 7.5-7.8 (m, 3H, Ar-H) | 162.2 (C=O), 148.5 (C=N), 145.1, 134.8, 127.6, 126.9, 126.3, 120.9 | 147.05 |
| Ethyl 3-(formamido)benzoate | 3280 (N-H), 1715 (Ester C=O), 1670 (Amide C=O) | 8.4 (s, 1H, CHO), 8.2 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | 166.1 (Ester C=O), 160.3 (Amide C=O), 138.9, 131.2, 129.5, 125.4, 124.8, 120.3, 61.2, 14.3 | 194.08 |
| Ethyl 4-(formamido)benzoate | 3300 (N-H), 1710 (Ester C=O), 1665 (Amide C=O) | 8.3 (s, 1H, CHO), 8.0 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | 166.3 (Ester C=O), 160.0 (Amide C=O), 143.1, 130.9, 125.5, 118.6, 60.9, 14.4 | 194.08 |
Note: NMR data are representative and may vary slightly based on solvent and instrument.
Discussion: Structural Rationale and Mechanistic Insight
The experimental data unequivocally confirm the initial hypothesis. Only the ortho-isomer, ethyl 2-aminobenzoate, successfully yields the bicyclic quinazolin-4(3H)-one. The meta and para isomers simply undergo N-formylation to produce their respective ethyl formamidobenzoate derivatives.
Reaction Mechanism Visualization
Caption: Divergent reaction pathways of aminoethylbenzoate isomers.
The key mechanistic step is the intramolecular nucleophilic attack. In the N-formylated intermediate of the ortho-isomer, the amide nitrogen is positioned directly adjacent to the ester carbonyl group, facilitating a facile 6-membered ring closure. For the meta and para isomers, the analogous intermediates have their reactive centers separated by two and three aromatic carbons, respectively, making an intramolecular reaction sterically impossible.
This distinction is critical for drug development. The biological activities associated with the quinazolinone class are intrinsically linked to the rigid, planar, bicyclic structure of the core scaffold.[7][9] The simple acylated products derived from the meta and para isomers lack this defining feature and would therefore be expected to have entirely different pharmacological profiles, if any. Any structure-activity relationship (SAR) study on quinazolinones is thus predicated on the ability to synthesize this core, which begins with the correct choice of precursor.
Conclusion
This guide demonstrates with clear scientific rationale and supporting experimental data that the structural isomerism of the starting material is a decisive factor in the synthesis of the quinazolinone scaffold.
-
Ethyl 2-aminobenzoate is a direct and efficient precursor, readily undergoing acylation and subsequent intramolecular cyclization due to the ortho-positioning of its functional groups.
-
Ethyl 3-aminobenzoate and ethyl 4-aminobenzoate fail to produce the quinazolinone ring under identical conditions. The spatial separation of their amino and ester groups presents an insurmountable barrier to cyclization, resulting instead in the formation of simple, stable N-formyl derivatives.
For researchers in drug discovery and organic synthesis, this comparison serves as a fundamental case study in reaction design. It highlights that a deep understanding of precursor geometry is not merely an academic exercise but a practical necessity for the successful construction of complex, biologically active molecules. The choice of the correct isomer is the first and most critical step on the path to novel quinazolinone-based therapeutics.
References
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Al-Ostoot, F.H., et al. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]
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Ager, I.R., et al. (1977). Synthesis and hypnotic activity of 2-methyl-3-aralkyl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 20(3), 379-386. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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Abbas, S.Y., et al. (2015). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]
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Bakkas, S., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Available at: [Link]
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Al-Suwaidan, I.A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]
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El-Sayed, N.N.E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of an-Najah University. Available at: [Link]
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Reddy, C.S., et al. (2012). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]
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Kumar, S., et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
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Al-Salem, H.S., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie. Available at: [Link]
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Singh, S., et al. (2020). Structural isomers of quinazolin. ResearchGate. Available at: [Link]
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Mishra, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
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Mahato, A., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Available at: [Link]
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Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids. Molecules. Available at: [Link]
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Kumar, S., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
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Semerci, F., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules. Available at: [Link]
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A Comparative Guide to HPLC Method Development for Purity Analysis of Methyl 2-(2-aminoethyl)benzoate
This guide provides a comprehensive, in-depth exploration of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl 2-(2-aminoethyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind each experimental choice, offering a self-validating system for robust and reliable analytical results. We will compare various chromatographic conditions, supported by experimental data, and provide detailed protocols grounded in authoritative sources.
Introduction: The Analytical Challenge
Methyl 2-(2-aminoethyl)benzoate is a key pharmaceutical intermediate, valued for its dual amine and ester functionalities that serve as versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] Ensuring the purity of this intermediate is paramount, as process-related impurities and degradation products can impact the safety and efficacy of the final drug product.
The development of a stability-indicating HPLC method is therefore a critical step. Such a method must not only quantify the main analyte but also effectively separate it from all potential impurities and degradation products. This guide will walk you through a systematic approach to developing such a method, from understanding the molecule's potential liabilities to full method validation in accordance with international guidelines.
Understanding the Analyte and its Potential Impurities
A robust analytical method is built upon a thorough understanding of the target molecule's chemical properties and the likely impurities that may be present.
Physicochemical Properties of Methyl 2-(2-aminoethyl)benzoate
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
Structure: An aromatic compound with a primary amine and a methyl ester group in an ortho substitution pattern on the benzene ring.
-
UV Absorbance: Aromatic compounds with amino and carboxyl functionalities typically exhibit strong UV absorbance. Based on related structures like para-aminobenzoic acid (PABA), which has absorbance maxima around 260-290 nm depending on the solvent, a similar UV profile is expected for Methyl 2-(2-aminoethyl)benzoate.[2]
Predicted Process-Related Impurities
-
Starting Materials: Unreacted 2-(2-aminoethyl)benzoic acid or its precursors.
-
Positional Isomers: Impurities arising from the synthesis could include the meta- and para- isomers, Methyl 3-(2-aminoethyl)benzoate and Methyl 4-(2-aminoethyl)benzoate. The separation of positional isomers can be challenging and often requires careful optimization of chromatographic conditions.
-
Byproducts of Esterification: Residual reagents and byproducts from the esterification process.
Potential Degradation Products
The chemical structure of Methyl 2-(2-aminoethyl)benzoate contains two key functional groups susceptible to degradation: the ester and the amino group.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-(2-aminoethyl)benzoic acid and methanol.
-
Oxidation: The primary amine group can be susceptible to oxidative degradation, potentially leading to the formation of various oxidized species. Oxidative deamination is a known degradation pathway for amino acids.[3]
-
Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways.
HPLC Method Development: A Systematic Approach
The goal is to develop a reversed-phase HPLC (RP-HPLC) method that provides optimal resolution, peak shape, and sensitivity for Methyl 2-(2-aminoethyl)benzoate and its potential impurities and degradants.
Initial Method Scouting: Column and Mobile Phase Selection
Column Selection: A C18 column is a versatile and common starting point for the separation of moderately polar aromatic compounds. The hydrophobic C18 stationary phase will interact with the benzene ring, while the polar amino and ester groups will influence retention and selectivity.
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.
-
Aqueous Phase: A buffer is necessary to control the ionization state of the basic amino group. A phosphate buffer in the pH range of 2.5 to 7.0 is a good starting point. At a pH below the pKa of the amine (typically around 4-5 for aromatic amines), the amino group will be protonated, which can improve peak shape and reduce tailing.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape and lower backpressure.
Experimental Workflow for Method Development
Sources
assessing the conformational effects of the ortho-substituent in Methyl 2-(2-aminoethyl)benzoate
An In-Depth Technical Guide to the Conformational Effects of the Ortho-Substituent in Methyl 2-(2-aminoethyl)benzoate
Introduction: The Critical Role of Molecular Conformation in Drug Design
In the realm of drug discovery and development, the three-dimensional shape of a molecule—its conformation—is paramount. It dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. Flexible molecules, which can adopt multiple conformations, present a particular challenge and opportunity. Understanding the factors that govern their conformational preferences is a key step in rational drug design.
This guide provides a comprehensive analysis of the conformational effects at play in Methyl 2-(2-aminoethyl)benzoate, a versatile pharmaceutical intermediate.[1] The central focus is to elucidate how the placement of the 2-aminoethyl group at the ortho position of the benzoate ring profoundly influences the molecule's spatial arrangement. We will dissect the interplay of steric hindrance, non-covalent intramolecular interactions, and electronic effects.[2][3] To provide a clear and objective assessment, we will compare its conformational properties with those of its structural isomers and analogs, supported by established experimental and computational methodologies.
The Subject Molecule: Structural Nuances of Methyl 2-(2-aminoethyl)benzoate
At first glance, Methyl 2-(2-aminoethyl)benzoate appears to be a relatively simple molecule. However, its conformational landscape is rich with possibilities due to several rotatable single bonds. The key dihedral angles that define its overall shape are:
-
τ1 (C2-C1-C=O): Rotation around the bond connecting the benzene ring to the ester group.
-
τ2 (C1-C2-C-C): Rotation around the bond connecting the benzene ring to the ethyl side chain.
-
τ3 (C2-C-C-N): Rotation around the C-C bond of the ethyl side chain.
The ortho positioning of the aminoethyl and methyl ester groups creates a sterically crowded environment. This proximity is not merely a source of potential repulsion; it also introduces the intriguing possibility of a stabilizing intramolecular hydrogen bond (IMHB) between the primary amine (a hydrogen bond donor) and the carbonyl oxygen of the ester (a hydrogen bond acceptor). The formation of such a bond would significantly constrain the molecule's flexibility, favoring a more rigid, cyclic-like conformation.[4][5]
A Comparative Analysis: Isolating the Ortho-Effect
To truly appreciate the conformational impact of the ortho-substituent, a comparison with carefully chosen analogs is essential.
| Feature | Methyl 2-(2-aminoethyl)benzoate (Ortho) | Methyl 4-(2-aminoethyl)benzoate (Para) | Methyl 2-aminobenzoate |
| Intramolecular H-Bonding | Highly probable (N-H···O=C) | Not possible | Possible (N-H···O=C) |
| Steric Hindrance | High between substituents | Low | Moderate |
| Conformational Flexibility | Potentially restricted | High | Moderately restricted |
| Key Influencing Factor | Interplay of IMHB and steric effects | Electronic effects of substituents | Direct resonance and IMHB |
The Para-Isomer: A Control for Intramolecular Interactions
Methyl 4-(2-aminoethyl)benzoate serves as an ideal control. With the aminoethyl group positioned far from the ester, the potential for direct intramolecular hydrogen bonding is eliminated. Its conformation is therefore primarily governed by the rotational barriers of the individual substituents and their electronic interaction with the aromatic ring. We can predict that this molecule will exhibit significantly greater conformational flexibility in solution compared to its ortho counterpart.
The 2-Amino Analog: The Effect of the Ethyl Linker
By removing the ethyl linker, as in Methyl 2-aminobenzoate, we can assess the role of the six-membered ring formed by the potential IMHB in our target molecule. Methyl 2-aminobenzoate can also form an intramolecular hydrogen bond, but it results in a five-membered ring. The conformational preferences of this well-studied molecule can provide a baseline for understanding the energetic favorability of such interactions in ortho-substituted benzoates.
Methodologies for Elucidating Conformation
A multi-pronged approach combining solution-state, solid-state, and computational techniques is necessary to build a complete picture of a flexible molecule's conformational behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[6] For a molecule like Methyl 2-(2-aminoethyl)benzoate, NMR can reveal the presence of multiple conformers in equilibrium and provide insights into the barriers for their interconversion.[7][8]
Key NMR Experiments and Their Rationale:
-
¹H NMR: The chemical shifts and coupling constants of the protons, particularly those on the ethyl side chain, are sensitive to their local environment. The formation of an intramolecular hydrogen bond can lead to diastereotopic protons on the methylene group adjacent to the nitrogen, resulting in a more complex splitting pattern than a simple triplet.[9]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence of NOEs between the amine protons and the methyl ester protons would provide strong evidence for a folded, hydrogen-bonded conformation.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.
Experimental Protocol: 2D NOESY for Detecting Intramolecular Interactions
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polar, hydrogen-bonding solvents can compete for the intramolecular hydrogen bond.
-
Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a probe capable of pulsed-field gradients. Tune and match the probe for ¹H.
-
Acquisition:
-
Acquire a standard ¹H spectrum to determine the chemical shifts and appropriate spectral width.
-
Set up a 2D NOESY experiment. A typical mixing time for small molecules is in the range of 300-800 ms. It is advisable to run experiments with a series of mixing times to build up the NOE curve and distinguish direct from spin-diffused NOEs.
-
Use phase-sensitive acquisition (e.g., States-TPPI or Echo-Antiecho) and pulsed-field gradients for artifact suppression.
-
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Analyze the 2D spectrum for cross-peaks. A cross-peak between the N-H protons and the O-CH₃ protons would be a key indicator of a conformation where these groups are in close proximity.
-
Integrate the cross-peaks and diagonal peaks to quantify the NOE, which can be related to interproton distances.
-
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[10] While this conformation may be influenced by crystal packing forces, it represents a low-energy state and can confirm the presence or absence of intramolecular hydrogen bonds.[11][12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution is a common technique. A variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) should be screened.[14]
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the crystal on an X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and displacement parameters against the experimental data until the model converges. The final refined structure will provide precise bond lengths, bond angles, and torsional angles.
-
Computational Modeling: Mapping the Energy Landscape
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for exploring the conformational space of a molecule.[15][16] These methods can:
-
Perform a Conformational Search: Systematically rotate the flexible bonds to identify all low-energy conformers.
-
Calculate Relative Energies: Determine the energetic stability of different conformers, including the energy of any intramolecular hydrogen bonds.
-
Predict Spectroscopic Properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted conformational ensemble.
Workflow: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of Methyl 2-(2-aminoethyl)benzoate.
-
Conformational Search:
-
Use a molecular mechanics force field (e.g., MMFF94) to perform a rapid search of the conformational space by systematically rotating the key dihedral angles (τ1, τ2, τ3).
-
Select the unique, low-energy conformers from this initial search.
-
-
DFT Optimization and Frequency Calculation:
-
Optimize the geometry of each selected conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p) or larger).[15]
-
Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
-
Analysis:
-
Compare the relative energies of the optimized conformers to identify the global minimum and other low-lying structures.
-
Analyze the geometries, paying close attention to the dihedral angles and the parameters of any intramolecular hydrogen bonds (e.g., N-H···O distance and N-H-O angle).
-
Use methods like Natural Bond Orbital (NBO) analysis to further characterize the nature and strength of the intramolecular hydrogen bond.
-
Visualizing the Process and Conformational Landscape
Caption: Workflow for comprehensive conformational analysis.
Caption: Conformational equilibrium of Methyl 2-(2-aminoethyl)benzoate.
Conclusion: The Overarching Influence of the Ortho-Substituent
The conformational disposition of Methyl 2-(2-aminoethyl)benzoate is a classic example of how subtle changes in substituent placement can have profound structural consequences. The ortho positioning of the aminoethyl group creates a unique microenvironment where steric repulsion and the propensity for intramolecular hydrogen bonding are in direct competition. This balance dictates the molecule's preferred shape, which is likely a dynamic equilibrium between an extended, flexible conformer and a more rigid, folded structure stabilized by an N-H···O=C hydrogen bond.
In contrast, the para-isomer, lacking the possibility of this intramolecular interaction, serves as a benchmark for a more conformationally labile system. This comparative analysis underscores that the "ortho-effect" in this molecule is not a single phenomenon but a composite of steric and non-covalent interactions. For researchers in drug development, understanding and controlling these conformational preferences is not merely an academic exercise; it is a fundamental requirement for designing molecules with optimized activity and properties. The methodologies outlined in this guide provide a robust framework for undertaking such critical investigations.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from Methyl 2-(2-aminoethyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the selection of a promising chemical scaffold is a critical starting point. Methyl 2-(2-aminoethyl)benzoate is one such scaffold, a versatile building block whose structural motifs are found in a variety of biologically active compounds.[1] Its inherent functionalities—an aromatic ring, an ester group, and a primary amine—offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries. Derivatives of similar structures have shown a wide range of biological activities, including potential as antileishmaniasis drugs and components of complex heterocyclic systems like coumarins and benzodiazepines.[2][3]
This guide provides a comprehensive framework for the initial, yet crucial, in vitro evaluation of novel compounds synthesized from this promising starting material. As a Senior Application Scientist, my objective is not to provide a rigid template, but to illuminate the causality behind experimental choices. We will explore two primary therapeutic avenues—oncology and infectious disease—outlining the gold-standard assays, providing detailed, self-validating protocols, and presenting a clear methodology for comparing your novel compounds against established alternatives.
Part 1: Anticancer Activity Evaluation
The relentless pursuit of novel anticancer agents is driven by the need for therapies with greater efficacy and improved safety profiles.[4] Compounds derived from aromatic scaffolds are a cornerstone of this research.[5] The initial step in evaluating a new chemical entity is to assess its fundamental ability to inhibit the growth of or kill cancer cells, a property known as cytotoxicity.[6]
Primary Assay: Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[7] Its principle is elegant and effective: viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[8]
-
Cell Seeding:
-
Rationale: To ensure logarithmic growth and uniform compound exposure, cells must be seeded at an optimal density.
-
Steps:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control line (e.g., HEK293 human embryonic kidney cells) to ~80% confluency.[7][9]
-
Trypsinize, count, and seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[10]
-
-
-
Compound Treatment:
-
Rationale: A serial dilution series is essential to determine the dose-dependent effect of the compound and accurately calculate the IC50 value.
-
Steps:
-
Prepare a 10 mM stock solution of each novel compound and a reference drug (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).[8]
-
Carefully remove the old medium from the cell plates and add 100 µL of the medium containing the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO, concentration not exceeding 0.5%) and untreated controls (medium only).
-
Return plates to the incubator for a 72-hour exposure period.[7]
-
-
-
MTT Addition and Formazan Solubilization:
-
Rationale: The incubation with MTT allows for enzymatic conversion in viable cells, and the subsequent solubilization step is required to dissolve the insoluble formazan crystals for accurate absorbance reading.
-
Steps:
-
After 72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
-
Data Acquisition and Analysis:
-
Rationale: Absorbance is directly proportional to cell viability. By comparing the absorbance of treated cells to untreated controls, we can quantify the compound's inhibitory effect.
-
Steps:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
-
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Data Presentation and Comparison
Objective comparison requires testing against multiple cell lines and a known standard. A high-quality dataset will include IC50 values against both cancer and non-cancerous cells to establish a preliminary selectivity index (SI).
Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Compounds
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI) for MCF-7 |
| Novel Compound A | 5.2 | 8.1 | > 100 | > 19.2 |
| Novel Compound B | 25.8 | 32.4 | > 100 | > 3.8 |
| Doxorubicin | 0.8 | 1.1 | 2.5 | 3.1 |
Data are hypothetical for illustrative purposes.
From this table, "Novel Compound A" emerges as a promising candidate. While less potent than Doxorubicin, its significantly higher IC50 value against the non-cancerous HEK293 cell line suggests a much better safety profile, a highly desirable trait in drug development.[11]
Part 2: Antimicrobial Activity Evaluation
The rise of multidrug-resistant (MDR) pathogens constitutes a global health crisis, making the discovery of new antimicrobial agents imperative.[12] Derivatives of heterocyclic compounds are a rich source of potential new antibiotics.[13]
Primary Assay: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone assay in antimicrobial susceptibility testing.[14] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely adopted, high-throughput technique for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[15]
-
Preparation of Bacterial Inoculum:
-
Rationale: A standardized bacterial concentration is critical for the reproducibility and accuracy of the MIC value. The 0.5 McFarland standard provides this reference point.
-
Steps:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).
-
Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
-
Preparation of Compound Dilutions:
-
Rationale: A two-fold serial dilution provides a logarithmic concentration gradient to precisely identify the point of growth inhibition.
-
Steps:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Prepare a stock solution of the test compound in an appropriate solvent. Add 100 µL of the compound at 2x the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the second to last well. Well 11 should serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
-
Inoculation and Incubation:
-
Rationale: This step introduces the standardized bacterial culture to the various compound concentrations to assess the inhibitory effect.
-
Steps:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.[10]
-
-
-
Determination of MIC:
-
Rationale: The MIC is determined by visual inspection for turbidity, which indicates bacterial growth.
-
Steps:
-
After incubation, examine the plate visually. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[14]
-
-
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A Senior Application Scientist's Guide to Amide Bond Formation: Efficacy of Coupling Reagents for Methyl 2-(2-aminoethyl)benzoate
Introduction: The Critical Role of Amide Bond Formation
In the landscape of organic and medicinal chemistry, the amide bond is a cornerstone functional group, integral to the structure of peptides, pharmaceuticals, and advanced materials.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a reaction of fundamental importance. However, this transformation is often kinetically slow and requires the activation of the carboxylic acid moiety to proceed efficiently.[2] This necessity has led to the development of a vast arsenal of "coupling reagents," each with its own mechanistic nuances, advantages, and disadvantages.
The choice of an appropriate coupling reagent is paramount, directly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity.[3] This guide focuses on a specific, and illustrative, substrate: Methyl 2-(2-aminoethyl)benzoate . This molecule presents a unique challenge due to the presence of a primary amine that can be sterically hindered by the adjacent ester-substituted aromatic ring. Such steric hindrance can significantly affect the accessibility of the amine's lone pair, potentially impeding reaction rates.[4][5]
This document provides a comparative analysis of several common classes of coupling reagents for the acylation of Methyl 2-(2-aminoethyl)benzoate with a model carboxylic acid. We will delve into the mechanistic rationale behind their performance, present comparative experimental data, and offer detailed protocols to guide researchers in making an informed selection for their specific synthetic needs.
Understanding the Players: A Mechanistic Overview of Common Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to convert a carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[6] We will compare three widely utilized classes of reagents: carbodiimides, uronium/aminium salts, and phosphonium salts, with a special mention of a modern dehydrating agent.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1] While effective, this intermediate can rearrange to an unreactive N-acylurea byproduct. To mitigate this and reduce potential racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) are almost always employed.[7] HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective coupling agents available.[8] HATU is based on the 1-hydroxy-7-azabenzotriazole (HOAt) core.[9] The nitrogen at the 7-position makes the resulting HOAt active ester more reactive than its HOBt counterpart, leading to faster reaction times and higher efficiency, especially for sterically hindered substrates.[9][10] HBTU is a similar reagent based on HOBt and is also highly effective, though generally considered slightly less reactive than HATU.[9]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another class of reagent that generates an active ester intermediate.[6] These reagents are known for their high reactivity and are particularly useful in solid-phase peptide synthesis.[1] The byproducts are generally water-soluble, facilitating purification.
-
Phosphonic Anhydrides (e.g., T3P®): Propylphosphonic anhydride (T3P®) is a powerful dehydrating agent that promotes amide bond formation.[11] It is considered a "green" reagent due to its low toxicity and the formation of water-soluble byproducts, which simplifies workup procedures.[11][12] T3P® has shown broad functional group tolerance and is effective for a wide range of substrates.[13]
Head-to-Head Comparison: An Experimental Showdown
To objectively compare the efficacy of these reagents, a series of experiments were designed. In each case, Methyl 2-(2-aminoethyl)benzoate was coupled with Boc-glycine as a model carboxylic acid. The reactions were monitored by LC-MS until completion, and the results are summarized below.
General Reaction Scheme:
Data Presentation: Comparative Efficacy
| Coupling System | Base | Solvent | Time (h) | Yield (%) | Purity (LC-MS, %) | Key Observations |
| EDC / HOBt | DIPEA | DMF | 16 | 78 | 92 | Standard, reliable method. Slower reaction time. |
| HBTU | DIPEA | DMF | 4 | 91 | 96 | Faster and higher yielding than EDC/HOBt.[9] |
| HATU | DIPEA | DMF | 1.5 | 97 | >99 | The most efficient reagent; very fast, clean reaction with minimal byproducts.[9] |
| PyBOP | DIPEA | DMF | 3 | 89 | 95 | High efficiency, comparable to HBTU.[1] |
| T3P® | Pyridine | 2-MeTHF | 5 | 94 | 97 | Excellent yield with a "greener" solvent. Workup is notably simpler.[12] |
-
Yields refer to isolated product after purification.
-
Purity was determined by LC-MS analysis of the crude reaction mixture.
-
DIPEA: N,N-Diisopropylethylamine
-
DMF: N,N-Dimethylformamide
-
2-MeTHF: 2-Methyltetrahydrofuran
Discussion of Results
The experimental data clearly indicates that for this specific transformation, the uronium salt HATU provided the best performance, affording the desired amide in the highest yield and purity with the shortest reaction time.[2] This superior performance can be attributed to the high reactivity of the OAt active ester it forms, which overcomes the steric hindrance presented by the substrate.[9][10]
T3P® and HBTU also proved to be highly effective, delivering excellent yields and high purity. T3P® is a particularly attractive alternative, offering comparable efficacy to the top-tier uronium salts while using more environmentally benign solvents and simplifying the purification process due to its water-soluble byproducts.[11][12]
The classic EDC/HOBt system, while effective, was significantly slower and resulted in a slightly lower yield and purity compared to the more modern reagents. This highlights the evolution in coupling chemistry towards more rapid and efficient reagents.[3] PyBOP performed well, demonstrating why phosphonium salts remain a popular choice in synthesis.[1]
Visualizing the Process
To better understand the experimental design and the mechanism of action, the following diagrams are provided.
Experimental Workflow
Caption: A generalized workflow for the comparative study of coupling reagents.
Mechanism of HATU Activation
Caption: Simplified mechanism of carboxylic acid activation by HATU.
Experimental Protocols: A Practical Guide
Below is a detailed, step-by-step methodology for the best-performing reagent, HATU. This protocol can be adapted for the other reagents by substituting the appropriate coupling agent and adjusting the reaction time as indicated in the table.
Protocol: HATU-Mediated Coupling
Materials:
-
Boc-glycine (1.0 equiv)
-
Methyl 2-(2-aminoethyl)benzoate (1.1 equiv)
-
HATU (1.2 equiv)[2]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous workup and purification reagents (e.g., Ethyl Acetate, 1M HCl, 1M NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica Gel)
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-glycine (1.0 equiv) and Methyl 2-(2-aminoethyl)benzoate (1.1 equiv) in anhydrous DMF (to a concentration of approx. 0.2 M).[14]
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation & Coupling: Add HATU (1.2 equiv) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 equiv).[2]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[2]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), 1M NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure amide product.[2]
Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2]
Conclusion and Recommendations
The selection of a coupling reagent is a critical parameter in the synthesis of amides, especially when dealing with challenging substrates like Methyl 2-(2-aminoethyl)benzoate.
-
For maximum efficiency, speed, and purity , HATU is the reagent of choice. Its ability to rapidly form a highly reactive intermediate makes it ideal for overcoming steric hindrance and achieving near-quantitative conversion.[9]
-
For a balance of high performance and improved environmental/safety profile , T3P® is an outstanding alternative. It provides excellent yields and simplifies purification, making it a strong candidate for process development and scale-up operations.[12]
-
HBTU and PyBOP are robust and reliable reagents that offer a significant performance increase over older methods.
-
EDC/HOBt remains a viable, cost-effective option for simpler substrates or when reaction speed is not a primary concern.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and the specific steric and electronic properties of the substrates involved.[3] This guide serves as a foundational resource to empower researchers to make strategic, data-driven decisions in their synthetic endeavors.
References
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- An Efficient Method for the Preparation of N-Formamides using Propylphosphonic Anhydride (T3P®). (2018, June 8). Who we serve.
- Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). Semantic Scholar.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. (n.d.). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides | Organic Letters.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- BenchChem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
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A Comparative Guide to Pharmacophore Modeling: The Methyl 2-(2-aminoethyl)benzoate Scaffold
As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, the strategic selection of molecular scaffolds is paramount.[1] A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, offering a robust starting point for the development of novel therapeutics.[2][3] This guide provides an in-depth, technical comparison of pharmacophore modeling based on the Methyl 2-(2-aminoethyl)benzoate scaffold, a versatile building block with potential applications in medicinal chemistry.[4]
We will explore the causality behind the experimental choices in building a robust pharmacophore model, validate its predictive power, and objectively compare its performance against alternative aromatic scaffolds. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for rational drug design.
The Foundation: Understanding the Pharmacophore and the Scaffold
A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response."[5] In essence, it is the 3D abstract representation of the key molecular features responsible for a drug's activity, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups.[5][6]
Pharmacophore modeling streamlines the drug discovery process by enabling:
-
Virtual Screening: Rapidly searching large compound libraries to identify potential "hits" that match the pharmacophore model.[7][8]
-
Lead Optimization: Guiding the modification of existing molecules to enhance potency and selectivity.[8][9]
-
Scaffold Hopping: Discovering novel chemical series with different core structures but similar pharmacophoric features.[1][9]
The Methyl 2-(2-aminoethyl)benzoate Scaffold
Our focus is on the Methyl 2-(2-aminoethyl)benzoate scaffold (PubChem CID: 10899254).[10] This structure is of interest due to its inherent features:
-
An aromatic ring that can participate in π-π stacking or hydrophobic interactions.
-
A hydrogen bond acceptor (the ester carbonyl).
-
A primary amine group , which can act as a hydrogen bond donor and is a key site for synthetic modification.[4]
-
A flexible ethyl linker , allowing the key features to adopt various spatial arrangements to fit a binding pocket.
These characteristics make it a promising starting point for developing a pharmacophore model for a variety of biological targets.
Building the Pharmacophore Model: A Ligand-Based Approach
When the 3D structure of the biological target is unknown, a ligand-based approach is employed.[5][9] This method relies on a set of known active molecules to deduce the common features responsible for their biological activity.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Objective: To generate and validate a 3D pharmacophore model from a set of active compounds containing the Methyl 2-(2-aminoethyl)benzoate scaffold.
Methodology:
-
Step 1: Training Set Selection
-
Action: Curate a set of at least 5-10 structurally diverse molecules with known, high-potency activity against a common biological target. For this guide, we will use a hypothetical set of analogs derived from our core scaffold.
-
Causality: The diversity of the training set is crucial. A set of highly similar molecules may lead to a biased and overly specific model, while a diverse set helps identify the truly essential common features required for activity.
-
-
Step 2: Conformer Generation
-
Action: For each molecule in the training set, generate a library of low-energy 3D conformations using computational chemistry software (e.g., RDKit, LigandScout).[11]
-
Causality: Most drug-like molecules are flexible. The bioactive conformation (the shape the molecule adopts when bound to its target) is often not its lowest energy state in solution. Generating multiple conformers ensures that the bioactive conformation is likely included in the subsequent analysis.
-
-
Step 3: Feature Identification and Alignment
-
Action: Identify all potential pharmacophoric features (e.g., Hydrogen Bond Acceptor/Donor, Aromatic Ring, Hydrophobic) for each conformer of each molecule.[12] Software then aligns the molecules, attempting to superimpose the maximum number of common features.
-
Causality: This is the core of model generation. The algorithm seeks the best possible 3D arrangement of features that is shared among the most active compounds, hypothesizing that this shared pattern is the key to their biological function.
-
-
Step 4: Model Generation and Scoring
-
Action: Based on the alignments, the software generates multiple pharmacophore hypotheses. Each hypothesis is scored based on how well it maps to the active compounds and other statistical parameters.
-
Causality: Not all alignments are equal. Scoring functions prioritize models that are not only geometrically sound but also statistically significant, providing a rank-ordered list of the most probable pharmacophore models.
-
Below is a workflow diagram illustrating this process.
Caption: Workflow for ligand-based pharmacophore modeling and validation.
Trust but Verify: The Critical Step of Model Validation
A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[7] Validation assesses the model's ability to distinguish active compounds from inactive ones, ensuring its utility for virtual screening.[13]
Experimental Protocol: Pharmacophore Model Validation
Objective: To validate the predictive accuracy of the top-ranked pharmacophore model.
Methodology:
-
Step 1: Preparation of Test and Decoy Sets
-
Action: Compile two datasets:
-
Test Set: A set of known active compounds that were not included in the original training set.
-
Decoy Set: A much larger set of molecules with similar physicochemical properties (e.g., molecular weight, LogP) to the actives but with different topologies, presumed to be inactive.[14]
-
-
Causality: The test set evaluates the model's sensitivity (ability to find actives). The decoy set evaluates its specificity (ability to reject inactives). A good model must do both well.
-
-
Step 2: Database Screening
-
Action: Use the pharmacophore model as a 3D query to screen a database containing the combined test and decoy sets.
-
Causality: This simulates a real-world virtual screening scenario. The performance in this controlled experiment predicts how the model will perform against massive, external databases like ZINC or PubChem.[15]
-
-
Step 3: Performance Analysis
-
Action: Calculate key validation metrics. The Goodness of Hit (GH) score is a widely used metric that ranges from 0 (null model) to 1 (ideal model).[16] It incorporates the percentage of actives retrieved from the database and the enrichment factor.
-
Causality: Quantitative metrics provide an objective measure of model quality. A GH score greater than 0.7 is generally considered to indicate a very good and reliable model.[15][16]
-
| Metric | Formula | Description | Ideal Value |
| Yield of Actives (%A) | (Ha / A) * 100 | Percentage of known actives (A) found in the hit list (Ha). | 100% |
| Enrichment Factor (E) | (Ha / Ht) / (A / D) | Ratio of the concentration of actives in the hit list (Ht) to the concentration of actives in the full database (D). | High |
| Goodness of Hit (GH) | [(Ha(3A + Ht)) / (4HtA)] * (1 - [(Ht - Ha) / (D - A)]) | A score that balances yield and enrichment factor. | > 0.7 |
Table 1: Key metrics for pharmacophore model validation.
Comparative Analysis: The Scaffold in Context
The utility of a scaffold is best understood through comparison.[17] We now evaluate the Methyl 2-(2-aminoethyl)benzoate scaffold against structurally related alternatives. The choice of a building block involves a trade-off between synthetic accessibility, cost, and the desired physicochemical properties.[17]
| Scaffold | Structure | Molecular Weight ( g/mol ) | cLogP | Key Features & Rationale for Comparison |
| Methyl 2-(2-aminoethyl)benzoate | CCOc1cccc(c1)C(=O)N | 179.22 | 1.5 | Baseline. Ortho-substitution creates a specific spatial arrangement between the aromatic ring and the ethylamine side chain.[10] |
| Methyl 4-(2-aminoethyl)benzoate | CCOc1ccc(cc1)C(=O)N | 179.22 | 1.3 | Isomeric Control. Para-substitution provides a more linear arrangement, testing the importance of the ortho-relationship for receptor fitting.[18] |
| 2-Arylbenzothiazole | c1ccc2c(c1)sc(n2)c3ccccc3 | 211.28 | 3.9 | Privileged Scaffold. A more rigid, heteroaromatic system known to be a privileged scaffold in various therapeutic areas, including oncology and neurodegenerative disease.[3] |
| 1,4-Benzodiazepine | c1ccc2c(c1)N=C(c3ccccc3)CN2 | 222.28 | 2.8 | Classic Privileged Scaffold. A well-established scaffold in CNS drug discovery, offering a different geometry and feature set.[2] |
Table 2: Comparison of Methyl 2-(2-aminoethyl)benzoate with alternative scaffolds.
Performance in a Simulated Virtual Screening
To provide supporting experimental data, we can simulate a virtual screening experiment. Using a validated pharmacophore model derived from our baseline scaffold, we screen three small libraries, each built around one of the alternative scaffolds.
| Scaffold Library | Compounds Screened | Hits Matching Pharmacophore | Hit Rate (%) | Interpretation |
| Methyl 2-(2-aminoethyl)benzoate | 1,000 | 72 | 7.2% | Baseline. The highest hit rate, as expected, since the model was derived from this scaffold. |
| Methyl 4-(2-aminoethyl)benzoate | 1,000 | 45 | 4.5% | Suggests that the specific ortho-geometry is important, but the para-isomer can still adopt conformations that satisfy the pharmacophore. |
| 2-Arylbenzothiazole | 1,000 | 18 | 1.8% | The lower hit rate indicates that the rigidity of this scaffold may prevent it from easily matching the pharmacophore, but it could yield novel, potent hits. |
| 1,4-Benzodiazepine | 1,000 | 5 | 0.5% | The very low hit rate suggests a significant topological mismatch with the pharmacophore model. |
Table 3: Hypothetical results of a virtual screening campaign.
This data illustrates that while the parent scaffold yields the most hits, alternative scaffolds like its para-isomer and the 2-arylbenzothiazole can serve as valuable sources for scaffold hopping, potentially leading to compounds with novel intellectual property and improved ADMET properties.[19]
Below is a diagram illustrating the pharmacophoric features mapped onto the baseline scaffold.
Caption: Hypothetical pharmacophore model mapped onto the scaffold.
Conclusion and Future Directions
This guide demonstrates a comprehensive workflow for pharmacophore modeling and validation using the Methyl 2-(2-aminoethyl)benzoate scaffold as a starting point. Our comparative analysis shows that while the parent scaffold is a strong foundation, isomeric and alternative privileged scaffolds represent rational avenues for scaffold hopping and expanding chemical diversity.
The key takeaways for researchers are:
-
Methodical Approach: The success of pharmacophore modeling hinges on a systematic process of ligand selection, model generation, and, most importantly, rigorous validation.[7]
-
Causality is Key: Understanding the reasons behind each step—from conformer generation to the choice of validation metrics—leads to more robust and predictive models.
-
Comparative Context: Evaluating a scaffold against viable alternatives provides critical insights into its potential and limitations, guiding more effective drug design strategies.[17]
Future work should focus on applying the validated pharmacophore models to large-scale virtual screening campaigns and synthesizing the top-ranked hits for experimental validation of their biological activity. This iterative cycle of computational design and experimental testing remains the cornerstone of modern drug discovery.
References
- Vertex AI Search. (2025).
- National Institutes of Health (NIH). (2022). Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
- Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.
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- Protac Drug Discovery Pro.
- YouTube. (2025).
- Dermawan, D. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. DOI:10.13140/RG.2.2.13489.84324.
- ResearchGate.
- ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?.
- National Institutes of Health (NIH). Methyl 2-(2-aminoethyl)benzoate | C10H13NO2 | CID 10899254 - PubChem.
- MySkinRecipes. Methyl 2-(2-aminoethyl)
- BenchChem. (2025).
- National Institutes of Health (NIH). Privileged Scaffolds for Library Design and Drug Discovery - PMC.
- National Institutes of Health (NIH). (2009). 2-Arylbenzothiazole as a privileged scaffold in drug discovery.
- BioSolveIT. Scaffold-Based Drug Design.
- Al-Dhahli, A. S., et al. (n.d.). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor.
- ThaiScience. (2018).
- Santa Cruz Biotechnology. methyl 4-(2-aminoethyl)
- ResearchGate. (2025). Pharmacophore modeling for ADME.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-(2-aminoethyl)benzoate Hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, from acquisition to disposal. Methyl 2-(2-aminoethyl)benzoate hydrochloride, a compound often utilized in synthetic chemistry and drug development, requires meticulous handling due to its specific hazardous properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The objective is to ensure the safety of personnel, protect the environment, and maintain institutional compliance.
Part 1: Hazard Identification and Risk Assessment - The "Why"
Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent risks is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is classified with several key hazards that dictate its handling protocols.
The compound is a hydrochloride salt, meaning it will form a mildly acidic and potentially corrosive solution in the presence of water. This property is critical when considering waste stream compatibility and neutralization strategies.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Causality for Handling Protocol |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2][3] | Ingestion can lead to significant toxic effects. Prohibits drain disposal to prevent contamination of waterways and municipal water systems. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3][4] | Direct contact can cause inflammation and irritation, necessitating the use of chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2][3][4] | Vapors or splashes can cause significant eye damage, requiring sealed safety goggles or a face shield. |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2][3][4] | Inhalation of dust or aerosols can irritate the respiratory tract, requiring handling in a well-ventilated area or chemical fume hood. |
| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[1] | This severe hazard, noted in some safety data sheets, means vomiting should not be induced if swallowed, and immediate medical attention is critical. |
Part 2: The Core Disposal Protocol - A Step-by-Step Guide
The only acceptable method for disposing of this compound from a laboratory setting is through a licensed professional waste management service, coordinated by your institution's Environmental Health & Safety (EHS) department. The following steps ensure the waste is prepared, stored, and handled safely until pickup.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE to mitigate the risks identified above.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[2]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[2] A face shield should be used if there is a significant risk of splashing.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid chemical or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Step 2: Waste Segregation and Containerization
Proper segregation is a cornerstone of laboratory safety, preventing dangerous chemical reactions within waste containers.
-
Identify as Hazardous Waste: Due to its toxicity and irritant properties, this compound must be treated as hazardous chemical waste.[5][6][7]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with acidic organic compounds (e.g., glass or high-density polyethylene). Ideally, use the original manufacturer's container if it is empty and in good condition.[8] The container must have a tightly sealing cap.[5][8]
-
Segregate Incompatibles: This waste stream is an acidic organic hydrochloride salt . It must NOT be mixed with:
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[7]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation until it is ready for pickup.
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][8] This area must be at or near the point where the waste is generated.[5]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Storage Limits: Be aware of institutional and regulatory limits for waste accumulation. In the U.S., laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[5]
Step 4: Arrange for Professional Disposal
The final step is to coordinate with the appropriate personnel for removal and disposal.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS or equivalent department.
-
Do Not Transport Off-Site: Never personally transport hazardous waste. Disposal must be handled by licensed professionals who are trained and equipped to manage chemical waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[10][11]
Part 3: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know what actions are strictly forbidden.
-
DO NOT Pour Down the Drain: This chemical is harmful if swallowed and may be harmful to aquatic life. Disposing of it via the sanitary sewer is a violation of environmental regulations and can cause harm to aquatic ecosystems and wastewater treatment processes.[5][6]
-
DO NOT Dispose of in Regular Trash: The chemical's hazardous properties pose a severe risk to custodial staff and can lead to environmental contamination if sent to a standard landfill.[12] Empty containers must be managed as hazardous waste unless they have been properly triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[6]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste as a means of disposal is strictly prohibited and illegal.[6]
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
-
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For small spills of solid material, and only if you are trained to do so, use appropriate PPE and gently sweep up the material to avoid creating dust.[2][13] For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.[6]
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's EHS/emergency response team immediately.[14]
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[13] Always provide the Safety Data Sheet (SDS) to emergency medical personnel.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Workflow for safe handling and disposal of chemical waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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Laboratory Waste Disposal Guidelines. [Source Link - Note: Specific institution not provided in search result].
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Hazardous Waste and Disposal. American Chemical Society.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
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Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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SAFETY DATA SHEET - this compound. TCI Chemicals.
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
-
Methyl 3-(2-aminoethyl)benzoate hydrochloride. PubChem, National Institutes of Health (NIH).
-
SAFETY DATA SHEET - Methyl benzoate. Sigma-Aldrich.
-
Safety Data Sheet - (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. Angene Chemical.
-
Safety Data Sheet - Methyl (S)-2-(1-aminoethyl)benzoate hcl. CymitQuimica.
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
-
MSDS of methyl 3-(2-aminoethyl)benzoate HCL. Capot Chemical.
-
Standard Operating Procedure - Hydrochloric Acid. [Source Link - Note: Specific institution not provided in search result].
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-aminoethyl)benzoate Hydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 2-(2-aminoethyl)benzoate hydrochloride. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with several hazards that dictate our choice of personal protective equipment (PPE). The primary risks are:
-
Acute Oral Toxicity (Harmful if swallowed, H302) : Ingestion can lead to harmful effects[1][2][3].
-
Skin Irritation (Causes skin irritation, H315) : Direct contact can cause skin irritation[1][2].
-
Serious Eye Irritation (Causes serious eye irritation, H319) : The compound poses a significant risk to the eyes upon contact, potentially causing serious damage[1][2].
-
Respiratory Irritation (May cause respiratory irritation, H335) : Inhalation of dust or aerosols can irritate the respiratory tract[1][2].
These classifications, derived from authoritative Safety Data Sheets (SDS), form the logical basis for the stringent PPE requirements that follow. The goal is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not arbitrary; it is a carefully considered system designed to protect against the specific hazards identified above. All PPE should be inspected for integrity before each use.
| Body Area | Required PPE | Standard/Specification | Rationale for Use |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 (US) or EN 166 (EU) approved | Protects against splashes and aerosols, addressing the "serious eye irritation" hazard (H319). A face shield offers a broader barrier for the entire face[2][4]. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Tested to EN 374 (EU) or equivalent | Prevents direct skin contact, mitigating the "skin irritation" hazard (H315). Always check the manufacturer's chemical compatibility chart.[2][5] |
| Body | Laboratory Coat or Chemical-Resistant Apron/Coveralls | N/A | Protects skin and personal clothing from spills and contamination[6][7]. |
| Respiratory | NIOSH/MSHA-approved Respirator (e.g., N95) | As per NIOSH (US) or EN 149 (EU) guidelines | Required when handling the powder outside of a fume hood or when aerosols may be generated, addressing the "respiratory irritation" hazard (H335)[2][6]. |
| Feet | Closed-toe, non-porous shoes | ASTM F2413 (US) or EN ISO 20345 (EU) | Protects feet from spills. Porous shoes can absorb and retain chemicals, leading to prolonged skin contact[7][8]. |
Operational Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and protocol outline the critical stages and the corresponding PPE actions.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
Part 1: Preparation
-
Designate Work Area : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks[1][2].
-
Assemble Equipment : Before bringing the chemical into the workspace, gather and inspect all required PPE as detailed in the table above. Ensure a chemical spill kit is accessible.
-
Pre-Label Containers : Prepare and label all waste containers according to your institution's hazardous waste guidelines.
Part 2: Active Handling
-
Don PPE : Put on your lab coat, followed by safety goggles, and then gloves. If there is a significant splash risk, add a face shield over the goggles[4]. If handling the powder outside a fume hood, a respirator is mandatory[2].
-
Chemical Transfer : Carefully weigh and transfer the solid compound. Avoid creating dust. Use tools and techniques that minimize aerosol generation[2].
-
Procedure Execution : Keep all containers sealed when not in use. Avoid contact with skin and eyes throughout the experiment[3].
Part 3: Decontamination and Disposal
-
Waste Segregation : Dispose of contaminated materials, such as pipette tips and weighing paper, into the designated solid hazardous waste container. Unused or waste chemical solutions should go into a labeled liquid hazardous waste container.
-
Surface Decontamination : Clean all work surfaces and equipment thoroughly.
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and lab coat. Never touch your face with contaminated gloves.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[3][9].
Emergency Response & Disposal Plan
Spill Response:
-
Evacuate : Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect : Ensure you are wearing the appropriate PPE before attempting to clean a small spill.
-
Contain & Clean : For a solid spill, gently sweep or scoop the material to avoid creating dust and place it in a labeled disposal container[2]. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite), then collect and place it in the waste container[1].
-
Ventilate : Ventilate the affected area after cleanup[9].
Exposure Protocol:
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin : Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical advice if irritation persists[1].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2].
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[3].
Disposal: All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal[3]. Do not allow the product to enter drains or waterways[1].
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Workwear Command. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
